Bicyclo[2.2.1]heptane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)8-3-1-6(5-8)2-4-8/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXGYGYFPTZHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171989 | |
| Record name | Bicyclo(2.2.1)heptane-1-carboxylic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18720-30-4 | |
| Record name | Bicyclo(2.2.1)heptane-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018720304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Norbornanecarboxylic acid | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo(2.2.1)heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Bicyclo(2.2.1)heptane-1-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTU9JW5VKL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Bicyclo[2.2.1]heptane-1-carboxylic acid: Structural Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Bicyclo[2.2.1]heptane-1-carboxylic acid, a conformationally constrained building block of significant interest to researchers, scientists, and drug development professionals. Its rigid bicyclic framework offers a unique scaffold for the design of novel therapeutics and advanced materials. This document delves into its structural properties, detailed synthetic protocols, spectroscopic characterization, and applications in medicinal chemistry.
Physicochemical and Structural Properties
This compound, also known as 1-norbornanecarboxylic acid, possesses a unique three-dimensional structure that imparts rigidity to molecules incorporating this scaffold.[1] This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.
Table 1: Physicochemical Properties of this compound and a Related Isomer
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 18720-30-4 | [2] |
| Molecular Formula | C₈H₁₂O₂ | [2] |
| Molecular Weight | 140.18 g/mol | [2] |
| Melting Point | 114-116 °C (for the 2-carboxylic acid isomer) | [1] |
| Boiling Point | Not available for the 1-carboxylic acid isomer. | |
| Solubility | Information not readily available. Expected to have some solubility in organic solvents. |
Synthesis of this compound
A reliable and well-documented method for the synthesis of this compound involves the use of highly reactive magnesium for the preparation of a Grignard reagent from 1-chloronorbornane, followed by carboxylation.[1]
Experimental Protocol:
Part A: Preparation of 1-Chloronorbornane [1]
-
In a 5-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser with a drying tube, and a stopper, dissolve 230 g (1.39 moles) of 2,2-dichloronorbornane in 3 liters of pentane.
-
With stirring, add 87.0 g (0.652 mole) of aluminum chloride over 4.5 hours.
-
Continue stirring the mixture for 40 hours, during which hydrogen chloride gas will evolve, and a brown sludge will form.
-
Decant the supernatant pentane solution.
-
Thoroughly extract the remaining brown sludge with four 200-mL portions of pentane.
-
Combine all pentane extracts and wash with three 600-mL portions of water, followed by one 600-mL portion of saturated sodium chloride solution.
-
Extract the combined aqueous washes with two additional 500-mL portions of pentane.
-
Combine all pentane solutions and dry over anhydrous sodium sulfate.
-
Concentrate the pentane solution by distillation through a 3 × 30 cm Vigreux column.
-
Distill the residual liquid to yield 110–114 g (60–63%) of 1-chloronorbornane as a colorless liquid (b.p. 70–74 °C at 55 mm Hg), which solidifies upon standing.
Part B: Preparation of this compound [1]
-
Prepare highly reactive magnesium by the reduction of magnesium chloride with potassium.
-
In a flask containing the active magnesium, add a solution of 1-chloronorbornane in tetrahydrofuran (THF).
-
After the formation of the Grignard reagent, pour the solution onto a large excess of crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Acidify the mixture with hydrochloric acid.
-
Extract the aqueous layer with ether.
-
Dry the ether extracts over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from hexane to obtain pure this compound (reported melting point of the product is 114-116 °C).
Caption: Synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The spectrum for this compound will show a peak for the carboxylic carbon in the range of 175-185 ppm. The other carbon signals of the bicyclic system will appear in the aliphatic region.[2]
-
¹H NMR: The ¹H NMR spectrum will display complex multiplets in the aliphatic region corresponding to the protons on the bicyclic scaffold. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
Applications in Medicinal Chemistry and Drug Discovery
The rigid Bicyclo[2.2.1]heptane scaffold is an attractive motif in medicinal chemistry for several reasons. Its conformational rigidity can lead to higher binding affinities and selectivities for biological targets. Furthermore, the three-dimensional nature of the scaffold allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with protein binding pockets.
Derivatives of Bicyclo[2.2.1]heptane have shown a range of biological activities, highlighting the potential of this scaffold in drug discovery.
-
Prostaglandin D2 Receptor Antagonists: Novel prostaglandin D2 (PGD2) receptor antagonists incorporating the bicyclo[2.2.1]heptane ring system have been developed as potent anti-allergic agents. These compounds have demonstrated efficacy in suppressing allergic inflammatory responses in models of conjunctivitis and asthma.[4]
-
Cathepsin C Inhibitors: Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid derivatives have been identified as inhibitors of Cathepsin C, an enzyme implicated in various inflammatory diseases. These compounds are being explored for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD).
-
Orexin Receptor Antagonists: 2-Aza-bicyclo[2.2.1]heptane derivatives have been investigated as non-peptide antagonists of human orexin receptors.[5] These receptors are involved in the regulation of sleep and wakefulness, and their antagonists have potential applications in the treatment of sleep disorders.[5]
-
Building Blocks for Bioactive Molecules: The bicyclo[2.2.1]heptane core is utilized as a foundational structure in the synthesis of more complex biologically active molecules.[6][7] Its derivatives have been investigated for antimicrobial, anti-inflammatory, and analgesic properties.[6]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to work in a well-ventilated area or a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
This compound is a valuable building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique platform for the design of novel compounds with tailored properties. The synthetic protocol outlined in this guide offers a reliable method for its preparation, enabling further exploration of its potential in various fields of research and development.
References
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Organic Syntheses. 1-norbornanecarboxylic acid. Organic Syntheses. Available at: [Link].
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ChemRxiv. Bicyclo[mnk]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv. Available at: [Link].
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PubMed. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. PubMed. Available at: [Link].
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Request PDF. New synthesis of 7-azathis compound. Request PDF. Available at: [Link].
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ACS Publications. Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry. Available at: [Link].
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Universidad de La Rioja. New synthesis of 7-azathis compound. Universidad de La Rioja. Available at: [Link].
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PubMed. Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. PubMed. Available at: [Link].
- Google Patents. WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives. Google Patents.
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link].
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Spectrum. Bicyclo(2.2.1)heptane-1-carboxylic acid - Optional[Vapor Phase IR]. Spectrum. Available at: [Link].
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An In-depth Technical Guide to Bicyclo[2.2.1]heptane-1-carboxylic acid: Physicochemical Characteristics and Applications
Introduction
Bicyclo[2.2.1]heptane-1-carboxylic acid, also known as 1-norbornanecarboxylic acid, is a saturated bicyclic organic compound with a carboxylic acid functional group at a bridgehead position. Its rigid, three-dimensional structure imparts unique physicochemical properties that make it a valuable building block in various fields, particularly in medicinal chemistry and materials science. The bicyclo[2.2.1]heptane scaffold is a prominent bioisostere for benzene and other cyclic systems, offering a means to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] This guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its applications.
Molecular and Physicochemical Properties
The defining feature of this compound is its constrained bicyclic framework, which limits conformational flexibility and presents a distinct spatial arrangement of its functional groups. These structural characteristics directly influence its physical and chemical behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₂ | [2][3] |
| Molecular Weight | 140.18 g/mol | [2][3] |
| CAS Number | 18720-30-4 | [2][3] |
| Melting Point | 381-383 K (108-110 °C) | [4] |
| Boiling Point | 353 K (80 °C) at 0.013 bar | [4] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [2] |
| LogP (calculated) | 1.5 - 1.65 | [2][3] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [3] |
Spectroscopic Characteristics
The structural features of this compound give rise to a characteristic spectroscopic signature.
| Technique | Key Features and Interpretation | Source(s) |
| ¹³C NMR | The ¹³C NMR spectrum is expected to show distinct signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid will appear significantly downfield. The bridgehead carbons and the methylene carbons will have characteristic chemical shifts influenced by the strained bicyclic system. A reference to the ¹³C NMR spectrum is available in PubChem. | [2] |
| ¹H NMR | The ¹H NMR spectrum will display complex splitting patterns due to the rigid bicyclic structure and the diastereotopic nature of many of the protons. The bridgehead proton and the protons on the ethylene and methylene bridges will have distinct chemical shifts. | [5] |
| Infrared (IR) Spectroscopy | The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption corresponding to the C=O stretch of the carbonyl group will be observed around 1700 cm⁻¹. A vapor phase IR spectrum is available for reference. | [6] |
| Mass Spectrometry (MS) | In electron ionization mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 140. Fragmentation patterns will likely involve the loss of the carboxyl group (COOH) or cleavage of the bicyclic ring system. GC-MS data is available in PubChem for further analysis. | [2] |
Experimental Protocols
Accurate determination of physicochemical parameters like pKa and LogP is crucial for understanding the behavior of a molecule in biological and chemical systems.
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations. Potentiometric titration is a classic and reliable method for pKa determination.[7]
Protocol: Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh approximately 0.1-0.2 g of this compound and dissolve it in about 100 mL of deionized water. Gentle warming may be necessary to aid dissolution, followed by cooling to room temperature.[7]
-
Standardization of Titrant: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).
-
Titration Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0). Place the dissolved acid sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[7]
Causality in Experimental Choices:
-
Potentiometric Titration: This method is chosen for its accuracy and direct measurement of the pH change during neutralization, providing a clear determination of the equivalence and half-equivalence points.[7]
-
Standardized Base: The use of a standardized strong base ensures the accuracy of the calculated molar equivalents of the acid.
-
Deionized Water: Using deionized water minimizes interference from other ions that could affect the pH measurements.
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Determination of the Partition Coefficient (LogP)
LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is considered the "gold standard" for LogP determination.[8]
Protocol: Shake-Flask Method
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). This is achieved by vigorously mixing equal volumes of n-octanol and the buffer and allowing the phases to separate.[9]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[9]
-
Partitioning: In a vial, combine a known volume of the mutually saturated n-octanol, a known volume of the mutually saturated aqueous buffer, and a small aliquot of the compound's stock solution.[9]
-
Equilibration: Seal the vial and shake it for a sufficient time (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.[9]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound in each layer using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.[8]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]
Causality in Experimental Choices:
-
Shake-Flask Method: This direct method is highly accurate for determining LogP values within a specific range and is widely accepted as a standard.[8]
-
n-Octanol/Water System: This solvent system is the most common and well-validated model for mimicking the partitioning between biological membranes and the aqueous environment of the body.
-
HPLC/MS Analysis: These techniques provide high sensitivity and selectivity for quantifying the concentration of the analyte in each phase, even at low levels.
Workflow for LogP Determination:
Caption: Workflow for LogP determination using the shake-flask method.
Synthesis and Reactivity
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves an intramolecular enolate alkylation sequence.[1] An organocatalytic formal [4+2] cycloaddition reaction has also been developed for the asymmetric synthesis of bicyclo[2.2.1]heptane-1-carboxylates.[11][12]
A plausible synthetic approach can be conceptualized as follows:
Representative Synthetic Pathway:
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A Spectroscopic Guide to Bicyclo[2.2.1]heptane-1-carboxylic Acid: Structure, Data, and Interpretation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.1]heptane, commonly known as norbornane, is a rigid bridged bicyclic hydrocarbon that serves as a foundational scaffold in a multitude of chemical contexts, from polymer science to medicinal chemistry. Its unique, strained geometry imparts distinct physical and chemical properties to its derivatives. This guide focuses on the comprehensive spectroscopic characterization of a key derivative, Bicyclo[2.2.1]heptane-1-carboxylic acid (also known as 1-Norbornanecarboxylic acid).
With the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol , this compound places a carboxylic acid function at a bridgehead carbon, a position with significant steric hindrance and electronic constraints.[1][2] Understanding its spectroscopic signature is paramount for confirming its identity, assessing purity, and elucidating its role in complex chemical transformations. This document provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and supported by experimental evidence.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a molecule with the conformational rigidity of this compound, NMR provides precise information about the chemical environment of each proton and carbon atom.
Experimental Protocol: NMR Data Acquisition
A robust and self-validating protocol for acquiring high-quality NMR data for a solid sample like this compound is crucial.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the dried compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide ((CD₃)₂SO), in a clean, dry NMR tube.[3] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds, though (CD₃)₂SO may be used if solubility is an issue.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[3]
-
-
Instrument Setup :
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is particularly important for complex spin systems in bicyclic structures.[4]
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon, simplifying the spectrum.
-
A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[5]
-
If needed, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
¹H NMR Spectral Interpretation
The rigid bicyclic framework leads to a complex but interpretable ¹H NMR spectrum. The protons are in distinct chemical environments due to their fixed spatial orientations. The acidic proton of the carboxylic acid is the most deshielded.[6]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |
| H4 (Bridgehead) | ~2.5 | Multiplet | 1H |
| H2, H3, H5, H6 (endo/exo) | 1.2 - 2.2 | Multiplets | 8H |
| H7 (Bridge) | 1.2 - 1.8 | Multiplets | 2H |
-
-COOH Proton (δ 10.0-12.0): The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.[6] Its chemical shift can be sensitive to concentration and solvent due to hydrogen bonding.
-
Bridgehead Proton (H4): The proton on the bridgehead carbon opposite the substituent is expected to be deshielded relative to other aliphatic protons.
-
Methylene and Bridge Protons (H2, H3, H5, H6, H7): The remaining protons on the bicyclic frame produce a complex series of overlapping multiplets in the upfield region (δ 1.2-2.2). The distinction between endo and exo protons, as well as the bridge protons, is challenging without advanced 2D NMR techniques (like COSY and NOESY) due to complex spin-spin coupling.[7] The rigidity of the system often results in observable long-range coupling.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 180 - 185 |
| C1 (Bridgehead, substituted) | 45 - 55 |
| C4 (Bridgehead, unsubstituted) | 35 - 45 |
| C2, C3, C5, C6 | 28 - 40 |
| C7 (Bridge) | 28 - 40 |
-
Carbonyl Carbon (δ 180-185): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing significantly downfield.[5][8]
-
Bridgehead Carbons (C1, C4): The substituted bridgehead carbon (C1) is a quaternary carbon and will appear deshielded. The unsubstituted bridgehead carbon (C4) will resonate at a slightly more upfield position.
-
Framework Carbons (C2, C3, C5, C6, C7): The remaining sp³ hybridized carbons of the bicyclic system appear in the aliphatic region of the spectrum.[9][10] Due to symmetry, some of these carbons may be chemically equivalent, leading to fewer than 8 total signals.
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying key functional groups within a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) method is modern and efficient.
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Record a background spectrum of the empty ATR setup to subtract atmospheric (CO₂, H₂O) absorptions.
-
Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis :
-
The resulting spectrum is plotted as percent transmittance versus wavenumber (cm⁻¹).
-
Identify and label the major absorption bands.[11]
-
IR Spectral Interpretation
The IR spectrum of this compound is dominated by the features of the carboxylic acid group.
| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity | Description |
| O-H Stretch | 2500 - 3300 | Strong, Very Broad | Characteristic of a hydrogen-bonded carboxylic acid dimer.[12][13] |
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | Aliphatic C-H bonds of the bicyclic frame. |
| C=O Stretch | 1680 - 1720 | Strong, Sharp | Carbonyl stretch of the carboxylic acid.[14] |
| C-O Stretch | 1210 - 1320 | Medium | Associated with the carboxylic acid C-O bond. |
| O-H Bend | 920 - 950 | Medium, Broad | Out-of-plane bend for the carboxylic acid OH group. |
-
The O-H "Broad Trough": The most telling feature is the extremely broad absorption band from 2500-3300 cm⁻¹, which often obscures the sharper C-H stretching signals.[12] This breadth is a direct consequence of the strong intermolecular hydrogen bonding that leads to the formation of a carboxylic acid dimer in the solid state.
-
The Carbonyl Peak: A very strong and sharp absorption band around 1700 cm⁻¹ is definitive for the C=O group. Its position within this range can be influenced by conjugation and hydrogen bonding.[14]
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering valuable clues to its structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction : For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.
-
Dissolve a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the solution into the GC, where the compound is vaporized and separated from the solvent on a capillary column.
-
-
Ionization : Electron Ionization (EI) at 70 eV is a standard method that induces reproducible fragmentation.[15]
-
Mass Analysis :
-
The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
A detector records the abundance of each fragment.
-
-
Data Analysis :
-
The output is a mass spectrum, a plot of relative intensity versus m/z.
-
Identify the molecular ion peak (M⁺·) and the base peak (the most abundant fragment).
-
MS Spectral Interpretation
The fragmentation of this compound is dictated by the stability of the resulting carbocations and neutral losses.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 140 | [C₈H₁₂O₂]⁺· | Molecular Ion (M⁺·) |
| 123 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 95 | [M - COOH]⁺ | Loss of the entire carboxyl group |
| 67 | [C₅H₇]⁺ | Retro-Diels-Alder type fragmentation of the norbornane cage |
-
Molecular Ion (m/z 140): The peak corresponding to the molecular weight of the compound. For carboxylic acids, this peak can be of low intensity or even absent.[16]
-
Loss of Hydroxyl (m/z 123): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (·OH, mass 17), resulting in a stable acylium ion.[16]
-
Loss of Carboxyl (m/z 95): The cleavage of the bond between the bicyclic system and the carboxyl group results in the loss of a ·COOH radical (mass 45), yielding the stable norbornyl cation.
-
Cage Fragmentation (m/z 67): The rigid bicyclo[2.2.1]heptane system can undergo characteristic fragmentation. A retro-Diels-Alder type cleavage is common for norbornane systems, leading to charged cyclopentadienyl-type fragments.[15][17]
Visualization of Key Processes
The following diagrams illustrate the molecular structure and a potential mass spectrometry fragmentation pathway.
Caption: Molecular structure of this compound.
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The Norbornane Carboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
The bicyclo[2.2.1]heptane framework, commonly known as the norbornane skeleton, represents a cornerstone of modern organic chemistry. Its unique, rigid, and strained structure has not only been instrumental in shaping our fundamental understanding of chemical principles but has also emerged as a privileged scaffold in the design of advanced pharmaceuticals and high-performance materials. This in-depth technical guide provides a comprehensive exploration of the discovery, synthesis, and multifaceted applications of norbornane carboxylic acids. We will delve into the historical context of their discovery, detail robust synthetic protocols, present key physicochemical data, and offer field-proven insights into their role in drug development and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of molecules.
The Genesis of a Bicyclic Scaffold: A Historical Perspective
The journey to understanding norbornane carboxylic acids begins not with their direct synthesis, but with early explorations into the intricate world of terpene chemistry. The bicyclo[2.2.1]heptane ring system was first recognized within the structure of camphor, a natural product of significant historical importance. The parent hydrocarbon, norbornane, was so named to signify its relationship to bornane (1,7,7-trimethylbicyclo[2.2.1]heptane), the saturated backbone of camphor, with the "nor-" prefix indicating the absence of methyl groups.
The pivotal moment in the history of this class of compounds arrived in 1928 with the groundbreaking work of Otto Diels and Kurt Alder.[1][2] Their discovery of the [4+2] cycloaddition reaction between a conjugated diene and a dienophile, now universally known as the Diels-Alder reaction, provided a remarkably efficient and stereocontrolled method for the synthesis of six-membered rings.[2] This reaction, for which they were jointly awarded the Nobel Prize in Chemistry in 1950, proved to be the gateway to the norbornane system and its derivatives.[3][4]
The first synthesis of a norbornane carboxylic acid derivative can be traced back to the initial explorations of the Diels-Alder reaction. The reaction of cyclopentadiene with acrylic acid or its esters directly yields 5-norbornene-2-carboxylic acid, the unsaturated precursor to the saturated norbornane carboxylic acids. This straightforward and high-yielding reaction opened the door to a vast new area of chemical space, allowing for the systematic investigation of the unique properties conferred by the rigid bicyclic framework.
Synthesis and Stereochemistry: Mastering the Bicyclic Core
The synthesis of norbornane carboxylic acids is a study in the elegant application of the Diels-Alder reaction and subsequent stereochemical control. The inherent nature of the cycloaddition and the thermodynamic properties of the resulting isomers present both opportunities and challenges for the synthetic chemist.
The Diels-Alder Reaction: The Gateway to the Norbornene Precursor
The archetypal synthesis of the unsaturated precursor, 5-norbornene-2-carboxylic acid, involves the [4+2] cycloaddition of cyclopentadiene and acrylic acid.
Reaction Scheme:
A critical aspect of this reaction is its inherent endo-selectivity. Due to secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing group of the dienophile, the endo isomer is the kinetically favored product.[2] A typical reaction will yield an endo to exo ratio of approximately 4:1.
Experimental Protocol: Diels-Alder Synthesis of 5-Norbornene-2-carboxylic Acid
Materials:
-
Dicyclopentadiene
-
Acrylic acid
-
Toluene
-
Hydroquinone (inhibitor)
Procedure:
-
Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (ca. 170 °C) and collecting the cyclopentadiene monomer (bp 41-42 °C) in a flask cooled in an ice bath. The monomer should be used immediately as it readily dimerizes at room temperature.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acrylic acid and a small amount of hydroquinone (to prevent polymerization) in toluene.
-
Cycloaddition: Slowly add the freshly cracked cyclopentadiene to the acrylic acid solution at room temperature with stirring. The reaction is exothermic.
-
Reaction Completion: After the initial exothermic reaction subsides, heat the mixture to a moderate temperature (e.g., 50-60 °C) for several hours to ensure complete reaction.
-
Work-up: After cooling to room temperature, remove the toluene under reduced pressure. The resulting crude product is a mixture of endo- and exo-5-norbornene-2-carboxylic acid.
The Endo/Exo Conundrum: Isomerization and Separation
While the endo isomer is the kinetic product of the Diels-Alder reaction, the exo isomer is often the thermodynamically more stable and desired product for certain applications, particularly in polymer chemistry.[5] The steric hindrance of the endo substituent can be disadvantageous in subsequent transformations. Therefore, methods for the isomerization of the endo to the exo isomer are of significant practical importance.
Isomerization Mechanism:
Base-catalyzed isomerization proceeds via the formation of an enolate intermediate at the α-position to the carbonyl group. This allows for epimerization to the more thermodynamically stable exo isomer.
Experimental Protocol: Base-Catalyzed Isomerization of endo- to exo-5-Norbornene-2-carboxylic Acid
Materials:
-
endo-rich 5-norbornene-2-carboxylic acid mixture
-
Sodium methoxide
-
Methanol
Procedure:
-
Dissolution: Dissolve the endo-rich carboxylic acid mixture in methanol.
-
Base Addition: Add a catalytic amount of a strong base, such as sodium methoxide.
-
Equilibration: Heat the mixture at reflux for several hours to allow for equilibration to the thermodynamically favored exo-rich mixture.
-
Work-up: After cooling, neutralize the reaction with an acid (e.g., HCl). Remove the methanol under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to isolate the exo isomer.
Separation of Isomers:
The separation of endo and exo isomers can be achieved through several techniques, including:
-
Fractional Crystallization: Exploiting differences in the solubility of the two isomers in a given solvent.
-
Column Chromatography: Separating the isomers based on their differential adsorption to a stationary phase.
-
Iodolactonization: A chemical method where the endo isomer selectively undergoes iodolactonization, allowing for the separation of the unreacted exo isomer.
Saturation of the Core: Hydrogenation to Norbornane Carboxylic Acid
To access the saturated norbornane carboxylic acid, the double bond in the 5-norbornene-2-carboxylic acid precursor is reduced via catalytic hydrogenation. This reaction typically proceeds smoothly to yield the corresponding norbornane-2-carboxylic acid.
Reaction Scheme:
Experimental Protocol: Catalytic Hydrogenation of 5-Norbornene-2-carboxylic Acid
Materials:
-
5-Norbornene-2-carboxylic acid (endo or exo isomer)
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve the 5-norbornene-2-carboxylic acid in ethanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Remove the ethanol under reduced pressure to yield the crude norbornane-2-carboxylic acid, which can be further purified by recrystallization.
Physicochemical Properties: A Quantitative Overview
The rigid bicyclic structure of norbornane carboxylic acids imparts distinct physical and chemical properties. The stereochemistry of the carboxylic acid group (endo vs. exo) also plays a significant role in these properties.
| Property | endo-5-Norbornene-2-carboxylic acid | exo-5-Norbornene-2-carboxylic acid | endo-Norbornane-2-carboxylic acid | exo-Norbornane-2-carboxylic acid |
| Molecular Formula | C₈H₁₀O₂ | C₈H₁₀O₂ | C₈H₁₂O₂ | C₈H₁₂O₂ |
| Molecular Weight | 138.16 g/mol | 138.16 g/mol | 140.18 g/mol | 140.18 g/mol |
| Melting Point | ~33-35 °C[6] | 40-44 °C | ~40 °C[3][4] | 63-65 °C |
| Boiling Point | 136-138 °C @ 14 mmHg[7] | 132 °C @ 12 mmHg | 134-136 °C @ 16 mmHg[3][4] | 142-144 °C @ 15 mmHg |
| Density | 1.129 g/mL at 25 °C[7] | ~1.13 g/mL | ~1.12 g/mL | ~1.12 g/mL |
| Water Solubility | Partially soluble/Not miscible[6][8] | Partially soluble | Insoluble[3][9] | Insoluble |
| pKa | ~4.8 | ~4.7 | ~4.9 | ~4.8 |
Note: The pKa values are approximate and can vary depending on the measurement conditions. The data presented is compiled from various sources and should be considered as representative values.
Field-Proven Insights: Applications in Drug Discovery and Materials Science
The unique conformational rigidity and stereochemical precision of the norbornane carboxylic acid scaffold have made it a valuable building block in both medicinal chemistry and materials science.
Drug Development: A Scaffold for Therapeutic Innovation
The rigid norbornane framework allows for the precise positioning of functional groups in three-dimensional space, which is crucial for optimizing interactions with biological targets. This "pre-organization" of the molecule can lead to enhanced binding affinity and selectivity.
-
Antiviral Agents: The constrained nature of the norbornane skeleton has been exploited in the design of inhibitors of viral enzymes. For instance, derivatives of norbornane have been investigated as inhibitors of the hepatitis C virus (HCV) NS3 protease. The rigid scaffold helps to position key pharmacophoric groups in the optimal orientation for binding to the enzyme's active site.
-
Anticancer Therapeutics: Norbornane-containing compounds have shown promise as anticancer agents.[3][10] For example, hybrids of oleanolic acid with norbornene-dicarboximide-N-carboxylic acids have demonstrated significant cytotoxic activity against various cancer cell lines.[8] The norbornane moiety in these molecules acts as a rigid linker and can influence the overall shape and lipophilicity of the compound, thereby affecting its cellular uptake and target engagement.
-
CNS-Active Compounds: The lipophilic nature and rigid structure of the norbornane core make it an attractive scaffold for CNS-active drugs. The ability to introduce substituents with precise stereochemistry allows for the fine-tuning of properties such as blood-brain barrier permeability and receptor subtype selectivity. For example, derivatives of 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid have been investigated as inhibitors of cathepsin C for the treatment of respiratory diseases.[5]
Materials Science: Building Blocks for High-Performance Polymers
In the realm of materials science, norbornane carboxylic acids and their derivatives are key monomers for the synthesis of polymers with unique and desirable properties, primarily through Ring-Opening Metathesis Polymerization (ROMP).[1][11][12]
-
Advanced Photoresists: Polynorbornenes derived from norbornene carboxylic acid esters are used in the microelectronics industry as photoresist materials. The rigid polymer backbone provides excellent thermal stability and etch resistance, which are critical for the fabrication of integrated circuits.
-
High-Performance Coatings and Adhesives: The incorporation of the norbornane unit into polymer backbones can enhance properties such as thermal stability, mechanical strength, and chemical resistance. These polymers find applications in high-performance coatings, adhesives, and composites.
-
Biomaterials: The ability to functionalize the carboxylic acid group of norbornane-based monomers allows for the synthesis of biocompatible and biodegradable polymers for biomedical applications. For example, hydrogels formed from polyethylene glycol (PEG) crosslinked with norbornene derivatives are being explored for tissue engineering and drug delivery applications.[13] The controlled degradation of these hydrogels can be tuned by the choice of the linker between the PEG and the norbornene moiety.
Conclusion
The discovery and development of norbornane carboxylic acids represent a fascinating chapter in the history of organic chemistry. From their conceptual origins in the study of natural products to their synthesis via the powerful Diels-Alder reaction, these molecules have provided a robust platform for both fundamental research and practical applications. The rigid, well-defined three-dimensional structure of the norbornane scaffold offers a level of stereochemical control that is highly sought after in the design of new drugs and advanced materials. As our understanding of structure-property relationships continues to grow, the norbornane carboxylic acid core is poised to remain a vital tool for innovation in the molecular sciences for the foreseeable future.
References
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NobelPrize.org. (1950). The Nobel Prize in Chemistry 1950. Retrieved from [Link]
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P212121 Store. (n.d.). Norbornane-2-carboxylic acid, predominantly endo isomer. Retrieved from [Link]
- Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels–Alder Reaction in Total Synthesis.
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Britannica, The Editors of Encyclopaedia. "Kurt Alder". Encyclopedia Britannica, 12 Dec. 2025, [Link].
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Britannica, The Editors of Encyclopaedia. "Otto Paul Hermann Diels". Encyclopedia Britannica, 8 Jan. 2026, [Link].
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PubChem. (n.d.). exo-5-Norbornene-2-carboxylic acid. Retrieved from [Link]
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ChemBK. (n.d.). Norbornane-2-Carboxylic Acid, Predominantly Endo Isomer. Retrieved from [Link]
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- Valade, D., et al. (2013). Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups. PMC.
- Lienkamp, K., et al. (2009). Water-soluble polymers from acid-functionalized norbornenes. SciSpace.
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Pharmaffiliates. (n.d.). (1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic Acid. Retrieved from [Link]
-
WIPO Patentscope. (2014). WO/2014/140075 SUBSTITUTED 2-AZA-BICYCLO[2.2.1]HEPTANE-3-CARBOXYLIC ACID (BENZYL-CYANO-METHYL)-AMIDES INHIBITORS OF CATHEPSIN C. Retrieved from [Link]
- Li, C., et al. (2018). Norbornene in Organic Synthesis. Synthesis, 50(15), 2799-2823.
- Wang, Y., et al. (2020). Molecular dynamics simulation on effect of different carboxylic acid group contents on norbornene derivatives proton exchange membranes bearing bifunctional groups.
- Chen, Y., et al. (2025). Polynorbornene copolymers combining flexible ether side chains and rigid hydrophobic segments for AEMWE.
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- Journal of Materials Chemistry B. (2025). Poly(ethylene glycol) (PEG) hydrogels crosslinked by orthogonal thiol-norbornene click chemistry.
-
PubChem. (n.d.). Bicyclo(2.2.1)heptane-1-carboxylic acid. Retrieved from [Link]
- Hergue, N., et al. (2001). Synthesis of End-Functionalized Poly(norbornene)s via Ring-Opening Metathesis Polymerization. Macromolecules, 34(25), 8571–8577.
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Stereochemistry of Bicyclo[2.2.1]heptane derivatives
An In-depth Technical Guide to the Stereochemistry of Bicyclo[2.2.1]heptane Derivatives
Authored by a Senior Application Scientist
Foreword: The bicyclo[2.2.1]heptane, or norbornane, framework represents a cornerstone in stereochemical studies and rational drug design. Its rigid, three-dimensional architecture provides a unique and invaluable scaffold for presenting functional groups in a precisely defined spatial arrangement. This guide moves beyond a simple recitation of facts, delving into the causal relationships that govern the synthesis, conformation, and reactivity of these fascinating molecules. We aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding rooted in both foundational principles and field-proven applications.
The Bicyclo[2.2.1]heptane Framework: A Structural Overview
The unique topology of the bicyclo[2.2.1]heptane system is the source of its distinct chemical properties. This bridged bicyclic structure can be visualized as a cyclohexane ring forced into a boat-like conformation, with a methylene bridge connecting the C1 and C4 positions.[1][2] This conformational lock eliminates the ring-flipping characteristic of monocyclic systems, resulting in a rigid scaffold with significant ring strain.[3]
Essential Nomenclature: Defining Stereochemical Space
A fluent understanding of norbornane stereochemistry requires mastery of its specific nomenclature. Substituents are described based on their position relative to the bridges of the system.
-
Bridgehead Carbons: C1 and C4 are the bridgehead carbons where the three bridges intersect.
-
Exo and Endo: These descriptors are used for substituents on the two-carbon bridges (C2, C3, C5, C6).
-
An exo substituent is positioned on the same side as the one-carbon (C7) bridge, pointing outwards from the "boat." This face is sterically less hindered.[4][5]
-
An endo substituent is on the opposite side of the one-carbon bridge, pointing inwards, "into" the boat. This face is sterically more encumbered.[4][5]
-
-
Syn and Anti: These terms describe the position of substituents on the one-carbon bridge (C7) relative to the double bond in norbornene systems or the longest bridge in saturated systems.[2]
-
A syn substituent is on the same side as the double bond (or the C2-C3/C5-C6 bridges).
-
An anti substituent is on the opposite side.
-
Caption: Key stereochemical positions on the bicyclo[2.2.1]heptane scaffold.
Stereocontrolled Synthesis: Forging the Bicyclic Core
The construction of the bicyclo[2.2.1]heptane skeleton with precise stereochemical control is paramount for its application. The Diels-Alder reaction is the most powerful and widely employed method for this purpose.[6]
The Diels-Alder Reaction: A Gateway to Complexity
The [4+2] cycloaddition between a conjugated diene (commonly a cyclopentadiene derivative) and a dienophile is the quintessential method for building the bicyclo[2.2.1]heptane framework.[6][7] The stereochemical outcome of this reaction is governed by the "Alder Rule," which predicts a kinetic preference for the formation of the endo isomer. This preference arises not from steric considerations but from stabilizing secondary orbital interactions between the developing π-system of the diene and the unsaturated groups of the dienophile.[5]
However, it is crucial to recognize that the endo product is the kinetically favored but often thermodynamically less stable isomer. Under reversible conditions, the more stable exo product may predominate.
Asymmetric Synthesis: Accessing Enantiopure Scaffolds
For applications in drug development, achieving enantiomeric purity is critical. Asymmetric Diels-Alder reactions, often employing chiral Lewis acid catalysts, provide an elegant solution.[8] These catalysts coordinate to the dienophile, creating a chiral environment that directs the approach of the diene, leading to the preferential formation of one enantiomer.[9] Organocatalysis has also emerged as a powerful, metal-free alternative for achieving highly enantioselective formal [4+2] cycloadditions to yield these bicyclic systems.[9][10]
A notable strategy involves a sequential Diels-Alder reaction followed by a rearrangement, which can yield highly functionalized bicyclo[2.2.1]heptanes.[8][11] When the initial Diels-Alder step is catalyzed by a chiral Lewis acid, the stereochemical information can be fully retained in the final rearranged product, providing a one-pot domino sequence to enantiomerically enriched compounds.[8]
Caption: Workflow of the stereoselective Diels-Alder reaction.
Cationic Rearrangements: The Wagner-Meerwein Shift
The bicyclo[2.2.1]heptane system is prone to skeletal rearrangements, particularly under acidic conditions that generate carbocation intermediates. The Wagner-Meerwein rearrangement is a characteristic 1,2-alkyl shift that occurs to relieve the inherent ring strain and form a more stable carbocation.[12][13] This process is a critical consideration in synthetic planning, as it can lead to products with a rearranged carbon skeleton. For instance, the electrophilic addition of chlorine to norbornene can proceed through a chloronium ion intermediate, and subsequent Wagner-Meerwein rearrangement of a carbocation intermediate can lead to various isomeric products.[14]
Conformational Analysis and Stereochemical Assignment
Unlike flexible six-membered rings, the bicyclo[2.2.1]heptane core is conformationally rigid. This structural certainty is a primary reason for its utility as a scaffold. Accurately determining the stereochemistry of substituents is therefore a routine but critical task.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for elucidating the stereochemistry of bicyclo[2.2.1]heptane derivatives in solution.[5][15]
-
¹H NMR Chemical Shifts: Protons in the endo position are shielded by the magnetic anisotropy of the opposing C-C bond and typically resonate at a higher field (lower ppm) compared to their exo counterparts.
-
¹H-¹H Coupling Constants: The rigid geometry leads to predictable coupling constants. A key diagnostic feature can be the long-range four-bond coupling (⁴J), often called "W-coupling," which is observed when four bonds connecting two protons form a "W" shape. This is common in rigid bicyclic systems and can help confirm stereochemical assignments.[16]
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments are definitive for assigning stereochemistry. NOE correlations are observed between protons that are close in space, regardless of the number of bonds separating them. For example, a clear NOE between a substituent's proton at C2 and the syn-proton at C7 would provide strong evidence for an exo configuration.[5]
-
¹³C NMR Spectroscopy: The γ-gauche effect is a key principle in ¹³C NMR. A substituent causes a shielding (upfield shift) of a carbon three bonds away (the γ-carbon) when they have a gauche relationship. This effect is pronounced and diagnostic in the rigid norbornane system, aiding in stereochemical assignment.[17]
X-Ray Crystallography
For unambiguous determination of solid-state conformation, single-crystal X-ray diffraction is the gold standard.[15] It provides precise bond lengths, bond angles, and torsional angles, offering definitive proof of the relative and absolute stereochemistry of a molecule.
| Technique | Key Diagnostic Feature for Stereochemistry | Reference |
| ¹H NMR (Chemical Shift) | Endo protons are generally shielded (upfield) compared to exo protons. | [18] |
| ¹H NMR (J-Coupling) | Characteristic coupling patterns, including long-range "W-coupling". | [16] |
| ¹H NMR (NOESY) | Through-space correlations confirm spatial proximity (e.g., C2-exo-H to C7-syn-H). | [5] |
| ¹³C NMR | γ-gauche effect causes predictable upfield shifts for sterically crowded carbons. | [17] |
| X-Ray Crystallography | Provides definitive solid-state structure and absolute configuration. | [15] |
| Table 1: Spectroscopic and Crystallographic Techniques for Stereochemical Assignment. |
Experimental Protocols
Protocol: Asymmetric Diels-Alder Reaction for (+)-Herbanone Synthesis
This protocol is adapted from a procedure demonstrating a Lewis acid-assisted chiral Lewis acid catalysis for a one-pot domino sequence.[8]
Objective: To synthesize (+)-herbanone enantioselectively from myrcene and methacrolein.
Materials:
-
(S)-3,3-diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][6][10][19]oxazaborole (chiral ligand)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Tin(IV) chloride (SnCl₄)
-
Methacrolein
-
Myrcene
-
Perchloric acid (HClO₄, 72% aqueous solution)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
In a dried Schlenk flask under an argon atmosphere, charge CH₂Cl₂ (100 mL) and a 0.10 M solution of the chiral ligand in CH₂Cl₂ (1.0 mmol).
-
Cool the mixture to -78 °C and add SnCl₄ (20 mol %) dropwise. Stir the pale yellow solution for 15 minutes at this temperature.
-
Add methacrolein (10 mmol) dropwise. After 5 minutes, add a precooled (-95 °C) solution of myrcene (11 mmol) in CH₂Cl₂ dropwise over 10 minutes.
-
Stir the reaction mixture for 4 hours at -95 °C.
-
Initiate the rearrangement by adding HClO₄ (10 mmol) at -95 °C.
-
Allow the reaction mixture to warm to 0 °C slowly, then quench with saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with MTBE.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (+)-herbanone. The enantiomeric ratio can be determined by chiral HPLC or GC.[8]
Causality: The chiral oxazaborolidine ligand, assisted by the Lewis acid SnCl₄, creates a chiral environment around the dienophile (methacrolein). This directs the facial selectivity of the Diels-Alder reaction with myrcene. The subsequent addition of a strong Brønsted acid (HClO₄) facilitates the domino rearrangement to the final bicyclo[2.2.1]heptanone product while preserving the enantiomeric purity established in the first step.[8]
Protocol: NMR Sample Preparation and Analysis for Stereochemical Determination
Objective: To assign the exo or endo stereochemistry of a purified bicyclo[2.2.1]heptane derivative.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Note the chemical shifts and multiplicities of all signals. Pay close attention to the upfield region where endo protons typically resonate.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.
-
COSY Acquisition: Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum. This experiment will reveal which protons are spin-coupled to each other, helping to trace the connectivity through the carbon skeleton.
-
NOESY Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. This is the critical experiment for stereochemical assignment.
-
Data Analysis:
-
Process the NOESY spectrum and look for key cross-peaks.
-
For an exo-2-substituted derivative: Expect to see a cross-peak between the proton at C2 (H-2endo) and the bridgehead proton H-1, and also between H-2endo and the endo-proton at C6 (H-6endo). Crucially, the substituent at C2-exo should show a spatial correlation to the syn-proton at C7.
-
For an endo-2-substituted derivative: Expect to see a cross-peak between the proton at C2 (H-2exo) and the bridgehead proton H-1, and also between H-2exo and the protons at C3. The substituent at C2-endo should show a spatial correlation to the endo-protons at C5 and C6.
-
Applications in Drug Discovery and Medicinal Chemistry
The rigid bicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry.[9][19] Its conformational rigidity allows for the precise positioning of pharmacophoric groups, minimizing the entropic penalty upon binding to a biological target. This leads to enhanced binding affinity and selectivity.
-
Bioisosteres: Bicyclo[2.2.1]heptane units are often used as saturated, three-dimensional bioisosteres for phenyl rings, improving properties like solubility and metabolic stability while maintaining the necessary vectoral orientation of substituents.
-
Antiviral Agents: This scaffold is present in several potent antiviral drug candidates. For example, Setrobuvir is an inhibitor of the hepatitis C virus (HCV) NS5B polymerase, and LMV-601 is another example of a bioactive molecule featuring this core.[19]
-
Peptidomimetics: The rigid framework can be used to mimic or stabilize specific peptide conformations, such as β-strands. Attaching a 7-azabicyclo[2.2.1]heptane unit to the C-terminus of an amino acid can favor a β-strand-like extended conformation.[20]
-
Nucleoside Analogs: Optically active bicyclo[2.2.1]heptane moieties have been successfully used as sugar mimics in carbocyclic nucleoside analogs, some of which exhibit antiviral activity against influenza and other viruses.[21]
Conclusion
The stereochemistry of bicyclo[2.2.1]heptane derivatives is a rich and multifaceted field. The rigid, conformationally defined nature of this scaffold provides an exceptional platform for investigating fundamental principles of stereocontrol and reactivity. From the elegant stereoselectivity of the Diels-Alder reaction to the definitive structural elucidation by modern NMR techniques, understanding this system is crucial. For professionals in drug discovery, the bicyclo[2.2.1]heptane core is not merely a chemical curiosity but a powerful tool for designing next-generation therapeutics with enhanced potency, selectivity, and optimized physicochemical properties.
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An In-depth Technical Guide to the Synthesis of Bicyclo[2.2.1]heptane-1-carboxylic acid via Diels-Alder Reaction
Abstract
The bicyclo[2.2.1]heptane framework, also known as the norbornane skeleton, is a vital structural motif in medicinal chemistry and materials science due to its rigid, conformationally constrained nature.[1] This guide provides a comprehensive, in-depth exploration of the synthesis of a key derivative, Bicyclo[2.2.1]heptane-1-carboxylic acid, via the powerful Diels-Alder reaction. We will dissect the mechanistic underpinnings of this [4+2] cycloaddition, present a field-proven experimental protocol, and discuss the critical parameters that govern reaction efficiency and stereoselectivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this classic transformation to access complex molecular architectures.
Introduction: The Significance of the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane ring system is a bridged bicyclic structure that imparts significant rigidity to molecular frameworks. This conformational restriction is highly sought after in drug design, as it can pre-organize pharmacophoric elements into a bioactive conformation, potentially increasing potency and selectivity for a biological target. This compound (also known as 1-Norbornanecarboxylic acid) serves as a crucial building block, providing a handle for further functionalization at a bridgehead position, a feature that can be challenging to achieve through other synthetic routes.[2][3] The Diels-Alder reaction stands as the most efficient and atom-economical method for constructing this carbon skeleton.[1][4]
The Diels-Alder Approach: Mechanistic Deep Dive
The Diels-Alder reaction is a concerted, pericyclic [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[4] For the synthesis of our target molecule, the reaction involves cyclopentadiene as the diene and acrylic acid (or its ester equivalent) as the dienophile.
Reactant Selection & Rationale
-
The Diene: Cyclopentadiene: Cyclopentadiene is an exceptionally reactive diene in normal-electron-demand Diels-Alder reactions.[5] Its cyclic nature locks the diene into the s-cis conformation necessary for the reaction, dramatically increasing its reaction rate compared to acyclic dienes like butadiene.[5] A practical challenge is that cyclopentadiene readily dimerizes at room temperature via a self-Diels-Alder reaction to form dicyclopentadiene. Therefore, the monomer must be freshly prepared by "cracking" the dimer immediately before use.[6]
-
The Dienophile: Acrylic Acid: Acrylic acid is an effective dienophile due to the electron-withdrawing nature of its carboxylic acid group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO accelerates the reaction.
Stereochemical Considerations: The Alder-Endo Rule
The reaction between cyclopentadiene and acrylic acid can yield two primary stereoisomers: endo and exo.
Figure 1: Endo vs. Exo approach in the Diels-Alder reaction.
Typically, the endo product is the major kinetic product. This preference is explained by the Alder-endo rule , which posits that the transition state is stabilized by secondary orbital interactions between the p-orbitals of the electron-withdrawing group (the carboxylic acid) and the developing pi-system of the diene. While the exo product is often thermodynamically more stable due to reduced steric hindrance, the reaction is usually conducted under kinetic control (lower temperatures) to favor the endo isomer.[7][8]
Catalysis: Accelerating the Reaction
While the thermal reaction proceeds, Lewis acids like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) can significantly accelerate the cycloaddition, even at low temperatures.[5] The Lewis acid coordinates to the carbonyl oxygen of the dienophile, making it more electron-deficient and further lowering its LUMO energy. This enhanced reactivity often improves both the reaction rate and the stereoselectivity towards the endo product.[5][9]
Experimental Protocol: A Validated Workflow
This section details a robust, step-by-step procedure for the synthesis. It is imperative to perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Workflow Overview
Figure 2: High-level experimental workflow for the synthesis.
Step 1: Preparation of Cyclopentadiene Monomer
-
Apparatus Setup: Assemble a fractional distillation apparatus. The distillation flask containing dicyclopentadiene and a boiling chip should be heated with a heating mantle. The receiving flask must be cooled in an ice-water bath (~0 °C) to prevent the freshly distilled cyclopentadiene from dimerizing.
-
Cracking: Heat the dicyclopentadiene to its boiling point (~170 °C). The dimer will undergo a retro-Diels-Alder reaction, and the lower-boiling cyclopentadiene monomer (b.p. ~41 °C) will distill over.
-
Collection: Collect the clear, colorless monomer in the cooled receiving flask. Use the freshly prepared cyclopentadiene immediately in the next step. Do not store it for extended periods at room temperature.[6]
Step 2: Diels-Alder Cycloaddition
-
Reaction Vessel: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acrylic acid in a suitable solvent like toluene.
-
Addition of Diene: Cool the acrylic acid solution in an ice bath. Slowly add the freshly prepared cyclopentadiene dropwise to the stirred solution. An exothermic reaction may be observed.
-
Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours) to ensure complete reaction.[8] For accelerated reactions, the dienophile can be pre-complexed with a Lewis acid catalyst at low temperatures (e.g., -20 °C) before the diene is added.[10]
Step 3 & 4: Work-up and Purification
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again via rotary evaporation to yield the crude product.
-
Purification: The primary method for purifying the final carboxylic acid is recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). This will yield the product as a crystalline solid.
Step 5: Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the bicyclic protons, including the bridgehead proton and the protons on the ethylene and ethano bridges.
-
¹³C NMR: The spectrum will show distinct signals for the eight carbons, including the quaternary bridgehead carbon attached to the carboxyl group and the carbonyl carbon.
-
IR Spectroscopy: Look for a strong, broad absorption band around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid and a sharp, strong absorption around 1700 cm⁻¹ for the C=O stretch.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (140.18 g/mol ) should be observed.[3]
Summary of Key Reaction Parameters
The success of this synthesis is contingent on careful control of several variables. The following table summarizes typical parameters for a non-catalyzed thermal reaction.
| Parameter | Value / Condition | Rationale & Notes |
| Diene | Cyclopentadiene | Highly reactive, must be freshly prepared from dicyclopentadiene.[5] |
| Dienophile | Acrylic Acid | Activated dienophile for efficient reaction. |
| Molar Ratio | ~1.1 : 1 (Diene:Dienophile) | A slight excess of the diene ensures full consumption of the dienophile. |
| Solvent | Toluene or Dichloromethane | Aprotic solvents that do not interfere with the reaction. |
| Temperature | 0 °C to Room Temperature | Favors kinetic (endo) product formation and prevents diene dimerization.[8] |
| Reaction Time | 12 - 24 hours | Varies based on scale and temperature. Monitor by TLC or GC-MS. |
| Catalyst (Optional) | MeAlCl₂, SnCl₄, etc. | Increases reaction rate and can enhance stereoselectivity.[10] |
| Expected Yield | 70 - 90% | Typically high-yielding reaction under optimized conditions. |
Conclusion
The Diels-Alder synthesis of this compound is a cornerstone reaction in organic synthesis, providing efficient access to a valuable and structurally complex building block. By understanding the mechanistic principles of reactant choice, stereocontrol, and catalysis, and by adhering to a validated experimental workflow, researchers can reliably produce this compound in high yield and purity. The inherent rigidity and functional handle of the product make it an invaluable tool for designing the next generation of pharmaceuticals and advanced materials.
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An In-depth Technical Guide to the Key Intermediates in the Synthesis of Bicyclo[2.2.1]heptane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane scaffold is a cornerstone in medicinal chemistry and materials science due to its rigid, three-dimensional structure. This unique conformational constraint allows for the precise spatial orientation of functional groups, making it a valuable motif in the design of novel therapeutics and advanced materials. Bicyclo[2.2.1]heptane-1-carboxylic acid, in particular, serves as a critical building block for a variety of more complex molecules. This guide provides a detailed exploration of the key intermediates and synthetic strategies employed in its preparation, offering insights into the causal relationships behind experimental choices and ensuring a foundation of trustworthy, reproducible protocols.
I. The Diels-Alder Approach: A Classic and Versatile Route
The most prevalent and powerful method for constructing the bicyclo[2.2.1]heptane framework is the [4+2] cycloaddition, or Diels-Alder reaction.[1][2] This approach typically involves the reaction of a cyclopentadiene derivative with a suitable dienophile to form a norbornene intermediate, which can then be further functionalized.
A. Key Intermediate: 2-Norbornene (Bicyclo[2.2.1]hept-2-ene)
The synthesis of 2-norbornene is a foundational step in many synthetic routes to this compound. It is most commonly prepared via the Diels-Alder reaction between cyclopentadiene and ethylene.[3]
-
Synthesis of 2-Norbornene: A common laboratory-scale preparation involves the reaction of dicyclopentadiene with ethylene under pressure and heat. The dicyclopentadiene first undergoes a retro-Diels-Alder reaction to generate cyclopentadiene in situ, which then reacts with ethylene.[4]
Experimental Protocol: Synthesis of 2-Norbornene from Dicyclopentadiene and Ethylene [4]
-
A high-pressure steel bomb is charged with dicyclopentadiene.
-
The bomb is flushed and then filled with ethylene to a pressure of 800–900 psi.
-
The mixture is heated to 190–200 °C with shaking for approximately 7 hours.
-
After cooling and venting, the crude product is purified by distillation to yield 2-norbornene.
-
B. Functionalization of the Norbornene Scaffold
Once 2-norbornene is obtained, the next critical step is the introduction of a carboxylic acid group at the bridgehead position. This can be achieved through several strategies, often involving the formation of other key intermediates.
II. Carboxylation Strategies: Introducing the Key Functional Group
Several methods exist for the carboxylation of the bicyclo[2.2.1]heptane system at the C1 position. These methods often proceed through distinct intermediates and offer different advantages in terms of yield, scalability, and tolerance to other functional groups.
A. The Koch-Haaf Reaction: Direct Carboxylation via a Carbocation Intermediate
The Koch-Haaf reaction provides a direct route to tertiary carboxylic acids from alcohols or alkenes using carbon monoxide and a strong acid.[5][6] This reaction proceeds through a carbocation intermediate, which for the bicyclo[2.2.1]heptane system, is the 2-norbornyl cation.[7]
-
Key Intermediate: 2-Norbornyl Cation: The 2-norbornyl cation is a classic example of a non-classical carbocation, exhibiting significant charge delocalization.[7] Its formation is a key step in the Koch-Haaf carboxylation of norbornene derivatives.
Experimental Protocol: General Koch-Haaf Carboxylation [5]
-
The alcohol or alkene starting material is dissolved in a strong acid, such as sulfuric acid.
-
The solution is subjected to a high pressure of carbon monoxide (typically around 50 atm).
-
The reaction is maintained at a mild temperature (e.g., 50 °C).
-
Workup involves quenching with water to hydrolyze the acylium ion intermediate to the carboxylic acid.
Synthetic Pathway: Koch-Haaf Reaction
Caption: The Koch-Haaf reaction pathway to the target acid.
-
B. Stepwise Carboxylation via Organometallic Intermediates
An alternative to direct carboxylation involves a stepwise approach, often utilizing organometallic reagents. This can provide greater control and may be suitable for more complex substrates.
-
Key Intermediate: 1-Bromobicyclo[2.2.1]heptane: This intermediate can be prepared from bicyclo[2.2.1]heptan-1-ol. It serves as a precursor for the formation of a Grignard reagent or an organolithium species.
-
Key Intermediate: Bicyclo[2.2.1]hept-1-ylmagnesium bromide or Bicyclo[2.2.1]hept-1-yllithium: These organometallic intermediates are highly reactive and can undergo carboxylation upon treatment with carbon dioxide (dry ice).
Synthetic Pathway: Organometallic Carboxylation
Caption: Carboxylation via an organometallic intermediate.
III. Alternative Strategies and Specialized Intermediates
While the Diels-Alder and subsequent carboxylation routes are common, other strategies exist, particularly for the synthesis of substituted bicyclo[2.2.1]heptane-1-carboxylic acids.
A. Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the construction of cyclic and bicyclic systems. While less common for the parent acid, it can be a viable route for substituted derivatives.
B. Rearrangement Reactions
Certain norbornyl systems can undergo rearrangements under specific conditions to yield the desired bicyclo[2.2.1]heptane framework.[8] For instance, derivatives of camphor or fenchone, which are naturally occurring bicyclic ketones, can be transformed through a series of reactions that may involve skeletal rearrangements.
C. Functionalized Cyclopentadiene Precursors
The use of a cyclopentadiene derivative already bearing a latent carboxylic acid function in the initial Diels-Alder reaction can streamline the synthesis.
-
Key Intermediate: 5-Carbomethoxycyclopentadiene: This intermediate can be reacted with a dienophile, and the resulting adduct can then be hydrolyzed to the carboxylic acid.
IV. Summary of Key Intermediates and Their Roles
| Intermediate | Synthetic Role | Common Precursor(s) | Key Transformation(s) |
| 2-Norbornene | Primary scaffold | Dicyclopentadiene, Ethylene | Diels-Alder reaction |
| 2-Norbornyl Cation | Reactive intermediate | Bicyclo[2.2.1]heptan-1-ol, 2-Norbornene | Protonation, Hydride shift |
| 1-Bromobicyclo[2.2.1]heptane | Precursor to organometallics | Bicyclo[2.2.1]heptan-1-ol | Treatment with HBr |
| Bicyclo[2.2.1]hept-1-ylmagnesium bromide/lithium | Nucleophilic species | 1-Bromobicyclo[2.2.1]heptane | Reaction with Mg or Li |
The synthesis of this compound relies on a series of well-established yet versatile chemical transformations. The choice of synthetic route and the isolation of key intermediates are dictated by factors such as desired scale, available starting materials, and the need for specific stereochemistry or substitution patterns. A thorough understanding of the mechanisms and experimental nuances associated with the formation of these intermediates is paramount for the successful design and execution of synthetic campaigns targeting this important molecular scaffold.
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The Bicyclo[2.2.1]heptane Scaffold: A Rigid Framework for Diverse Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Uniqueness of the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane, commonly known as norbornane, is a saturated bicyclic hydrocarbon that has garnered significant attention in medicinal chemistry. Its rigid, strained, and three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, a critical aspect in the design of biologically active molecules. This conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The bicyclo[2.2.1]heptane core is present in a variety of natural products and has been successfully incorporated into a multitude of synthetic compounds with a broad spectrum of therapeutic applications. This guide will delve into the diverse biological activities of the bicyclo[2.2.1]heptane scaffold, exploring its role in the development of novel therapeutic agents across different disease areas.
Anticancer Activity: Targeting Tumor Progression and Metastasis
The unique stereochemistry of the bicyclo[2.2.1]heptane scaffold has been exploited to develop potent and selective anticancer agents. A notable example is the development of N,N′-diarylsquaramide derivatives containing a bicyclo[2.2.1]heptane moiety as selective antagonists of the chemokine receptor CXCR2.[1][2][3][4][5][6] CXCR2 is implicated in tumor growth and metastasis, making it an attractive target for cancer therapy.
One such compound, 2e, demonstrated significant CXCR2 antagonistic activity with an IC50 of 48 nM and a 60.4-fold selectivity over the homologous CXCR1 receptor.[1][3] This selectivity is crucial for minimizing off-target effects. In vitro assays revealed that compound 2e possesses a potent anti-cancer metastatic effect against the pancreatic cancer cell line CFPAC1.[1][3] Furthermore, it exhibited good stability in simulated gastric and intestinal fluids, as well as in human and rat plasma, alongside a favorable oral pharmacokinetic profile in rats.[1][2] Molecular docking studies suggest that the bicyclo[2.2.1]heptane moiety of these compounds inserts into a hydrophobic pocket of the receptor, contributing to the observed activity.[2][5]
The 1,4-bis(2'-chloroethyl)-1,4-diazabicyclo[2.2.1]heptane dication has also shown remarkable antineoplastic activity against several murine and rat tumor models, including P-388 lymphocytic leukemia and colon 26 carcinoma.[7] Additionally, new carbocyclic nucleoside analogues incorporating a bicyclo[2.2.1]heptane fragment as a sugar moiety have been synthesized and tested for their anticancer activity.[8]
Antiviral Activity: A Scaffold for Inhibiting Viral Replication
The bicyclo[2.2.1]heptane framework is a key component in several compounds with promising antiviral activity. Camphor, a naturally occurring bicyclo[2.2.1]heptane derivative, and its synthetic analogues have been investigated for their antiviral properties.[9][10][11][12][13] For instance, certain camphor derivatives have been identified as non-amantadine-based inhibitors of the M2 ion channel of the influenza A virus.[10]
Furthermore, the bicyclo[2.2.1]heptane skeleton has been utilized as a sugar moiety in nucleoside analogues to create novel antiviral agents.[14] Researchers have synthesized 1′-homocarbanucleoside analogs with an optically active substituted bicyclo[2.2.1]heptane skeleton that have demonstrated activity against Herpes Simplex Virus-1 (HSV-1).[14] Some of these compounds exhibited IC50 values comparable to or even lower than the established antiviral drug acyclovir.[14] The development of resistance to some bicyclo[2.2.1]heptane-based antiviral compounds has also been studied, highlighting the need for continued research in this area.[15][16]
Neuroprotective and Neurological Applications: Modulating Central Nervous System Targets
The rigid nature of the bicyclo[2.2.1]heptane scaffold makes it particularly suitable for designing ligands that can precisely interact with receptors in the central nervous system.
Analgesia: The Potent Case of Epibatidine
Epibatidine, an alkaloid isolated from the skin of the poison frog Epipedobates tricolor, is a powerful analgesic agent, with a potency several hundred times that of morphine.[17][18] Its analgesic effects are mediated through its action as a potent agonist of nicotinic acetylcholine receptors (nAChRs).[17][18][19][20] The core structure of epibatidine features a 7-azabicyclo[2.2.1]heptane ring.[19] Despite its potent analgesic properties, the therapeutic use of epibatidine is limited by its high toxicity.[17][19] However, it serves as a crucial lead compound for the development of novel nAChR ligands with improved safety profiles.[18][20][21] Extensive structure-activity relationship (SAR) studies on epibatidine analogues have been conducted to separate the analgesic effects from the toxic side effects.[18][19][21]
Neuroprotection and Other CNS Activities
Derivatives of norbornane, the parent hydrocarbon of the bicyclo[2.2.1]heptane family, have been investigated as potential neuroprotective agents.[22] These compounds are designed to modulate targets such as NMDA receptors and voltage-gated calcium channels to protect neurons from excitotoxicity.[22]
In another application, a series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides have been identified as novel openers of KCNQ2 and KCNQ4 potassium channels.[23] The lead compound, ML213, displays selectivity for these channels and has the potential to be a valuable tool for studying their role in regulating neuronal activity.[23]
Furthermore, the anxiolytic drug tandospirone incorporates a bicyclo[2.2.1]heptanedicarboximide moiety.[24] It acts as a 5-HT1A receptor partial agonist and has demonstrated efficacy in treating anxiety disorders with a favorable side-effect profile compared to other anxiolytics.[24]
Anti-inflammatory and Antiallergic Properties
The bicyclo[2.2.1]heptane scaffold has also been employed in the development of potent anti-inflammatory and antiallergic agents. A series of novel prostaglandin D2 (PGD2) receptor antagonists featuring a bicyclo[2.2.1]heptane ring system have been reported as a new class of antiallergic agents.[25][26] These compounds have shown efficacy in suppressing various allergic inflammatory responses in models of conjunctivitis and asthma.[25][26]
A Note on Synthesis
The synthesis of biologically active bicyclo[2.2.1]heptane derivatives often involves strategic chemical transformations to introduce desired functional groups onto the rigid scaffold.[27][28][29][30][31][32] The inherent chirality of many natural bicyclo[2.2.1]heptane starting materials, such as camphor, makes them valuable building blocks for the enantioselective synthesis of complex molecules.[9][13] The Diels-Alder reaction is a common method for constructing the bicyclo[2.2.1]heptane ring system.[33]
Experimental Protocols: A Representative Synthetic Step
Synthesis of N,N′-diarylsquaramide CXCR2 selective antagonists containing a bicyclo[2.2.1]heptane moiety (General Procedure):
-
Step 1: Synthesis of the squaramide intermediate. Aniline or a substituted aniline is reacted with 3,4-diethoxycyclobut-3-ene-1,2-dione in a suitable solvent such as ethanol at reflux to yield the corresponding mono-substituted squarate.
-
Step 2: Coupling with the bicyclo[2.2.1]heptane amine. The mono-substituted squarate intermediate is then reacted with a bicyclo[2.2.1]heptan-2-amine in a suitable solvent, again typically at elevated temperatures, to afford the final N,N′-diarylsquaramide product.[2]
-
Purification. The final product is purified using standard techniques such as column chromatography on silica gel.
This is a generalized procedure and specific reaction conditions may vary depending on the substrates used.
Data Presentation
Table 1: Biological Activity of Selected Bicyclo[2.2.1]heptane Derivatives
| Compound Class | Specific Example | Target | Biological Activity | IC50/EC50 | Reference |
| Anticancer | N,N′-diarylsquaramide | CXCR2 | Antagonist | 48 nM | [1][3] |
| Antiviral | 1′-Homocarbanucleoside analog | HSV-1 | Viral Replication Inhibition | 15 µM | [14] |
| Analgesic | Epibatidine | nAChRs | Agonist | - | [17] |
| Neuro-modulatory | ML213 | KCNQ2/KCNQ4 | Channel Opener | 230 nM (KCNQ2) | [23] |
| Anxiolytic | Tandospirone | 5-HT1A Receptor | Partial Agonist | - | [24] |
Visualizations
General Structure of the Bicyclo[2.2.1]heptane Scaffold
Caption: Numbering of the bicyclo[2.2.1]heptane core.
Schematic Representation of CXCR2 Antagonism
Caption: Mechanism of CXCR2 antagonism by bicyclo[2.2.1]heptane derivatives.
Conclusion
The bicyclo[2.2.1]heptane scaffold represents a privileged structure in medicinal chemistry, offering a rigid and sterically defined framework for the development of potent and selective therapeutic agents. Its presence in natural products and its successful incorporation into a wide array of synthetic molecules with anticancer, antiviral, neuroprotective, and anti-inflammatory activities underscore its versatility and importance in drug discovery. The continued exploration of this unique scaffold, coupled with advances in synthetic methodologies and a deeper understanding of its structure-activity relationships, promises to yield novel and effective therapies for a range of human diseases.
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The Bicyclo[2.2.1]heptane Scaffold: A Privileged Structure in Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane ring system, a rigid and structurally unique bridged cyclic hydrocarbon, has emerged as a cornerstone in medicinal chemistry. Its constrained conformational flexibility provides a distinct three-dimensional arrangement of substituents, enabling precise interactions with biological targets. This unique characteristic has led to the development of a diverse array of therapeutic agents with applications spanning oncology, virology, and neurology. This technical guide provides a comprehensive overview of the current landscape of bicyclo[2.2.1]heptane derivatives in drug discovery, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols utilized in their evaluation.
Section 1: Anticancer Applications: Targeting Chemokine Receptors
The role of the tumor microenvironment in cancer progression is a focal point of modern oncology research. A key signaling axis within this environment is mediated by chemokine receptors, such as CXCR2, which are implicated in tumor growth, angiogenesis, and metastasis. Bicyclo[2.2.1]heptane derivatives have been successfully employed as potent and selective antagonists of the CXCR2 receptor.
Mechanism of Action: CXCR2 Antagonism
CXCR1 and CXCR2 are G-protein coupled receptors that are activated by several CXC chemokines, most notably interleukin-8 (IL-8).[1][2] In various cancers, the tumor cells and surrounding stromal cells secrete these chemokines, leading to the recruitment of myeloid-derived suppressor cells (MDSCs) and neutrophils into the tumor microenvironment. These recruited immune cells promote tumor progression by suppressing the anti-tumor immune response, enhancing angiogenesis, and facilitating metastatic dissemination.
Bicyclo[2.2.1]heptane-containing compounds have been designed to act as competitive antagonists at the CXCR2 receptor.[1][2] By binding to the receptor, they block the downstream signaling cascade initiated by the natural chemokine ligands. This inhibition of CXCR2 signaling disrupts the recruitment of pro-tumorigenic immune cells, thereby impeding tumor growth and metastasis. The rigid bicyclo[2.2.1]heptane scaffold is crucial for orienting the pharmacophoric groups in a manner that ensures high-affinity binding to the receptor.
Mechanism of action of bicyclo[2.2.1]heptane nucleoside analogs.
Structure-Activity Relationship (SAR) of Antiviral Bicyclo[2.2.1]heptane Nucleosides
The antiviral activity of bicyclo[2.2.1]heptane nucleoside analogs is highly dependent on the nature of the nucleobase and the stereochemistry of the bicyclic core. Studies have shown that certain derivatives exhibit potent activity against Herpes Simplex Virus type 1 (HSV-1). [3]
| Compound | Nucleobase | Anti-HSV-1 IC50 (µM) |
|---|---|---|
| 6d | 6-chloropurine | 21 ± 4 |
| 6j | 6-methoxypurine | 15 ± 2 |
| Acyclovir (control) | - | 28 ± 4 |
Data compiled from Tanase, C., et al. (2019).[3]
The data reveals that bicyclo[2.2.1]heptane nucleoside analogs can exhibit anti-HSV-1 activity comparable to or even exceeding that of the clinically used antiviral drug, acyclovir. The nature of the substituent at the 6-position of the purine ring appears to be a key determinant of potency.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture. [4][5] Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 6-well plates and grow to confluence.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Compound Preparation: Prepare serial dilutions of the bicyclo[2.2.1]heptane nucleoside analog.
-
Infection: Remove the cell culture medium and infect the cell monolayers with a standardized amount of virus in the presence of varying concentrations of the test compound or a vehicle control.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the virus-compound mixture and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) with the corresponding concentration of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV-1).
-
Plaque Visualization: Fix the cells with a fixative (e.g., methanol) and stain with a staining solution (e.g., crystal violet).
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Section 3: Neurological Applications: Modulating Ion Channels and Neuroprotection
The rigid bicyclo[2.2.1]heptane scaffold has also proven to be a valuable template for the design of molecules that modulate the activity of ion channels in the central nervous system and exert neuroprotective effects.
Mechanism of Action: KCNQ2/KCNQ4 Potassium Channel Opening
The KCNQ (or Kv7) family of voltage-gated potassium channels plays a critical role in regulating neuronal excitability. [6][7]Specifically, KCNQ2 and KCNQ4 channels are predominantly expressed in the nervous system and are crucial for setting the resting membrane potential and preventing excessive neuronal firing. Openers of these channels enhance the potassium current, leading to hyperpolarization of the neuronal membrane and a decrease in excitability. This mechanism is of therapeutic interest for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.
N-aryl-bicyclo[2.2.1]heptane-2-carboxamides have been identified as potent and selective openers of KCNQ2 and KCNQ4 channels. [6][7]The bicyclo[2.2.1]heptane moiety is thought to position the arylcarboxamide group optimally within the channel's binding pocket to facilitate its opening.
Mechanism of KCNQ2/KCNQ4 channel opening.
Structure-Activity Relationship (SAR) of Bicyclo[2.2.1]heptane-based KCNQ Channel Openers
The SAR of N-aryl-bicyclo[2.2.1]heptane-2-carboxamides has been extensively studied.
| Compound | Aniline Moiety | KCNQ2 EC50 (nM) |
| ML213 | 2,4,6-trimethylaniline | 230 |
| 2 | 2,4-dimethylaniline | 220 |
| 3 | 2,6-dimethylaniline | 3240 |
Data compiled from Yu, H., et al. (2011).[6][7]
This data highlights the importance of the substitution pattern on the aniline ring. While the 2,4,6-trimethyl (mesityl) and 2,4-dimethyl derivatives exhibit high potency, the 2,6-dimethyl analog is significantly less active. This suggests that the steric and electronic properties of the aniline moiety are critical for optimal interaction with the KCNQ channel.
Experimental Protocol: Electrophysiological Patch-Clamp Recording
The gold standard for characterizing the activity of ion channel modulators is the patch-clamp technique, which allows for the direct measurement of ion currents across the cell membrane.
Protocol: Whole-Cell Patch-Clamp
-
Cell Preparation: Use a cell line stably expressing the KCNQ2 or KCNQ4 channel (e.g., CHO or HEK293 cells).
-
Electrode Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.
-
Cell Patching: Under a microscope, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a high-resistance seal (a "gigaseal").
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a specific holding potential and apply voltage steps to elicit ion channel currents.
-
Compound Application: Perfuse the cell with an extracellular solution containing the bicyclo[2.2.1]heptane derivative at various concentrations.
-
Current Recording: Record the changes in the KCNQ channel currents in response to the compound application.
-
Data Analysis: Measure the increase in current amplitude and plot a dose-response curve to determine the EC50 value of the compound.
Neuroprotective Effects
Beyond ion channel modulation, certain bicyclo[2.2.1]heptane derivatives have been investigated for their neuroprotective properties. The precise mechanisms are still under investigation but may involve the modulation of various signaling pathways implicated in neuronal cell death.
Experimental Protocol: Cell Viability Assays (MTT & LDH)
To assess the neuroprotective effects of bicyclo[2.2.1]heptane derivatives, cell viability assays are commonly employed. These assays measure cellular health in response to a neurotoxic insult in the presence or absence of the test compound.
Protocol: MTT Assay
-
Cell Culture: Culture neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) in a 96-well plate.
-
Neurotoxic Insult: Induce neuronal damage by exposing the cells to a neurotoxin (e.g., glutamate, MPP+, or amyloid-beta).
-
Compound Treatment: Co-treat the cells with the neurotoxin and various concentrations of the bicyclo[2.2.1]heptane derivative.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Incubation: Incubate for a few hours to allow for formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Higher absorbance indicates greater cell viability. Calculate the percentage of neuroprotection conferred by the compound.
Protocol: LDH Assay
-
Cell Culture and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. Lactate dehydrogenase (LDH) released from damaged cells will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Incubation: Incubate the plate at room temperature.
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at a wavelength of ~490 nm.
-
Data Analysis: Higher absorbance indicates greater cell death. Calculate the percentage of reduction in LDH release in the presence of the compound.
Conclusion and Future Perspectives
The bicyclo[2.2.1]heptane scaffold has unequivocally demonstrated its value as a privileged structure in the design of novel therapeutic agents. Its rigid framework allows for the precise positioning of pharmacophoric elements, leading to compounds with high potency and selectivity for a range of biological targets. The examples highlighted in this guide, from CXCR2 antagonists for cancer to conformationally locked nucleosides for viral infections and ion channel modulators for neurological disorders, underscore the versatility of this chemical motif.
Future research in this area will likely focus on several key aspects. The exploration of new synthetic methodologies will enable the creation of more complex and diverse libraries of bicyclo[2.2.1]heptane derivatives. A deeper understanding of the structure-activity relationships, aided by computational modeling and structural biology, will facilitate the rational design of next-generation therapeutics with improved efficacy and safety profiles. Furthermore, the application of these derivatives to a broader range of diseases, including inflammatory and metabolic disorders, represents an exciting avenue for future investigation. The continued exploration of the bicyclo[2.2.1]heptane scaffold holds immense promise for the development of innovative medicines to address unmet medical needs.
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Yu, H., et al. (2011). Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of ML213 as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener. ACS Chemical Neuroscience, 2(10), 572-577. [Link]
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Pomeisl, K., et al. (2014). Norbornane-based nucleoside and nucleotide analogues locked in North conformation. Bioorganic & Medicinal Chemistry, 22(23), 6696-6705. [Link]
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Yu, H., et al. (2011). Discovery, Synthesis, and Structure Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of ML213 as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener. ACS Chemical Neuroscience, 2(10), 572-577. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Functionalized Bicyclo[2.2.1]heptane-1-carboxylic Acids
Introduction: The Strategic Importance of the Bicyclo[2.2.1]heptane Scaffold in Medicinal Chemistry
The bicyclo[2.2.1]heptane framework, a rigid and conformationally constrained structural motif, holds a privileged position in the landscape of medicinal chemistry and drug discovery.[1][2] Its unique three-dimensional architecture provides a robust scaffold for the precise spatial arrangement of pharmacophoric elements, which can lead to enhanced binding affinity and selectivity for biological targets.[3][4] Compounds incorporating this scaffold are found in a variety of bioactive natural products, such as camphor and α-santalol, and are integral to promising drug candidates.[2][5] The development of efficient and stereocontrolled synthetic routes to functionalized bicyclo[2.2.1]heptane derivatives, particularly those bearing a carboxylic acid at the bridgehead position (C1), is therefore of critical importance for the exploration of new chemical space in drug development programs.[2]
This comprehensive guide provides detailed application notes and protocols for the synthesis of functionalized bicyclo[2.2.1]heptane-1-carboxylic acids. We will delve into the cornerstone methodologies, including the powerful Diels-Alder reaction and modern organocatalytic approaches, explaining the mechanistic rationale behind experimental choices and providing field-proven protocols for their execution.
Core Synthetic Strategies: A Multi-faceted Approach
The construction of the bicyclo[2.2.1]heptane core can be achieved through several elegant synthetic strategies. The choice of route is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.
The Diels-Alder Reaction: The Cornerstone of Bicyclo[2.2.1]heptane Synthesis
The [4+2] cycloaddition between a conjugated diene and a dienophile, known as the Diels-Alder reaction, remains the most powerful and widely employed method for constructing the bicyclo[2.2.1]heptane framework.[1] Recent advancements have focused on asymmetric variations to control stereochemistry, a critical aspect for pharmacological activity.
A notable strategy involves a sequential Diels-Alder reaction followed by a rearrangement to yield highly functionalized bicyclo[2.2.1]heptanes.[1][6] Lewis acid catalysis is often employed to control the stereoselectivity of the cycloaddition.
Protocol 1: Lewis Acid Catalyzed Diels-Alder Reaction and Rearrangement
This protocol outlines a general procedure for the synthesis of a functionalized bicyclo[2.2.1]heptanone, a versatile intermediate that can be further elaborated to the corresponding carboxylic acid.
Materials:
-
2,3-Disubstituted 1,3-butadiene (1.0 eq)
-
Unsaturated Aldehyde (e.g., Methacrolein) (1.2 eq)
-
Chiral Lewis Acid Catalyst (e.g., SnCl₄) (20 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral Lewis acid catalyst and anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the unsaturated aldehyde dropwise to the stirred solution.
-
After stirring for a short period, add the diene.
-
Allow the reaction to proceed at the specified temperature until completion, monitoring by Thin Layer Chromatography (TLC) or other appropriate methods.
-
Upon completion of the Diels-Alder reaction, introduce a Lewis acid such as SnCl₄ to initiate the rearrangement.
-
Stir the reaction mixture at room temperature to facilitate a smooth rearrangement.
-
Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., DCM), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the functionalized bicyclo[2.2.1]heptanone.[1]
Causality and Insights: The use of a chiral Lewis acid is paramount for achieving high enantioselectivity. The choice of the specific Lewis acid and reaction temperature can significantly influence both the yield and the enantiomeric ratio. The subsequent rearrangement, also catalyzed by a Lewis acid, provides a pathway to more complex and substituted bicyclic systems.
Asymmetric Organocatalytic [4+2] Cycloaddition
A significant advancement in the synthesis of bicyclo[2.2.1]heptane-1-carboxylates is the use of organocatalysis.[2][7] This approach offers a metal-free, mild, and operationally simple route to a wide range of these molecules in a highly enantioselective manner.[2][7]
Protocol 2: Organocatalyzed Asymmetric Formal [4+2] Cycloaddition
This protocol describes a general method for the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates using a chiral amine catalyst.
Materials:
-
α,β-Unsaturated aldehyde (1.0 eq)
-
Substituted 1,3-diene (1.2 eq)
-
Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) (10-20 mol%)
-
Acid co-catalyst (e.g., benzoic acid) (10-20 mol%)
-
Anhydrous solvent (e.g., Toluene or Chloroform)
-
Sodium borohydride (NaBH₄) (for reduction of the aldehyde)
-
Standard workup and purification reagents
Procedure:
-
In a dry vial, dissolve the α,β-unsaturated aldehyde, the chiral secondary amine catalyst, and the acid co-catalyst in the anhydrous solvent.
-
Stir the mixture at room temperature for a few minutes to allow for the formation of the active iminium ion intermediate.
-
Add the substituted 1,3-diene to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.
-
Upon completion, the resulting aldehyde can be directly reduced by adding a solution of NaBH₄ in ethanol at 0 °C.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by silica gel chromatography to yield the enantiomerically enriched bicyclo[2.2.1]heptane-1-carboxylate precursor.[2][7]
Causality and Insights: The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This intermediate lowers the LUMO of the dienophile and provides a stereodifferentiating environment for the cycloaddition with the diene. The acid co-catalyst facilitates the formation and regeneration of the active catalyst. This method is particularly powerful as it allows for the direct formation of the bicyclic core with high enantiocontrol from simple starting materials.[2][7]
Data Presentation: Comparative Analysis of Synthetic Routes
The following table summarizes key quantitative data for the discussed synthetic methodologies, allowing for a direct comparison of their efficacy.
| Synthetic Route | Catalyst | Typical Yield (%) | Enantiomeric Ratio (er) / Diastereomeric Ratio (dr) | Key Advantages |
| Lewis Acid Catalyzed Diels-Alder | Chiral SnCl₄ | High | 96.5:3.5 er[1] | Well-established, good for complex scaffolds |
| Organocatalytic [4+2] Cycloaddition | Chiral Diarylprolinol Silyl Ether | Good | up to >99:1 er[2][7] | Metal-free, mild conditions, high enantioselectivity |
| Radical Cascade Cyclization | AIBN | Moderate to Good | Varies | Access to diverse functionalities |
| Ring-Closing Metathesis | Grubbs' Catalyst | Good | N/A | Forms the bicyclic olefin from a diene precursor |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic strategies, the following diagrams are provided.
Caption: Lewis Acid Catalyzed Diels-Alder Workflow.
Caption: Organocatalytic [4+2] Cycloaddition Pathway.
Conclusion and Future Outlook
The synthesis of functionalized bicyclo[2.2.1]heptane-1-carboxylic acids is a dynamic field of research with significant implications for drug discovery. The Diels-Alder reaction continues to be a robust and versatile tool, while modern asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of these valuable building blocks. The protocols and insights provided herein are intended to serve as a practical guide for researchers in their efforts to design and synthesize novel therapeutic agents based on this privileged scaffold. Future developments will likely focus on the discovery of even more efficient and selective catalytic systems and the application of these methodologies to the synthesis of increasingly complex and biologically active molecules.
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- 4. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Asymmetric Synthesis of Chiral Bicyclo[2.2.1]heptane-1-carboxylates
Foreword for the Modern Researcher
The bicyclo[2.2.1]heptane scaffold, a conformationally rigid framework, is a cornerstone in medicinal chemistry and materials science. Its unique three-dimensional structure is a privileged motif found in numerous bioactive natural products, such as camphor and sordarins, and promising drug candidates.[1][2] The ability to introduce chirality into this system, particularly with functionality at the bridgehead carbon, unlocks vast potential for creating novel therapeutics and advanced materials. This guide provides an in-depth exploration of contemporary asymmetric strategies for the synthesis of chiral bicyclo[2.2.1]heptane-1-carboxylates, offering both the theoretical underpinnings and field-proven protocols for immediate application in the laboratory.
I. The Strategic Imperative: Why Asymmetric Synthesis of Bicyclo[2.2.1]heptanes?
The therapeutic and catalytic utility of bicyclo[2.2.1]heptane derivatives is directly linked to their stereochemistry. Enantiomerically pure forms of these compounds often exhibit significantly different pharmacological activities.[3] Furthermore, chiral bicyclo[2.2.1]heptane-based ligands and auxiliaries, like bornanesultam, are instrumental in asymmetric catalysis.[1][2] Therefore, the development of robust and efficient enantioselective methods to access these structures is of paramount importance for drug discovery and the advancement of synthetic chemistry.[1][4]
II. Organocatalytic Formal [4+2] Cycloaddition: A Modern and Efficient Approach
A significant advancement in the synthesis of chiral bicyclo[2.2.1]heptane-1-carboxylates is the organocatalytic formal [4+2] cycloaddition.[1][5][6] This metal-free approach offers mild reaction conditions, operational simplicity, and excellent enantioselectivity, making it an attractive strategy for medicinal and process chemists.[1][4]
A. Core Principle and Mechanistic Insight
This methodology involves the reaction of α'-ethoxycarbonyl cyclopentenones with nitroolefins, catalyzed by a chiral tertiary amine. The reaction proceeds through a stepwise pathway, initiated by a Michael addition, followed by an intramolecular cyclization to furnish the bicyclo[2.2.1]heptane core with high stereocontrol. The carboxylate group at the bridgehead position is a versatile handle for further synthetic transformations.[1]
Figure 1: Conceptual workflow of the organocatalytic formal [4+2] cycloaddition.
B. Experimental Protocol: General Procedure
This protocol is adapted from the work of Sun and coworkers.[1]
Materials:
-
α'-Ethoxycarbonyl cyclopentenone derivative
-
Nitroolefin derivative
-
Chiral tertiary amine catalyst (e.g., a diarylprolinol silyl ether derivative) (10 mol%)
-
Toluene (anhydrous)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the α'-ethoxycarbonyl cyclopentenone (1.0 equiv).
-
Add the chiral tertiary amine catalyst (0.1 equiv).
-
Dissolve the solids in anhydrous toluene.
-
Add the nitroolefin (1.2 equiv) to the solution.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) and monitor by TLC.
-
Upon completion of the reaction, add DBU (1.5 equiv) and stir for an additional 10 minutes to improve the diastereomeric ratio and yield.[7]
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
C. Representative Data
| Entry | Cyclopentenone Substituent | Nitroolefin Substituent | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) |
| 1 | H | Phenyl | 10 | 90 | >20:1 | 96 |
| 2 | H | 4-Chlorophenyl | 10 | 85 | >20:1 | 95 |
| 3 | H | 2-Naphthyl | 10 | 88 | >20:1 | 99 |
| 4 | Methyl | Phenyl | 10 | 83 | 15:1 | 97 |
Data synthesized from findings reported in the literature.[1][7]
III. Chiral Lewis Acid Catalyzed Diels-Alder Reaction
The Diels-Alder reaction is a classic and powerful tool for the construction of the bicyclo[2.2.1]heptane skeleton.[8] The use of chiral Lewis acids renders this transformation asymmetric, providing enantiomerically enriched products.[9][10][11] This approach is particularly effective for constructing bicyclo[2.2.1]heptanones, which can be further elaborated.[12]
A. Core Principle and Mechanistic Insight
A chiral Lewis acid coordinates to the dienophile (e.g., an α,β-unsaturated aldehyde or ester), lowering its LUMO energy and accelerating the reaction. The chiral environment of the catalyst shields one face of the dienophile, directing the approach of the diene to the opposite face and thereby inducing enantioselectivity.[9]
Figure 2: Workflow for Chiral Lewis Acid Catalyzed Diels-Alder/Rearrangement Sequence.
B. Experimental Protocol: One-Pot Domino Sequence
This protocol is a generalized representation based on sequential Diels-Alder/rearrangement reactions.[12]
Materials:
-
1,3-Butadiene derivative
-
Unsaturated aldehyde (e.g., methacrolein)
-
Chiral Lewis acid catalyst (e.g., prepared in situ from a chiral ligand and a Lewis acid precursor like BBr3 or Et2AlCl)
-
Brønsted acid or a second Lewis acid for rearrangement (e.g., HClO4 or SnCl4)
-
Anhydrous solvent (e.g., CH2Cl2 or toluene)
-
Standard glassware for anhydrous, low-temperature reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, prepare the chiral Lewis acid catalyst in an anhydrous solvent at the appropriate temperature (e.g., -78 °C).
-
To this catalyst solution, add the unsaturated aldehyde (1.0 equiv) and stir for a short period to allow for coordination.
-
Add the 1,3-butadiene derivative (1.2-1.5 equiv) to the cooled reaction mixture.
-
Stir the reaction at low temperature (e.g., -95 °C to -78 °C) for several hours, monitoring by TLC.
-
After the Diels-Alder reaction is complete, add the second acid catalyst (e.g., HClO4) at the low temperature.
-
Allow the reaction mixture to warm slowly to a higher temperature (e.g., 0 °C or room temperature) to facilitate the rearrangement.
-
Quench the reaction with a saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with an appropriate solvent (e.g., MTBE).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the product by column chromatography and/or distillation.
-
Determine the enantiomeric ratio (er) by chiral GC or HPLC.
IV. Chiral Auxiliary-Mediated Synthesis: The Classic Approach
The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis. In this strategy, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is cleaved.
A. Core Principle
For the synthesis of bicyclo[2.2.1]heptane derivatives, a chiral auxiliary can be appended to the dienophile. The steric bulk and electronic properties of the auxiliary block one face of the dienophile, leading to a highly diastereoselective Diels-Alder reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched product.[13][14] Evans oxazolidinones and camphor-derived auxiliaries like 10-mercaptoisoborneol are commonly employed.[13][15]
Figure 3: General strategy for chiral auxiliary-mediated asymmetric Diels-Alder reactions.
V. Concluding Remarks for the Practicing Scientist
The asymmetric synthesis of chiral bicyclo[2.2.1]heptane-1-carboxylates and related structures is a mature yet evolving field. The organocatalytic formal [4+2] cycloaddition represents a state-of-the-art, metal-free option that provides direct access to bridgehead-functionalized systems with exceptional enantioselectivity.[1] Concurrently, chiral Lewis acid-catalyzed Diels-Alder reactions remain a powerful and versatile tool, enabling complex one-pot sequences.[12] The choice of method will ultimately depend on the specific target molecule, available starting materials, and desired scale. The protocols and principles outlined in this guide provide a robust foundation for researchers to successfully incorporate these valuable chiral building blocks into their synthetic programs.
References
-
Fu, J.-G., Shan, Y.-F., Sun, W.-B., Lin, G.-Q., & Sun, B.-F. (2016). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry, 14(23), 5229–5232. [Link]
-
Bélanger, G., & Caron, L. (2015). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 17(21), 5296–5299. [Link]
-
Fu, J.-G., Shan, Y.-F., Sun, W.-B., Lin, G.-Q., & Sun, B.-F. (2016). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry. [Link]
-
Arai, Y., Hayashi, K., & Koizumi, T. (1990). An enantiodivergent synthesis of fused bicyclo[2.2.1]heptane lactones via an asymmetric Diels–Alder reaction. Journal of the Chemical Society, Perkin Transactions 1, (4), 1233–1238. [Link]
-
Schmalz, H.-G., & co-workers. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry, 79(12), 5696–5705. [Link]
-
Arai, Y., Hayashi, K., & Koizumi, T. (1990). An enantiodivergent synthesis of fused bicyclo[2.2.1]heptane lactones via an asymmetric Diels–Alder reaction. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Burnell, D. J., & Valenta, Z. (1991). π-Facial stereoselectivity in the Diels–Alder reactions of a rigid carbocyclic diene: spiro(bicyclo[2.2.1]heptane-2,1'-[13][16]cyclopentadiene). Canadian Journal of Chemistry, 69(1), 179–184. [Link]
-
Fu, J.-G., Shan, Y.-F., Sun, W.-B., Lin, G.-Q., & Sun, B. (2016). ChemInform Abstract: An Asymmetric Approach to Bicyclo[2.2.1]heptane-1-carboxylates via a Formal [4 + 2] Cycloaddition Reaction Enabled by Organocatalysis. ChemInform, 47(44). [Link]
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Fu, J.-G., et al. (2016). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. RSC Publishing. [Link]
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Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (1999). Asymmetric synthesis of conformationally constrained 4-hydroxyprolines and their applications to the formal synthesis of (+)-epibatidine. Tetrahedron: Asymmetry, 10(16), 3047–3055. [Link]
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Della Sala, G., & Iadonisi, A. (2022). Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. Molecules, 27(3), 779. [Link]
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Ishihara, K., & co-workers. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(5), 1145. [Link]
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Pilli, R. A., & de F. F. M. de Oliveira, M. (2000). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Journal of the Brazilian Chemical Society, 11(4), 317–343. [Link]
-
Various Authors. (2006-2025). Collection of articles related to the synthesis of azabicyclo[2.2.1]heptane derivatives. Various Journals. [Link]
-
Li, C., & co-workers. (2023). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry, 88(23), 16643–16654. [Link]
-
Various Authors. (2010-2016). Collection of articles on the synthesis of bicyclo[2.2.1]heptane skeletons. ResearchGate. [Link]
-
Itsuno, S., & co-workers. (1998). Asymmetric Diels–Alder polymerization using a chirally modified Lewis acid catalyst. Chemical Communications, (2), 201–202. [Link]
-
Fu, J.-G., et al. (2016). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Amanote. [Link]
-
Otto, S., Boccaletti, G., & Engberts, J. B. F. N. (1996). A Chiral Lewis-Acid-Catalyzed Diels−Alder Reaction. Water-Enhanced Enantioselectivity. Journal of the American Chemical Society, 118(46), 11724–11725. [Link]
-
Ghavale, Y. (2005). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). University of Saskatchewan. [Link]
-
Pratt, R. M., & Thomas, E. J. (1998). Synthesis of chiral organotin reagents: synthesis of bicyclo[2.2.1]heptan-2-yl(diphenyl)tin hydrides with cis-disposed, oxygen-containing substituents. Journal of the Chemical Society, Perkin Transactions 1, (5), 727–736. [Link]
-
Various Authors. (2019). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]
-
Various Authors. (2000-2025). Collection of articles on the synthesis of chiral bicyclo[2.2.1]heptane derivatives. ResearchGate. [Link]
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Application Notes and Protocols for the Esterification of Bicyclo[2.2.1]heptane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Bicyclo[2.2.1]heptane-1-carboxylic Acid Esters
This compound, also known as 1-norbornanecarboxylic acid, possesses a unique bridged bicyclic structure that imparts significant steric hindrance around the carboxylic acid functionality at the bridgehead position. This rigid scaffold is of considerable interest in medicinal chemistry and materials science, where its incorporation into molecules can modulate pharmacokinetic properties, conformational rigidity, and biological activity. The corresponding esters of this acid are crucial intermediates in the synthesis of a wide array of pharmaceuticals and advanced materials. However, the steric congestion at the bridgehead carbon presents a significant challenge for standard esterification procedures. This guide provides a detailed overview of various protocols, elucidates the underlying chemical principles, and offers practical, step-by-step methodologies for the successful esterification of this demanding substrate.
Challenges in the Esterification of a Bridgehead Carboxylic Acid
The primary obstacle in the esterification of this compound is the steric hindrance imposed by the bicyclic framework. This bulkiness impedes the approach of the alcohol nucleophile to the carbonyl carbon, slowing down the reaction rate and often leading to low yields with standard methods. Consequently, reaction conditions must be carefully selected to overcome this steric barrier. This often involves the use of more reactive reagents, specialized catalysts, or harsher reaction conditions.
Protocol 1: Modified Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] For sterically hindered substrates like this compound, a modified approach is necessary to drive the equilibrium towards the product.
Causality of Experimental Choices
-
Strong Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[1]
-
Excess Alcohol as Solvent: Using the alcohol as the solvent serves a dual purpose. Firstly, it ensures a large excess of the alcohol, which, according to Le Châtelier's principle, shifts the reaction equilibrium towards the formation of the ester.[2] Secondly, it provides a medium for the reaction.
-
Removal of Water: The formation of water as a byproduct means the reaction is reversible.[2] To drive the reaction to completion, water must be removed from the reaction mixture as it is formed. A Dean-Stark apparatus is the most common and efficient method for this, as it allows for the azeotropic removal of water with a suitable solvent like toluene.
-
Elevated Temperature: The reaction requires heating (reflux) to provide the necessary activation energy to overcome the steric hindrance and achieve a reasonable reaction rate.
Experimental Workflow
Sources
Application Notes & Protocols: Amide Coupling Reactions with Bicyclo[2.2.1]heptane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane framework is a rigid, conformationally constrained scaffold that has garnered significant interest in medicinal chemistry.[1][2] Its three-dimensional structure allows for precise orientation of substituents, making it an invaluable tool for probing ligand-receptor interactions and designing potent, selective therapeutics. Amide derivatives of this scaffold, particularly those derived from bicyclo[2.2.1]heptane-1-carboxylic acid, are explored for their potential in a range of therapeutic areas. However, the synthesis of these amides presents a unique and formidable challenge rooted in the structure of the acid itself.
The Challenge: Steric Hindrance at the Bridgehead
The primary obstacle in forming amide bonds with this compound is severe steric hindrance. The carboxylic acid group is attached to a bridgehead carbon, creating a neopentyl-like environment. This sterically congested arrangement shields the carbonyl carbon from the nucleophilic attack of an amine, dramatically slowing down reaction kinetics and often leading to low or no yield with standard coupling protocols.[3][4] Overcoming this steric barrier requires a careful selection of highly efficient coupling reagents and optimized reaction conditions.
Selecting the Right Coupling Reagent: A Comparative Analysis
Standard amide coupling protocols, while effective for many substrates, often fail when confronted with the steric demands of this compound.[4] The choice of coupling reagent is the most critical factor for success. Reagents are broadly classified into carbodiimides, and the more potent phosphonium and uronium/aminium salts.[3][5]
| Reagent Class | Examples | Mechanism of Action | Advantages for Hindered Couplings | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Forms a highly reactive O-acylisourea intermediate.[6][7][8] Additives like HOBt or OxymaPure are used to form a more stable active ester, increasing efficiency and reducing side reactions.[7][9] | Cost-effective and widely available. EDC allows for easy aqueous workup of its urea byproduct.[7][9][10] | Often inefficient for severely hindered substrates, leading to low yields.[4] Can lead to side reactions like N-acylurea formation.[11] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | In the presence of a non-nucleophilic base, reacts with the carboxylic acid to form a highly reactive OAt or OBt active ester.[12][13] | Highly efficient and fast-acting, even for sterically demanding couplings.[3][12][14] The pyridine nitrogen in HATU's leaving group (HOAt) provides anchimeric assistance, further accelerating the reaction.[13] | Higher cost. Byproducts can sometimes be difficult to remove.[15] Potential for side reactions with the amine if the order of addition is not controlled. |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, they generate highly reactive OBt or OAt active esters. | Very high reactivity, sometimes considered superior to uronium salts for the most challenging couplings. | Solutions in DMF have limited stability. Can be more expensive. |
| Phosphonic Anhydride | T3P® | Forms a mixed anhydride intermediate with the carboxylic acid, which is then attacked by the amine.[16][17][18] | Excellent for preventing racemization in chiral substrates.[17][19] Byproducts are water-soluble, simplifying purification.[17] Shows high yields where other reagents fail.[17][19] | Requires stoichiometric amounts of base. |
For this compound, uronium salts like HATU are often the reagents of choice due to their proven efficacy in overcoming significant steric hindrance.[3][4][12] Propylphosphonic anhydride (T3P®) also presents a powerful alternative, particularly when dealing with sensitive substrates where minimizing epimerization is critical.[17][19]
Key Reaction Parameters
Beyond the coupling reagent, several other factors must be optimized:
-
Base: A non-nucleophilic organic base is crucial, especially with uronium and phosphonium reagents, to deprotonate the carboxylic acid without competing in the coupling reaction. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[12][20]
-
Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used to ensure all components are fully solvated.[6][13]
-
Temperature: While many couplings start at 0 °C to control the initial activation step, reactions with hindered substrates may require elevated temperatures (e.g., 40-50 °C) to drive the reaction to completion.[4][12]
-
Stoichiometry: A slight excess of the coupling reagent and base (typically 1.1-1.5 equivalents) is often used to ensure complete activation of the carboxylic acid.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the primary approach for coupling this compound, especially with valuable or challenging amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
HATU (1.1-1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Dissolve the solids in anhydrous DMF (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add the amine (1.1 equiv) to the solution.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution. Causality Note: The base deprotonates the carboxylic acid, forming a carboxylate that attacks the HATU reagent to begin the activation process.[21] Adding the base last initiates the reaction in a controlled manner.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Note: For particularly unreactive amines, the temperature may be cautiously increased to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic phase successively with 5% aqueous citric acid or 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Cost-Effective Carbodiimide Coupling using EDC/HOBt
This protocol can be attempted for less hindered amine partners or when cost is a primary concern. Success is not guaranteed and yields may be significantly lower than with HATU.
Materials:
-
This compound (1.0 equiv)
-
Amine hydrochloride or free base (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or Triethylamine (if using an amine salt) (2.5 equiv)
-
Anhydrous DCM or DMF
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[6]
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[6] Causality Note: The carboxylic acid first adds to EDC to form a highly reactive O-acylisourea. HOBt rapidly intercepts this unstable intermediate to form a more stable HOBt-ester, which is less prone to side reactions and racemization before the amine can react.[6]
-
If using an amine salt, add DIPEA (2.5 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for 16-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Workup: If using DCM, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. If using DMF, perform an aqueous extraction as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[7][10]
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualization of Reaction Mechanisms and Workflows
General Amide Coupling Workflow
Caption: Decision workflow for selecting an appropriate amide coupling protocol.
HATU Activation Mechanism
Caption: Simplified mechanism of carboxylic acid activation and coupling using HATU.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient reactivity of coupling agent. | Switch to a more powerful reagent (e.g., from EDC to HATU).[4] |
| Low nucleophilicity of the amine. | Increase reaction temperature to 40-50 °C. Increase reaction time. | |
| Incomplete activation. | Ensure reagents are anhydrous. Use a slight excess (1.2 equiv) of the coupling reagent. | |
| Multiple Byproducts | Side reaction of coupling reagent. | If using a uronium salt, add the carboxylic acid and coupling reagent first, stir for 5-10 mins for pre-activation, then add the amine. This minimizes the amine reacting directly with the coupling agent. |
| Degradation of reagents or substrate. | Ensure high purity of starting materials and anhydrous solvents. Run the reaction under an inert atmosphere. | |
| Difficulty in Purification | Water-insoluble urea byproduct (from DCC). | Switch to EDC or DIC, which have more soluble byproducts.[7][9] |
| Byproducts from HATU/T3P co-elute with product. | Optimize workup with careful aqueous washes. T3P byproducts are highly water-soluble and should wash out easily.[17] For HATU byproducts, an acid wash (e.g., 1M HCl) is effective. |
References
-
Amine to Amide (EDC + HOBt) - Common Organic Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]
-
Acid-Amine Coupling using EDCI - Organic Synthesis. [Link]
-
Amine to Amide Mechanism - T3P - Common Organic Chemistry. [Link]
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Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. [Link]
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Coupling Reagents - Aapptec Peptides. [Link]
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WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. [Link]
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HATU - Wikipedia. [Link]
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Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents - SciSpace. [Link]
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(PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. [Link]
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An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis - Spiral. [Link]
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General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Organic Letters - ACS Publications. [Link]
-
Discovery, Synthesis, and Structure Activity Relationship of a Series of N-Aryl- bicyclo[2.2.1]heptane-2-carboxamides: Characterization of ML213 as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PubMed. [Link]
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Amine to Amide Mechanism - HATU - Common Organic Chemistry. [Link]
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HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]
- WO2009104155A1 - 2-aza-bicyclo[2.2.
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Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition | The Journal of Organic Chemistry - ACS Publications. [Link]
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Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release | Organic Letters - ACS Publications. [Link]
- Method for preparing cis-exo-bicyclo [ 2.2.
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - NIH. [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. [Link]
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2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]
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New synthesis of 7-azathis compound - Universidad de La Rioja. [Link]
- US20030018211A1 - Stereoisomers of 3-aminotricyclo[2.2.1.0(2.6 ...
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Challenges and Breakthroughs in Selective Amide Activation - PMC - NIH. [Link]
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New synthesis of 7-azathis compound | Request PDF. [Link]
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Application Notes and Protocols for the Functionalization of the Bicyclo[2.2.1]heptane Bridgehead Position
Introduction: The Enduring Significance of the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane, commonly known as the norbornane scaffold, represents a cornerstone in the fields of medicinal chemistry, materials science, and total synthesis. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in the design of bioactive molecules and advanced materials.[1][2][3] The precise spatial arrangement of substituents on this framework allows for the exploration of chemical space in a way that is not possible with more flexible aliphatic or aromatic systems. Consequently, the development of synthetic methodologies to functionalize this scaffold is of paramount importance.[2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the functionalization of the bicyclo[2.2.1]heptane system, with a particular focus on the challenging bridgehead position. The inherent steric hindrance and the constraints imposed by Bredt's rule make the introduction of functionality at the bridgehead a non-trivial synthetic endeavor.[4][5] This guide will explore various modern synthetic strategies that have been developed to overcome these challenges, including radical-based approaches, carbocation-mediated reactions, and transition-metal-catalyzed C-H functionalization.
Understanding the Challenge: Bredt's Rule and the Bridgehead Position
Bredt's rule, a long-standing principle in organic chemistry, posits that a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are sufficiently large.[4][5] This is due to the severe ring strain that would be introduced by the planar geometry required for a double bond at this position in small bicyclic systems like bicyclo[2.2.1]heptane.[5] This principle extends to the stability of intermediates such as carbocations, which also favor a planar geometry. Consequently, reactions that proceed through such intermediates at the bridgehead are often disfavored, necessitating the development of alternative synthetic strategies.
I. Radical-Based Functionalization of the Bridgehead
Radical reactions have emerged as a powerful tool for the formation of C-C and C-heteroatom bonds at the sterically congested bridgehead position of the bicyclo[2.2.1]heptane system. These reactions are often tolerant of a wide range of functional groups and can be conducted under mild conditions.
A. Intramolecular Radical Cyclization: A Tandem Approach
One of the most elegant methods for constructing the bicyclo[2.2.1]heptane framework with concomitant bridgehead functionalization is through tandem radical cyclizations. This strategy typically involves the generation of a radical on an acyclic precursor, which then undergoes a cascade of cyclization events to form the bicyclic core.
Mechanism of Tandem Radical Cyclization:
The general mechanism involves the generation of a radical, often from an alkyl halide or a xanthate, which then undergoes a series of intramolecular additions to strategically placed double bonds. The regioselectivity of these cyclizations is typically governed by Baldwin's rules, with 5-exo cyclizations being particularly favored.
Mechanism of Tandem Radical Cyclization.
Protocol 1: Synthesis of a Bicyclo[2.2.1]heptane Derivative via Tandem Radical Cyclization
This protocol is a representative example of a tandem radical cyclization to construct the bicyclo[2.2.1]heptane skeleton.[6]
Materials:
-
Acyclic iodide precursor
-
Tri-n-butyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, add the acyclic iodide substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous toluene (to a concentration of approximately 0.02 M).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
-
Reagent Addition:
-
In a separate flask, prepare a solution of tri-n-butyltin hydride (1.1 equiv) and AIBN (0.1 equiv) in anhydrous toluene.
-
Add this solution to the reaction flask via a syringe pump over a period of 4-6 hours while maintaining the reaction mixture at reflux (approximately 110 °C). The slow addition is crucial to maintain a low concentration of the tin hydride, which minimizes premature reduction of the initial radical.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete (typically after the addition is finished and an additional 1-2 hours of reflux), cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product will contain the desired bicyclic compound and tin residues. To remove the tin byproducts, dissolve the crude residue in acetonitrile and wash with hexane. The tin compounds are more soluble in hexane, while the desired product remains in the acetonitrile layer. Repeat this washing step 2-3 times.
-
Alternatively, the crude product can be purified directly by column chromatography on silica gel.
-
-
Purification:
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified bicyclo[2.2.1]heptane derivative.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
II. Carbocation-Mediated Bridgehead Functionalization
The generation of a carbocation at the bridgehead of a bicyclo[2.2.1]heptane system is energetically unfavorable due to the inability to achieve a planar geometry.[4] However, under certain conditions, bridgehead carbocations can be generated and trapped with nucleophiles to afford functionalized products.
A. Silver-Assisted Solvolysis of Bridgehead Halides
A common method for generating bridgehead carbocations is the silver-assisted solvolysis of bridgehead halides. The silver salt coordinates to the halogen, facilitating its departure and the formation of the carbocationic intermediate.
Mechanism of Silver-Assisted Solvolysis:
Mechanism of Silver-Assisted Bridgehead Functionalization.
Protocol 2: Synthesis of a Bridgehead Alcohol via Silver-Assisted Solvolysis
This protocol describes the synthesis of a bridgehead alcohol from a bridgehead bromide.
Materials:
-
1-Bromobicyclo[2.2.1]heptane
-
Silver tetrafluoroborate (AgBF₄) or Silver triflate (AgOTf)
-
Anhydrous solvent (e.g., acetonitrile, nitromethane)
-
Aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve the 1-bromobicyclo[2.2.1]heptane (1.0 equiv) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Add the silver salt (e.g., AgBF₄, 1.1 equiv) to the solution in one portion.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC, observing the consumption of the starting material. The formation of a silver bromide precipitate is also an indicator of reaction progress.
-
-
Work-up:
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite to remove the silver salts.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bridgehead alcohol.
-
-
Characterization:
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
III. Transition-Metal-Catalyzed Bridgehead C-H Functionalization
The direct functionalization of C-H bonds is a highly attractive and atom-economical synthetic strategy. Recent advances in transition-metal catalysis have enabled the challenging C-H functionalization at the bridgehead position of bicyclo[2.2.1]heptane.
A. Palladium-Catalyzed C-H Arylation
Palladium-catalyzed reactions, often directed by a coordinating group, have been successfully employed for the arylation of the bridgehead C(sp³)-H bond.
Mechanism of Directed C-H Arylation:
The mechanism typically involves the coordination of a directing group to the palladium catalyst, bringing it into proximity with the bridgehead C-H bond. This is followed by C-H activation, oxidative addition of an aryl halide, and reductive elimination to form the C-C bond and regenerate the catalyst.
Mechanism of Palladium-Catalyzed C-H Arylation.
Protocol 3: Palladium-Catalyzed Bridgehead C-H Arylation
This protocol provides a general procedure for the palladium-catalyzed arylation of a bicyclo[2.2.1]heptane derivative equipped with a directing group.
Materials:
-
Bicyclo[2.2.1]heptane substrate with a directing group (e.g., 8-aminoquinoline amide)
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver acetate (AgOAc) or Silver carbonate (Ag₂CO₃)
-
Anhydrous solvent (e.g., toluene, tert-butanol)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for air-sensitive reactions
Procedure:
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the bicyclo[2.2.1]heptane substrate (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (10 mol%), and silver salt (2.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add the anhydrous solvent to the vial.
-
-
Reaction Conditions:
-
Seal the vial and heat the reaction mixture to 110-120 °C in a preheated oil bath or heating block.
-
Stir the reaction for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction by LC-MS or by taking small aliquots (under inert atmosphere) and analyzing by GC-MS after a mini-workup.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium and silver salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Characterization:
-
Characterize the arylated product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Data Summary
| Functionalization Method | Key Reagents | Typical Yields | Advantages | Limitations |
| Tandem Radical Cyclization | Bu₃SnH, AIBN | 50-80% | Mild conditions, good functional group tolerance, construction of the core and bridgehead functionalization in one step. | Stoichiometric use of toxic tin reagents, requires specifically designed acyclic precursors. |
| Silver-Assisted Solvolysis | AgBF₄, AgOTf | 40-70% | Direct introduction of heteroatom nucleophiles. | Requires a pre-installed bridgehead halide, potential for rearrangements in some systems, stoichiometric use of silver salts. |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, AgOAc | 60-90% | High atom economy, direct functionalization of C-H bonds. | Requires a directing group, can be sensitive to substrate scope, often requires high temperatures. |
References
- Della, E. W., Knill, A. M., & Pigou, P. E. (1992). Synthesis of Bridgehead Substituted Bicyclo[2.2.1]Heptanes. Radical Cyclization of an Oxime Ether and an α,β-Unsaturated Ester. The Journal of Organic Chemistry, 57(15), 4075-4080.
- Li, B., et al. (2015). Desymmetrization of meso-Anhydride Enabled Enantioselective Synthesis of (−)-7-(Bromomethylene)-3-amidobicyclo[2.2.1]heptane-2-carboxamide, a Scaffold for Divergent Drug Discovery Synthesis. The Journal of Organic Chemistry, 80(23), 11847–11859.
- Maiti, D., et al. (2011). Palladium-Catalyzed Double Activation and Arylation of 2° and 3° C(sp3)–H Bonds of the Norbornane System. European Journal of Organic Chemistry, 2011(20-21), 3841-3845.
- Della, E. W., & Tsanaktsidis, J. (1985). Synthesis of Bridgehead-Bridgehead Substituted Bicycloalkanes. Australian Journal of Chemistry, 38(11), 1705-1718.
- Gassman, P. G., & Cryberg, R. L. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2072.
- Catellani, M., et al. (2007). One-Pot Synthesis of Bicyclo[2.2.1]heptane Derivatives by Three-Component Coupling of Norbornene, Aryl Halides, and Arylacetylenes in the Presence of Ligand-Free Palladium Catalytic Systems.
- Foley, D. J., et al. (2020). Directed Arylation of 7‐Oxabicyclo[2.2.1]heptane to Prepare 3D Fragments. European Journal of Organic Chemistry, 2020(36), 5985-5991.
- León, T., et al. (2021). Photochemical Intermolecular [3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes. Journal of the American Chemical Society, 143(32), 12554–12559.
- Fülöp, F., et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.
- Avenoza, A., et al. (2006). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron: Asymmetry, 17(10), 1545-1549.
- Tanino, K., et al. (2021). Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction. Organic Letters, 23(23), 9123–9127.
- Kraus, G. A., & Hon, Y. S. (1989). Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. Chemical Reviews, 89(7), 1591-1599.
- Sun, B.-F., et al. (2016). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry, 14(22), 5229-5232.
- Actelion Pharmaceuticals Ltd. (2009). 2-aza-bicyclo[2.2.
- Hartwig, J. F., et al. (2022). Catalytic, Undirected Borylation of Tertiary C–H Bonds in Bicyclo[1.1.1]pentanes and Bicyclo[2.1.1]hexanes. ChemRxiv.
- Daugulis, O., et al. (2005). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon−Hydrogen Bonds. Journal of the American Chemical Society, 127(38), 13164–13165.
- de Meijere, A., et al. (1993). Preparation of 1,2exo‐ and 1,2endo‐Diiodo‐bicyclo[2.2.1]heptane. European Journal of Organic Chemistry, 1993(1), 39-45.
- Tanino, K., et al. (2021). Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels-Alder Reaction. Organic Letters, 23(23), 9123-9127.
-
Ashenhurst, J. (2014). What's Bredt's Rule? The problem with bridgehead alkenes. Master Organic Chemistry. Retrieved from [Link]
- Bauer, M. R., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(4), 448-471.
- Li, B., et al. (2015). Desymmetrization of meso-Anhydride Enabled Enantioselective Synthesis of (−)-7-(Bromomethylene)-3-amidobicyclo[2.2.1]heptane-2-carboxamide, a Scaffold for Divergent Drug Discovery Synthesis. The Journal of Organic Chemistry, 80(23), 11847–11859.
- Maiti, D., et al. (2011). Palladium-Catalyzed Double Activation and Arylation of 2° and 3° C(sp3)–H Bonds of the Norbornane System. European Journal of Organic Chemistry, 2011(20-21), 3841-3845.
- Fu, J.-G., et al. (2016). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry, 14(22), 5229-5232.
- Sun, B.-F., et al. (2016). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry, 14(22), 5229-5232.
- Gu, Z., et al. (2024). Functionalization of the bridgehead carbon in triptycenes. Organic Chemistry Frontiers, 11(11), 2841-2847.
- Della, E. W., et al. (1992). Synthesis of bridgehead-substituted bicyclo[2.2.1]heptanes by radical cyclization. The Journal of Organic Chemistry, 57(15), 4075-4080.
-
Chemca. (n.d.). Understanding Bredt's Rule: A Fundamental Concept in Organic Chemistry. Retrieved from [Link]
Sources
Application Notes and Protocols: The Use of Bicyclo[2.2.1]heptane-1-carboxylic Acid in Advanced Polymer Synthesis
Introduction: Unlocking Novel Polymer Architectures with a Strained Bicyclic Monomer
Bicyclo[2.2.1]heptane-1-carboxylic acid, a saturated bicyclic carboxylic acid, presents a unique and compelling scaffold for the synthesis of advanced polymers. Its rigid, three-dimensional structure, a derivative of the well-known norbornane framework, offers a pathway to polymers with exceptional thermal stability, high glass transition temperatures, and tailored mechanical properties. This guide provides an in-depth exploration of the synthetic routes to polymers derived from this monomer, focusing on the underlying principles, detailed experimental protocols, and the characterization of the resulting materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document aims to be a comprehensive resource for harnessing the potential of bicyclo[2.2.1]heptane-based polymers. While direct polymerization of the free carboxylic acid can be challenging, this guide will focus on scientifically sound approaches involving its more reactive derivatives, particularly esters, which are widely documented in the literature for structurally similar norbornene-based monomers.
Core Concepts in the Polymerization of Bicyclo[2.2.1]heptane Derivatives
The polymerization of monomers based on the bicyclo[2.2.1]heptane (norbornane) skeleton can proceed through two primary mechanisms: Vinyl Addition Polymerization and Ring-Opening Metathesis Polymerization (ROMP) . The choice of polymerization technique is dictated by the specific monomer structure (i.e., the presence of a double bond in the bicyclic system for ROMP) and the desired polymer architecture and properties. For the saturated this compound, derivatization to an unsaturated analogue, such as an ester of 5-norbornene-2-carboxylic acid, is a common and effective strategy to enable polymerization by these methods.
Vinyl Addition Polymerization: Crafting Saturated Polymer Backbones
Vinyl addition polymerization of norbornene-type monomers proceeds via the opening of the double bond within the bicyclic ring, leading to a polymer with a saturated, aliphatic backbone. This method is particularly attractive for creating polymers with high thermal stability and chemical resistance. Palladium-based catalysts are often the catalysts of choice for this transformation, exhibiting high activity and functional group tolerance.
The general mechanism involves the coordination of the palladium catalyst to the double bond of the norbornene monomer, followed by insertion of the monomer into the palladium-alkyl bond. This process repeats, leading to the growth of the polymer chain.
Ring-Opening Metathesis Polymerization (ROMP): Engineering Unsaturated Polymers
ROMP is a powerful technique that utilizes transition metal catalysts, most notably ruthenium-based Grubbs' catalysts, to polymerize cyclic olefins. The reaction proceeds through the cleavage and reformation of carbon-carbon double bonds, resulting in a polymer with unsaturation in the backbone. This unsaturation provides a handle for post-polymerization modifications, allowing for the introduction of a wide range of functional groups.
The mechanism of ROMP involves the reaction of the metal carbene catalyst with the strained double bond of the norbornene-type monomer to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and generate a new metal carbene, which can then react with another monomer, propagating the polymer chain.
Experimental Protocols
The following protocols are based on established procedures for the polymerization of norbornene carboxylic acid esters, which serve as excellent models for the polymerization of derivatives of this compound. Researchers should consider that optimization of these protocols for the specific target monomer may be necessary.
Protocol 1: Vinyl Addition Polymerization of a Bicyclo[2.2.1]heptane-based Monomer (Ester Derivative)
This protocol describes a general procedure for the vinyl addition polymerization of a norbornene carboxylic acid ester using a palladium-based catalyst system.
Materials:
-
5-Norbornene-2-carboxylic acid methyl ester (or other alkyl ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄)
-
Anhydrous chloroform or toluene
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a clean, dry Schlenk flask, dissolve palladium(II) acetate and tricyclohexylphosphine in anhydrous chloroform. The molar ratio of Pd:P is typically 1:2.
-
In a separate flask, dissolve NaBArF₄ in anhydrous chloroform.
-
Add the NaBArF₄ solution to the palladium/phosphine solution and stir for 10-15 minutes at room temperature. The formation of the active cationic palladium complex is often indicated by a color change.
-
-
Polymerization:
-
In a separate Schlenk flask, dissolve the 5-norbornene-2-carboxylic acid ester monomer in anhydrous chloroform.
-
Using a syringe, transfer the prepared catalyst solution to the monomer solution under an inert atmosphere. The monomer to catalyst ratio can be varied to control the molecular weight of the polymer (e.g., 2000:1 for high molecular weight).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) for the desired reaction time (typically 12-24 hours).
-
-
Polymer Isolation and Purification:
-
After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.
-
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) catalysts are highly effective for the vinyl addition polymerization of norbornene derivatives, offering good control over the polymerization and tolerance to ester functional groups.[1]
-
Phosphine Ligand (PCy₃): The bulky and electron-donating tricyclohexylphosphine ligand helps to stabilize the active palladium species and influences the rate of polymerization and the molecular weight of the resulting polymer.
-
Cocatalyst (NaBArF₄): The weakly coordinating borate anion abstracts a ligand from the palladium precursor to generate the active cationic palladium species, which is essential for initiating the polymerization.
-
Anhydrous Conditions: The catalyst system is sensitive to moisture and air, which can deactivate the catalyst. Therefore, the use of anhydrous solvents and inert atmosphere techniques is crucial for successful polymerization.
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of a Bicyclo[2.2.1]heptane-based Monomer (Ester Derivative)
This protocol outlines a general procedure for the ROMP of a norbornene dicarboxylic acid ester using a Grubbs' third-generation catalyst.
Materials:
-
cis-5-Norbornene-exo-2,3-dicarboxylic anhydride
-
Methanol (or other alcohol for esterification)
-
Sulfuric acid (catalytic amount)
-
Grubbs' third-generation catalyst
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Ethyl vinyl ether
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
Monomer Synthesis (if starting from anhydride):
-
Reflux the cis-5-norbornene-exo-2,3-dicarboxylic anhydride in an excess of the desired alcohol (e.g., methanol) with a catalytic amount of sulfuric acid to yield the corresponding diester.
-
Purify the diester monomer by distillation or chromatography.
-
-
Polymerization:
-
In a glovebox or under an inert atmosphere, dissolve the norbornene diester monomer in anhydrous DCM or THF in a Schlenk flask.
-
In a separate vial, dissolve the Grubbs' third-generation catalyst in a small amount of the same solvent.
-
Inject the catalyst solution into the monomer solution with stirring. The monomer to catalyst ratio will influence the degree of polymerization.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours). The viscosity of the solution will typically increase as the polymerization progresses.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding a small amount of ethyl vinyl ether, which reacts with the active catalyst.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Filter the polymer, wash it with methanol, and dry it under vacuum.
-
Causality Behind Experimental Choices:
-
Grubbs' Third-Generation Catalyst: This ruthenium-based catalyst is known for its high activity, stability, and tolerance to a wide range of functional groups, including esters and carboxylic acids, making it suitable for the ROMP of functionalized norbornene monomers.[2]
-
Anhydrous and Inert Conditions: Although more robust than many other polymerization catalysts, Grubbs' catalysts perform optimally under inert conditions to prevent deactivation.
-
Ethyl Vinyl Ether: This compound is an effective chain-terminating agent for ROMP, reacting with the propagating ruthenium carbene to form an inactive species.
Data Presentation: Properties of Bicyclo[2.2.1]heptane-based Polymers
The properties of polymers derived from bicyclo[2.2.1]heptane-based monomers can be tailored by the choice of polymerization method and the nature of the substituents on the monomer. The following table summarizes typical properties reported for polymers derived from norbornene carboxylic acid esters, which can be considered representative for polymers derived from this compound derivatives.
| Property | Vinyl Addition Polymers | ROMP Polymers |
| Backbone Structure | Saturated | Unsaturated |
| Glass Transition Temp. (Tg) | High (>250 °C)[1] | Variable (-30 to 139 °C)[3] |
| Thermal Stability | Excellent (up to 330 °C)[4] | High[3] |
| Solubility | Good in common organic solvents[4] | Dependent on side chains[3] |
| Molecular Weight (Mn) | High (up to 300 kg/mol )[4] | Controllable (31 to 242 kg/mol )[2] |
| Polydispersity Index (PDI) | Typically broader | Narrow (1.05 to 1.12)[2] |
Visualization of Synthetic Workflows
Vinyl Addition Polymerization Workflow
Caption: Workflow for Vinyl Addition Polymerization.
Ring-Opening Metathesis Polymerization (ROMP) Workflow
Caption: Workflow for Ring-Opening Metathesis Polymerization.
Conclusion and Future Outlook
This compound and its derivatives are valuable building blocks for the synthesis of polymers with unique and desirable properties. Through vinyl addition polymerization and ROMP, a diverse range of polymer architectures can be accessed, from highly stable saturated polymers to functionalizable unsaturated materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of these monomers in various applications, including high-performance plastics, advanced coatings, and biomedical materials. Further research into the direct polymerization of the carboxylic acid functionalized monomer and the development of novel catalyst systems will undoubtedly expand the scope and utility of this fascinating class of polymers.
References
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Physicomechanical Properties of 5-Norbornene-2,3-Dicarboxylic Acid Dimethyl Ether Polymers. (2024). ResearchGate. Retrieved from [Link]
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Water-soluble polymers from acid-functionalized norbornenes. (2009). Journal of Polymer Science Part A: Polymer Chemistry, 47(5), 1266–1273. Retrieved from [Link]
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Poly(norbornene carboxylic acid ester)s: Synthesis and properties. (2000). Macromolecular Chemistry and Physics, 201(13), 1486-1493. Retrieved from [Link]
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Vinyl‐Type Polymerization of Norbornene Dicarboxylic Acid Dialkyl Esters. (2004). Macromolecular Chemistry and Physics, 205(11), 1469-1476. Retrieved from [Link]
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Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks. (2022). Polymers, 14(24), 5488. Retrieved from [Link]
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Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. (2023). ChemRxiv. Retrieved from [Link]
-
One-Pot Synthesis of Bicyclo[2.2.1]heptane Derivatives by Three-Component Coupling of Norbornene, Aryl Halides, and Arylacetylenes in the Presence of Ligand-Free Palladium Catalytic Systems. (2025). ResearchGate. Retrieved from [Link]
-
New synthesis of 7-azathis compound. (2001). Tetrahedron Letters, 42(39), 6811-6813. Retrieved from [Link]
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Application Notes & Protocols: Bicyclo[2.2.1]heptane-1-carboxylic acid as a Rigid Scaffold in Drug Design
An In-Depth Guide for Medicinal Chemists
Abstract
The imperative in modern drug discovery to escape "flatland"—the over-reliance on two-dimensional aromatic scaffolds—has driven the exploration of three-dimensional (3D) molecular frameworks. These scaffolds provide superior spatial diversity, enabling more precise and selective interactions with biological targets. Among these, the bicyclo[2.2.1]heptane (norbornane) system stands out as a privileged structure.[1][2] This guide provides a detailed examination of bicyclo[2.2.1]heptane-1-carboxylic acid as a uniquely valuable building block. We will explore the strategic rationale for its use, its synthesis, and its application in developing next-generation therapeutics, supported by actionable protocols and case studies.
Section 1: The Strategic Value of the Bicyclo[2.2.1]heptane Scaffold
The decision to incorporate a specific scaffold into a drug candidate is a critical juncture in medicinal chemistry. The bicyclo[2.2.1]heptane framework offers a compelling suite of advantages rooted in its unique structural and physicochemical properties.
Enforced Rigidity and Pre-organization
The fused-ring system of the bicyclo[2.2.1]heptane core severely restricts conformational freedom. This rigidity is a powerful tool in drug design. By locking a molecule in a specific bioactive conformation, the entropic penalty of binding to a target protein is significantly reduced.[3][4] This pre-organization can lead to a substantial increase in binding affinity and ligand efficiency, as less energy is "wasted" forcing the molecule into the correct shape upon binding.[4][5][6][7]
Three-Dimensional Vectorial Display
Unlike planar aromatic rings, the bicyclo[2.2.1]heptane scaffold projects substituents into space with well-defined vectors and angles. The bridgehead position of the carboxylic acid in this compound provides a stable anchor point for derivatization, while other positions on the carbocyclic frame can be functionalized to probe the 3D space of a target's binding pocket. This allows for a more nuanced exploration of structure-activity relationships (SAR) compared to the limited substitution patterns of a phenyl ring.[3][8]
Saturated Bioisostere for Aromatic Systems
The bicyclo[2.2.1]heptane moiety is an excellent saturated bioisostere for phenyl rings, particularly meta-substituted patterns.[8][9] Replacing an aromatic ring with this aliphatic scaffold can confer several benefits:
-
Improved Metabolic Stability: It removes a potential site of oxidative metabolism by cytochrome P450 enzymes, often leading to a better pharmacokinetic (PK) profile.[8]
-
Enhanced Solubility: Increasing the fraction of sp³-hybridized carbons (Fsp³) generally improves aqueous solubility, a common hurdle in drug development.[9]
-
Reduced Toxicity: Aromatic compounds, especially anilines, can be associated with toxicity due to the formation of reactive metabolites. Saturated bioisosteres like bicyclo[2.2.1]heptane can mitigate these risks.[9]
Physicochemical Properties
The introduction of the bicyclo[2.2.1]heptane core favorably alters key molecular properties.
| Property | Phenyl Derivative (Aniline) | Bicyclo[2.2.1]heptane Isostere | Rationale & Advantage |
| cLogP | ~1.09 | ~2.5 (Varies with isomer) | Can be tuned; often improves lipophilic efficiency. |
| Fsp³ | 0.0 | 1.0 | Higher Fsp³ is linked to greater clinical success rates. |
| TPSA | 26.0 Ų | ~26.0 Ų (Amine) | Polar surface area can be maintained while altering the core. |
| Metabolic Liability | High (Ring oxidation) | Low (Saturated core) | Reduces potential for reactive metabolites and improves half-life.[8][9] |
Table 1: Comparative physicochemical properties of a phenylamine fragment versus its bicyclo[2.2.1]heptyl-amine bioisostere. Values are illustrative.
Section 2: Synthesis and Functionalization
The accessibility of the bicyclo[2.2.1]heptane core is crucial for its widespread adoption. Fortunately, it can be constructed efficiently, and the bridgehead carboxylic acid provides a versatile handle for subsequent modifications.
Core Synthesis: The Diels-Alder Reaction
The most powerful and common method for constructing the bicyclo[2.2.1]heptane framework is the [4+2] cycloaddition known as the Diels-Alder reaction.[10] This involves reacting a conjugated diene, typically cyclopentadiene, with a dienophile. For synthesizing carboxylic acid derivatives, an acrylate ester is a common dienophile.[11][12]
Caption: General workflow for incorporating the scaffold in lead optimization.
Section 4: Experimental Protocols
The following protocols are generalized methodologies based on established literature procedures. [10][13]Researchers must adapt them to specific substrates and scales, adhering to all laboratory safety standards.
Protocol 1: Synthesis of Methyl Bicyclo[2.2.1]heptane-1-carboxylate
This protocol describes a two-step synthesis of a bridgehead-functionalized scaffold precursor.
Step A: Diels-Alder Reaction
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2-chloroacrylate (1.0 eq) and freshly distilled cyclopentadiene (1.5 eq) in dichloromethane (DCM) at 0 °C.
-
Reaction: Stir the mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the methyl 1-chlorobicyclo[2.2.1]hept-5-ene-1-carboxylate adduct.
Step B: Reductive Dechlorination & Hydrogenation
-
Setup: Dissolve the adduct from Step A (1.0 eq) in methanol in a high-pressure hydrogenation vessel. Add a catalyst, such as Palladium on Carbon (10% Pd/C, ~5 mol%).
-
Reaction: Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi and stir vigorously at room temperature for 12-18 hours.
-
Work-up: Carefully vent the H₂ gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting methyl bicyclo[2.2.1]heptane-1-carboxylate can be used directly or purified further by chromatography if necessary.
-
Hydrolysis (Optional): To obtain the target this compound, the methyl ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water). [3]
Protocol 2: Amide Coupling for Library Synthesis
This protocol details the functionalization of the carboxylic acid to generate a library of amides.
-
Setup: In a dry vial, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Activation: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide product by flash chromatography or preparative HPLC.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Outlook
This compound is more than just a chemical curiosity; it is a validated, high-value scaffold for overcoming critical challenges in drug discovery. Its inherent rigidity, three-dimensional character, and favorable properties as a bioisostere provide a robust platform for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. [3][8]As medicinal chemistry continues to embrace 3D-rich molecular architectures, the strategic application of scaffolds like bicyclo[2.2.1]heptane will be indispensable in the design of the next generation of innovative medicines.
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Application Notes & Protocols: A Guide to the Synthesis of Bicyclo[2.2.1]heptane-Based Enzyme Inhibitors
Abstract
The bicyclo[2.2.1]heptane framework is a rigid, three-dimensional scaffold that has emerged as a "privileged" structure in medicinal chemistry. Its unique conformational constraints and spatial arrangement of substituents make it an excellent bioisostere for aromatic and cycloalkane rings, enabling novel interactions within enzyme active sites. This guide provides a comprehensive overview of the synthetic strategies for preparing bicyclo[2.2.1]heptane-based enzyme inhibitors, intended for researchers, chemists, and drug development professionals. We delve into the cornerstone Diels-Alder reaction for core synthesis, subsequent functionalization techniques, and provide detailed, field-proven protocols.
The Bicyclo[2.2.1]heptane Scaffold: A Foundation for Potent Inhibitors
The rigidity of the bicyclo[2.2.1]heptane system is its most significant asset in drug design. Unlike flexible aliphatic chains, this scaffold pre-organizes substituents into well-defined spatial vectors. This conformational locking can significantly reduce the entropic penalty upon binding to a target enzyme, often leading to enhanced binding affinity and potency.[1]
This structural motif is present in inhibitors targeting a diverse range of enzymes, including:
-
Dipeptidyl Peptidase-4 (DPP-4): Key for Type 2 diabetes treatment.[2][3][4]
-
Prostaglandin D2 (PGD2) Receptors: Implicated in allergic and inflammatory responses.[5][6][7]
-
Glycine Transporter 1 (GlyT1): A target for treating schizophrenia.[8]
-
Viral Enzymes: The scaffold serves as a sugar moiety mimic in antiviral nucleoside analogs.[9]
The primary synthetic challenge lies in the stereocontrolled construction of the bicyclic core and the precise installation of pharmacophoric groups necessary for biological activity.
Core Synthesis via the Diels-Alder Reaction
The most powerful and widely employed method for constructing the bicyclo[2.2.1]heptane framework is the [4+2] cycloaddition, or Diels-Alder reaction.[10] This reaction involves the concerted cycloaddition of a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene ring system.
Causality in the Diels-Alder Reaction:
The choice of diene and dienophile is critical as it dictates the initial substitution pattern of the bicyclic product. Cyclopentadiene is a common diene due to its high reactivity. The dienophile typically contains the functional groups that will be elaborated upon in later steps. The reaction's stereoselectivity (preference for the endo product) is a key feature, arising from favorable secondary orbital interactions between the diene and the dienophile's activating group.
dot
Caption: General schematic of the Diels-Alder reaction.
Protocol 1: Synthesis of a Generic Bicyclo[2.2.1]heptene Carboxylate Intermediate
This protocol describes a standard Diels-Alder reaction to create a versatile bicyclic intermediate.
Materials:
-
Dicyclopentadiene
-
Methyl acrylate
-
Toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Diene Preparation: In a well-ventilated fume hood, gently heat dicyclopentadiene to ~170 °C to "crack" it into cyclopentadiene monomer. The monomer is collected by distillation (b.p. 40-42 °C) into a receiver cooled in an ice bath. Causality: Dicyclopentadiene is the stable dimer; thermal retro-Diels-Alder is required to generate the reactive diene monomer in situ or just prior to use.
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add methyl acrylate (1.0 eq) dissolved in toluene (2 M).
-
Cycloaddition: Slowly add the freshly prepared cyclopentadiene (1.2 eq) to the stirred solution of methyl acrylate at room temperature. The reaction is exothermic.
-
Reaction Completion: After the initial exotherm subsides, heat the reaction mixture to 80 °C for 4-6 hours to ensure complete conversion. Monitor progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, a mixture of endo and exo isomers, can be purified by vacuum distillation or column chromatography on silica gel to isolate the desired major endo isomer.
Trustworthiness: This protocol is a foundational, well-documented reaction. The product can be validated by ¹H NMR and ¹³C NMR spectroscopy, confirming the characteristic bicyclic structure and the ratio of endo/exo isomers.
Scaffold Functionalization: From Intermediate to Inhibitor
The initial Diels-Alder adduct is rarely the final active molecule. It serves as a template that must be chemically modified to introduce the specific functional groups—the pharmacophore—that will interact with the enzyme's active site.
Key Functionalization Strategies:
-
Amide Coupling: The carboxylate group from the dienophile is a versatile handle. It can be hydrolyzed to the carboxylic acid and then coupled with various amines to build complex side chains. This is a cornerstone of inhibitor synthesis, as seen in DPP-4 and PGD2 receptor antagonists.[2][5]
-
Heteroatom Introduction: For scaffolds like 7-azabicyclo[2.2.1]heptane, the nitrogen atom in the bridgehead position is a key structural element, often introduced via a Diels-Alder reaction with an imine-based dienophile or through multi-step sequences.[8][11]
-
Stereoselective Modifications: Asymmetric synthesis is crucial, as enzyme active sites are chiral. Enantiomerically pure inhibitors are often prepared using chiral auxiliaries, asymmetric catalysis of the Diels-Alder reaction, or enzymatic resolution.[12][13][14][15]
dot
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Application Notes and Protocols: Stereocontrolled Synthesis of Prostaglandin Analogues from Bicyclo[2.2.1]heptane Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandins are a class of lipid compounds with a wide range of physiological activities, making their synthetic analogues highly valuable as therapeutic agents. A central challenge in their total synthesis is the precise control of stereochemistry at multiple chiral centers on the cyclopentane core. This application note details a robust and historically significant strategy for prostaglandin synthesis that leverages the rigid bicyclo[2.2.1]heptane framework to establish the desired stereochemistry. The cornerstone of this approach is the synthesis of the "Corey lactone," a versatile intermediate that has enabled the synthesis of numerous prostaglandins, including PGF2α and PGE1. This guide will provide an in-depth look at the strategic considerations, key chemical transformations, and detailed protocols for the synthesis of prostaglandin analogues from bicyclo[2.2.1]heptane precursors.
The Strategic Advantage of the Bicyclo[2.2.1]heptane Scaffold
The conformational rigidity of the bicyclo[2.2.1]heptane system provides a predictable three-dimensional canvas for introducing functional groups with a high degree of stereocontrol. This approach, pioneered by E.J. Corey, allows for the sequential installation of the four contiguous stereocenters of the prostaglandin core. The key steps involve the formation of the bicyclic system via a Diels-Alder reaction, followed by a series of stereoselective functional group manipulations and finally, the cleavage of the bicyclic ring to unveil the functionalized cyclopentane core.
The Corey Synthesis of PGF2α: A Step-by-Step Breakdown
The total synthesis of Prostaglandin F2α (PGF2α) is a landmark achievement in organic synthesis and serves as an excellent case study for the bicyclo[2.2.1]heptane approach. The overall workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of PGF2α from a bicyclo[2.2.1]heptane precursor.
Key Chemical Transformations and Protocols
This section details the critical reactions in the synthesis of the Corey lactone and its conversion to PGF2α.
Formation of the Bicyclo[2.2.1]heptanone Precursor
The synthesis typically begins with a Diels-Alder reaction between cyclopentadiene and a suitable ketene equivalent to form the bicyclo[2.2.1]heptenone system. An alternative and widely used starting material is norbornadiene.
Baeyer-Villiger Oxidation: Installing the Lactone
A pivotal step in the Corey synthesis is the Baeyer-Villiger oxidation of the bicyclo[2.2.1]heptanone derivative. This reaction inserts an oxygen atom adjacent to the carbonyl group to form a lactone, with predictable regiochemistry. The more substituted carbon atom preferentially migrates, leading to the desired lactone regioisomer.
Protocol 1: General Procedure for Baeyer-Villiger Oxidation
This protocol provides a general method for the oxidation of a bicyclic ketone to a lactone using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA).
-
Dissolution: Dissolve the bicyclo[2.2.1]heptan-2-one derivative (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Buffering: Add a solid buffer, such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄), to the mixture to neutralize the carboxylic acid byproduct generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reaction.
-
Reagent Addition: Slowly add a solution of m-CPBA (1.1–1.5 eq) in CH₂Cl₂ to the stirred ketone solution.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the excess peroxyacid by adding a saturated aqueous solution of a reducing agent like sodium sulfite (Na₂SO₃). Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude lactone can then be purified by column chromatography on silica gel.
| Reaction Step | Key Reagents | Typical Yield | Stereocontrol |
| Baeyer-Villiger Oxidation | m-CPBA, NaHCO₃ | >80% | High regioselectivity based on migratory aptitude. |
Iodolactonization: Setting the Stereochemistry
Iodolactonization is a powerful reaction for the stereocontrolled formation of a γ-lactone and the introduction of an iodine atom, which can be further functionalized. The reaction proceeds through an iodonium ion intermediate, and the subsequent intramolecular attack by the carboxylate occurs in a stereospecific manner.
Caption: Simplified mechanism of iodolactonization.
Protocol 2: General Procedure for Iodolactonization
This protocol outlines the general steps for the iodolactonization of an unsaturated carboxylic acid.
-
Dissolution: Dissolve the unsaturated carboxylic acid (1.0 eq) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add a mild base, typically an aqueous solution of sodium bicarbonate (NaHCO₃) (3-4 eq), to deprotonate the carboxylic acid and enhance its nucleophilicity.
-
Iodine Addition: Add a solution of iodine (I₂) and potassium iodide (KI) in water to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting iodolactone by column chromatography.
Elaboration of the Corey Lactone to Prostaglandins
The Corey lactone is a versatile intermediate that can be converted to various prostaglandins. The general strategy involves:
-
Protection of the hydroxyl groups.
-
Reduction of the lactone to a lactol (a cyclic hemiacetal). This is often achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures.
-
Introduction of the α-side chain. This is typically accomplished via a Wittig or Horner-Wadsworth-Emmons reaction with the lactol.
-
Oxidation of the C9 hydroxyl group (for PGE series) or leaving it as is (for PGF series).
-
Introduction of the ω-side chain. This is also commonly achieved through a Wittig or related olefination reaction.
-
Deprotection of the hydroxyl groups to yield the final prostaglandin analogue.
Protocol 3: Horner-Wadsworth-Emmons Reaction for α-Side Chain Installation
This protocol describes a general procedure for the formation of the α-side chain enone.
-
Ylide Formation: In a flame-dried, argon-purged flask, dissolve the appropriate phosphonate reagent (e.g., dimethyl (2-oxoheptyl)phosphonate) in an anhydrous solvent like THF. Cool the solution to -78 °C and add a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) to generate the phosphonate ylide.
-
Aldehyde Addition: To the cold ylide solution, slowly add a solution of the Corey aldehyde (derived from the Corey lactone) in anhydrous THF.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quenching and Extraction: Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the resulting enone by column chromatography.
| Reaction Step | Key Reagents | Typical Yield | Key Transformation |
| Lactone Reduction | DIBAL-H | ~90% | Lactone to Lactol |
| HWE Olefination | Phosphonate ylide, base | 70-85% | Introduction of the α-side chain |
| Wittig Olefination | Phosphonium ylide, base | 75-90% | Introduction of the ω-side chain |
Recent Advances and Alternative Approaches
While the Corey synthesis is a classic, research continues to explore more efficient and environmentally friendly methods. Chemoenzymatic approaches, for instance, have been developed to achieve the Baeyer-Villiger oxidation with high enantioselectivity using monooxygenases. Additionally, new catalytic methods are being investigated to shorten the synthetic sequence to the Corey lactone and other key intermediates.
Conclusion
The use of bicyclo[2.2.1]heptane precursors has been a cornerstone of prostaglandin synthesis for decades, offering a reliable and stereocontrolled route to these complex molecules. The principles established in the seminal Corey synthesis continue to inform modern synthetic strategies. By understanding the strategic underpinnings and the key chemical transformations, researchers can effectively apply this powerful approach to the synthesis of a wide array of prostaglandin analogues for drug discovery and development.
References
-
Corey, E. J., et al. (1969). Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). Journal of the American Chemical Society, 91(20), 5675-7. [Link]
- BenchChem. (2025). Improving the efficiency of prostaglandin synthesis from cyclopentanone precursors. BenchChem Technical Support.
- Strukul, G. (Ed.). (2008). Baeyer–Villiger Oxidation. In Catalytic Oxidations with Hydrogen Peroxide as Oxidant (pp. 159-204). Springer.
-
Yin, Y., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 2389. [Link]
- Stork, G., & Takahashi, T. (1977). Chiral synthesis of prostaglandins from carbohydrates. Synthesis of (+)-15-(S)-prostaglandin A2. Journal of the American Chemical Society, 99(4), 1275-1276.
- Crabtree, S. P., et al. (2021). Recent Developments in the Synthesis of Prostaglandins and Analogues. Current Organic Chemistry, 25(10), 1184-1205.
-
ResearchGate. (n.d.). Synthesis of the Corey γ-lactone 103 from norbornadiene. Retrieved from [Link]
-
Umekubo, N., Suga, Y., & Hayashi, Y. (2019). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 10(33), 7728-7733. [Link]
- Corey, E. J., & Moinet, G. (1973). Direct, stereocontrolled synthesis of a prostaglandins using the bicyclo[2.2.1]heptene approach. Journal of the American Chemical Society, 95(20), 6831-6832.
-
Umekubo, N., Suga, Y., & Hayashi, Y. (2019). Pot and time economies in the total synthesis of Corey lactone. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Corey's synthetic route of the Corey lactone. Retrieved from [Link]
-
Bindra, J. S., et al. (1973). New extensions of the bicyclo[2.2.1]heptane route to prostaglandins. Journal of the American Chemical Society, 95(22), 7522-7523. [Link]
- Deng, T., Mao, W., & Li, Q. (2012). The Study on the Synthesis of PGs Key Intermediate—Corey Lactone.
-
Wikipedia. (n.d.). Iodolactonization. Retrieved from [Link]
- Tănase, C. I., & Drăghici, C. (2014). TRANSFORMATION OF δ-LACTONE IN γ-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS. Revue Roumaine de Chimie, 59(11-12), 845-850.
-
LibreTexts Chemistry. (2024). 10: Strategies in Prostaglandins Synthesis. Retrieved from [Link]
-
Professor Carbon. (2020, April 7). Esters and Acids Mechanisms 1 - iodolactonization prostaglandin core Organic Chemistry Tutor Help [Video]. YouTube. [Link]
- Alphand, V., et al. (1993). The enzymatic Baeyer–Villiger oxidation of a series of bicyclo[2.2.1]hept-2-en-7-ones. Tetrahedron Letters, 34(5), 863-866.
- Banerjee, A. K., & Poon, P. S. (2011). Iodolactonization: Past and Present Examples. Current Organic Chemistry, 15(7), 1058-1080.
-
Chemistry Notes. (2022, September 14). Iodolactonization: Mechanism, examples, useful application. Retrieved from [Link]
-
Li, Z., et al. (2020). Recent advances in asymmetric total synthesis of prostaglandins. Organic & Biomolecular Chemistry, 18(43), 8753-8768. [Link]
Application Notes and Protocols: The Versatility of Bicyclo[2.2.1]heptane Derivatives in Materials Science
Introduction: A Rigid Scaffold for Advanced Materials
The bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, presents a unique and highly valuable scaffold in the realm of materials science.[1][2] Its rigid, strained, three-dimensional structure is not merely a chemical curiosity but a foundational building block for a diverse array of advanced materials.[1][2][3] The inherent ring strain in derivatives like norbornene provides a powerful thermodynamic driving force for polymerization, enabling the synthesis of polymers with unique and desirable properties.[4] This guide delves into the practical applications of bicyclo[2.2.1]heptane derivatives, offering detailed protocols and insights for researchers and professionals in materials science and drug development. We will explore their pivotal role in creating high-performance polymers, advanced photoresists for microelectronics, and other specialty materials, providing both the "how" and the "why" behind their application.
Application I: High-Performance Polymers via Ring-Opening Metathesis Polymerization (ROMP)
One of the most significant applications of bicyclo[2.2.1]heptane derivatives, particularly norbornene and its functionalized analogues, lies in their use as monomers for Ring-Opening Metathesis Polymerization (ROMP).[5][6] This polymerization technique has gained widespread adoption due to its exceptional functional group tolerance, rapid polymerization rates, and the ability to produce polymers with well-defined microstructures.[7]
The Mechanism and Rationale behind ROMP
ROMP is a chain-growth polymerization process catalyzed by metal-alkylidene complexes, such as those based on ruthenium or molybdenum.[5][6] The reaction proceeds through the cleavage and reformation of carbon-carbon double bonds.[5] The high ring strain of norbornene-type monomers makes them particularly reactive and ideal candidates for this polymerization method.[4] The choice of catalyst is critical as it influences the stereoselectivity of the polymerization, leading to polymers with high cis or trans content, which in turn affects the material's properties.[8] For instance, tungsten-based catalysts can yield polynorbornene with high cis-stereoselectivity (80-86%).[8]
The versatility of ROMP allows for the incorporation of a wide range of functional groups into the polymer backbone by simply using appropriately substituted norbornene monomers.[5][7] This has led to the development of polymers for a vast array of applications, including flame retardants, ion-exchange membranes for fuel cells, nanomaterials, and biomedical materials.[5][6]
Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).
Protocol: Synthesis of a Functionalized Polynorbornene via ROMP
This protocol describes the synthesis of a polynorbornene with ester functional groups, a common precursor for more complex materials.
Materials:
-
5-Norbornene-2,3-dicarboxylic acid dimethyl ester (monomer)
-
Grubbs' second-generation catalyst
-
Anhydrous and deoxygenated toluene (solvent)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (precipitating solvent)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: In a nitrogen-filled glovebox, dissolve 5-norbornene-2,3-dicarboxylic acid dimethyl ester (1.0 g, 4.76 mmol) in anhydrous, deoxygenated toluene (10 mL) in a Schlenk flask.
-
Catalyst Solution Preparation: In a separate vial inside the glovebox, dissolve Grubbs' second-generation catalyst (20 mg, 0.024 mmol) in a minimal amount of anhydrous, deoxygenated toluene (1 mL). The monomer-to-catalyst ratio is a critical parameter for controlling the molecular weight of the resulting polymer.[7]
-
Polymerization: Rapidly inject the catalyst solution into the stirred monomer solution at room temperature. The reaction is typically fast, and an increase in viscosity will be observed. Allow the reaction to proceed for 1-2 hours.
-
Termination: Add a few drops of ethyl vinyl ether to the reaction mixture to quench the polymerization by reacting with the propagating ruthenium-alkylidene species.
-
Precipitation and Purification: Pour the viscous polymer solution into a large excess of stirring methanol (200 mL). The polymer will precipitate as a solid.
-
Isolation: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization:
The resulting polymer should be characterized to determine its molecular weight, polydispersity, and chemical structure.
| Technique | Purpose |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the polymer structure, including the presence of the ester functional groups and the double bonds in the backbone.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups in the polymer. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polymer, which is a key indicator of its thermal properties.[10] |
Application II: Advanced Photoresists for Microelectronics
Bicyclo[2.2.1]heptane derivatives are crucial in the microelectronics industry as components of photoresist formulations, particularly for deep ultraviolet (DUV) lithography at wavelengths such as 193 nm.[11][12] Their rigid alicyclic structure provides excellent plasma etch resistance, a critical property for transferring the patterned image to the underlying substrate.[11]
Role in Photolithography
In chemically amplified positive-tone photoresists, polymers based on norbornene derivatives containing acid-labile pendant groups are employed.[11][13] Upon exposure to DUV light, a photoacid generator (PAG) releases a strong acid.[12] During a subsequent post-exposure bake, this acid catalyzes the cleavage of the acid-labile groups on the polymer, rendering the exposed regions soluble in an aqueous alkaline developer.[11] The transparency of these polymers at 193 nm is a key advantage, allowing for high-resolution patterning.[11][12]
Caption: Workflow for a norbornene-based chemically amplified photoresist.
Protocol: Formulation of a Norbornene-Based Photoresist
This protocol provides a general guideline for formulating a positive-tone photoresist.
Materials:
-
Norbornene-based copolymer with t-butyl ester protecting groups
-
Triphenylsulfonium triflate (a common PAG)
-
Propylene glycol methyl ether acetate (PGMEA, a casting solvent)
-
Tetramethylammonium hydroxide (TMAH) solution (2.38 wt% in water, developer)
Procedure:
-
Polymer Solution Preparation: Dissolve the norbornene copolymer (e.g., 10-30 wt%) in PGMEA. The exact concentration will depend on the desired film thickness.[13]
-
PAG Addition: Add the photoacid generator (typically 1-5 wt% relative to the polymer) to the polymer solution and stir until fully dissolved.
-
Filtration: Filter the resulting solution through a 0.2 µm filter to remove any particulate matter.
-
Coating and Baking: Spin-coat the filtered photoresist solution onto a silicon wafer to achieve the desired film thickness. Perform a soft bake (e.g., 90-130 °C for 60-90 seconds) to remove the casting solvent.
-
Exposure and Post-Exposure Bake: Expose the coated wafer to 193 nm light through a photomask. Perform a post-exposure bake (e.g., 110-140 °C for 60-90 seconds) to drive the acid-catalyzed deprotection reaction.
-
Development: Immerse the wafer in a 2.38 wt% TMAH solution for approximately 60 seconds to dissolve the exposed regions.
-
Rinse and Dry: Rinse the wafer with deionized water and dry with a stream of nitrogen.
Performance Evaluation:
The performance of the photoresist is evaluated by examining the patterned features using a scanning electron microscope (SEM) to assess resolution, line-edge roughness, and sensitivity.
Application III: Specialty Materials
The rigid bicyclo[2.2.1]heptane scaffold imparts unique properties to materials beyond high-performance polymers and photoresists.
High-Temperature Polymers and Thermosets
The incorporation of the bicyclo[2.2.1]heptane moiety into polymer backbones can significantly increase their glass transition temperature (Tg) and thermal stability.[10] For example, polynorbornene itself has a relatively high Tg of 35-45 °C.[10] When functionalized with groups that promote strong intermolecular interactions, such as hydrogen bonding, the Tg can be further increased.[14] This makes these materials suitable for applications requiring high thermal resistance. Furthermore, norbornene-functionalized benzoxazine resins can be used to create high-performance thermosets with reduced curing temperatures and improved thermal stability.[15]
Vibration Damping and Shock Absorption
Polynorbornene rubber is known for its excellent shock absorption and vibration damping properties due to high hysteresis.[10][16] It can be compounded with large amounts of plasticizers to achieve very low hardness, making it ideal for applications such as machine feet, anti-vibration mounts in vehicles, and protective gear in sports.[16]
Nucleating Agents for Polyolefins
Specific metal salts of bicyclo[2.2.1]heptane dicarboxylates serve as effective nucleating agents for polyolefins like polypropylene.[17] They promote faster crystallization at higher temperatures, leading to improved mechanical properties such as stiffness and reduced cycle times in molding processes.[17]
Summary and Future Outlook
Bicyclo[2.2.1]heptane derivatives have established themselves as a cornerstone in the development of advanced materials. Their unique structural features have been leveraged to create polymers with tailored properties for a wide range of applications, from everyday consumer products to high-tech microelectronics. The ongoing research in this field continues to expand the library of functionalized monomers and polymerization techniques, promising the development of even more sophisticated materials with enhanced performance characteristics. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the vast potential of this remarkable chemical scaffold.
References
- Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing).
- Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2] - MDPI.
- A Review of the Ring-opening Metathesis Polymerization Involving Norbornene or Its Derivatives - ResearchGate.
- A Review of the Ring-opening Metathesis Polymerization Involving Norbornene or Its Derivatives.
- Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC - NIH.
- Polynorbornene Rubber - Offers excellent damping properties - Material Sample Shop.
- Palladium-Catalyzed Synthesis of Norbornene-Based Polar-Functionalized Polyolefin Elastomers | Macromolecules - ACS Publications.
- (PDF) Polynorbornenes: Synthesis and Application of Silicon-Containing Polymers.
- Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives.
- Synthesis of End-Functionalized Poly(norbornene)s via Ring-Opening Metathesis Polymerization | Macromolecules - ACS Publications.
- Recent Progress of High Performance Thermosets Based on Norbornene Functional Benzoxazine Resins - MDPI.
- Synthesis and Gas Transport Properties of Addition Polynorbornene with Perfluorophenyl Side Groups - PMC - NIH.
- Synthesis Characterization and Physicochemical Properties of Rigid ...
- Photoresist compositions comprising norbornene derivative polymers with acid labile groups.
- Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers - MDPI.
- US7842441B2 - Norbornene polymer for photoresist and photoresist composition comprising the same - Google Patents.
- Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels-Alder Reaction - PubMed.
- Effect of Polynorbornene on Physico-Mechanical, Dynamic, and Dielectric Properties of Vulcanizates Based on Isoprene, α-Methylstyrene-Butadiene, and Nitrile-Butadiene Rubbers for Rail Fasteners Pads - MDPI.
- Application Notes and Protocols: Chlorination of Bicyclo[2.2.1]heptane - Benchchem.
- US6103445A - Photoresist compositions comprising norbornene derivative polymers with acid labile groups - Google Patents.
- Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives | Request PDF - ResearchGate.
- Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction - Organic Letters - ACS Figshare.
- An In-depth Guide to the Stereochemistry of Bicyclo[2.2.1]heptane-2 ...
- Photoresist Compositions Comprising Norbornene Derivative Polymers with Acid Labile Groups (Patent P0096) - Semiconductor Research Corporation - SRC.
- Synthetic Routes to Functionalized Bicyclo[2.2.1]heptane Derivatives: Application Notes and Protocols - Benchchem.
- CAS 5240-72-2: Bicyclo[2.2.1]heptane-2-methanol - CymitQuimica.
- Poly-2,3- and 2,7-Bicyclo[2.2.1]hept-2-enes: Preparation and Structures of Polynorbornenes.
- Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives.
- Synthesis and properties of poly(norbornene)s with lateral aramid groups - FOLIA.
- 157 nm Photoresist Materials - Willson Research Group.
- US6465551B1 - Bicyclo[2.2.1]heptane dicarboxylate salts as polyolefin nucleators.
- APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report Ronald D. Clark Bennie S. Archuleta New Mexico Highlands University Las.
- EP0968987B1 - Derivatives of bicyclo[2.2.1]heptane, method for their production, and traction fluid - Google Patents.
- US2721189A - Polymeric bicyclo-(2, 2, 1)-2-heptene - Google Patents.
- Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes.
- Synthesis and Polymerization of 2,6,7-Trioxabicyclo[2.2.1]heptane and 1-Methyl-2,6,7-trioxabicyclo[2.2.1]heptane | Macromolecules - ACS Publications.
- Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes1 - ACS Publications.
- Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by ...
- EP1254882A1 - Process for preparing bicyclo 2.2.1]heptane derivatives - Google Patents.
- Synthesis of bicyclo[2.2.1]heptane‐ and bicyclo[3.2.1]octane‐derived sultams. - ResearchGate.
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Troubleshooting & Optimization
Bicyclo[2.2.1]heptane-1-carboxylic Acid Synthesis: A Technical Support Center for Yield Enhancement
Welcome to the technical support center for the synthesis of Bicyclo[2.2.1]heptane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring a deeper understanding of your chemical transformations.
Diagram of Synthetic Approaches
Two principal retrosynthetic pathways are commonly employed for the synthesis of this compound. The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.
Caption: Primary synthetic routes to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, providing detailed explanations and actionable solutions.
Route 1: Koch-Haaf Carboxylation
The Koch-Haaf reaction is a powerful method for the synthesis of tertiary carboxylic acids from alcohols or alkenes using carbon monoxide in the presence of a strong acid.[1] For the synthesis of this compound, the corresponding bridgehead alcohol is the typical precursor.
Q1: My yield from the Koch-Haaf reaction is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Koch-Haaf reaction of Bicyclo[2.2.1]heptan-1-ol are often attributed to several factors. Understanding the mechanism is key to troubleshooting. The reaction proceeds through a tertiary carbocation intermediate at the bridgehead position.
-
Incomplete Carbocation Formation: The formation of the bicyclo[2.2.1]heptan-1-yl cation is the crucial first step. Insufficient acid strength or concentration can lead to incomplete protonation of the alcohol and subsequent dehydration.
-
Solution: Ensure the use of a sufficiently strong acid. While concentrated sulfuric acid is common, a mixture of sulfuric acid and formic acid (which serves as an in-situ source of CO) can be effective.[1][2] The use of superacids like trifluoromethanesulfonic acid has been shown to be superior for some carboxylations, though cost may be a factor.[3]
-
-
Carbocation Rearrangement: While the bridgehead carbocation of the bicyclo[2.2.1]heptane system is relatively stable and less prone to rearrangement compared to other carbocations, under harsh conditions, unintended rearrangements can occur, leading to isomeric carboxylic acids that are difficult to separate.[3]
-
Solution: Maintain a controlled reaction temperature. The Koch-Haaf reaction is often exothermic.[4] Running the reaction at lower temperatures (e.g., 0-10 °C) can help minimize side reactions. A slower addition of the alcohol to the acid mixture can also help to control the exotherm.
-
-
Insufficient Carbon Monoxide Pressure/Concentration: The trapping of the carbocation by carbon monoxide is a critical step. If the concentration of CO is too low, the carbocation may find other reaction pathways, such as elimination or reaction with other species in the mixture.
-
Solution: If using gaseous carbon monoxide, ensure the reaction is performed under sufficient pressure (typically 50 atm or higher).[2] Alternatively, the use of formic acid as an in-situ source of CO in the Koch-Haaf modification can be more convenient for laboratory-scale synthesis and can be performed at atmospheric pressure.[1]
-
Experimental Protocol: Optimized Koch-Haaf Synthesis of this compound
-
Preparation: In a flask equipped with a stirrer and a gas inlet (if using CO gas), cool a mixture of concentrated sulfuric acid (e.g., 96%) and formic acid (98-100%) to 0 °C.
-
Addition of Substrate: Slowly add Bicyclo[2.2.1]heptan-1-ol to the cold acid mixture with vigorous stirring. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours. Monitor the reaction progress by TLC or GC-MS if possible.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will often precipitate as a solid.
-
Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) can be used for further purification.
Q2: I am observing multiple products in my final mixture after the Koch-Haaf reaction. How can I identify and minimize them?
A2: The presence of multiple products often points to side reactions.
-
Isomeric Carboxylic Acids: As mentioned, carbocation rearrangements can lead to the formation of other bicyclic carboxylic acids.
-
Identification: Careful analysis of the 1H and 13C NMR spectra is crucial. The bridgehead proton signal in the desired product will be absent. The presence of unexpected signals in the aliphatic region may indicate isomeric products.
-
Minimization: Employing milder reaction conditions (lower temperature, controlled addition) can suppress rearrangements.
-
-
Alkyl Sulfates: The intermediate carbocation can be trapped by the sulfate anion, leading to the formation of alkyl sulfate byproducts.[1]
-
Mitigation: These are typically hydrolyzed during the aqueous work-up. Ensuring a thorough quench and wash should remove these impurities.
-
Table 1: Troubleshooting Low Yields in the Koch-Haaf Reaction
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Incomplete carbocation formation | Use a stronger acid or a higher concentration of acid. Ensure anhydrous conditions. |
| Formation of Isomers | Carbocation rearrangement | Maintain a lower reaction temperature (0-10 °C). Add the alcohol substrate slowly. |
| Polymerization | Uncontrolled exotherm/high concentration | Dilute the reaction mixture. Control the temperature carefully during addition. |
| Low Product Recovery | Product solubility in the aqueous phase | Ensure complete precipitation by adding sufficient ice. Extract the aqueous phase with an organic solvent. |
Route 2: Grignard Reagent Carboxylation
This route involves the formation of a Grignard reagent from a 1-halobicyclo[2.2.1]heptane, followed by its reaction with carbon dioxide.[5][6]
Q1: I am having difficulty forming the Grignard reagent from 1-bromobicyclo[2.2.1]heptane. What are the critical factors for success?
A1: The formation of Grignard reagents from bridgehead halides can be challenging due to steric hindrance and the inherent strain of the bicyclic system.[7]
-
Magnesium Activation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from initiating.
-
Solution: Activate the magnesium before adding the halide. This can be done by stirring the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane in anhydrous ether or THF. The disappearance of the iodine color or the evolution of ethane gas indicates activation. The use of highly reactive Rieke magnesium, prepared by the reduction of MgCl₂, can also be beneficial.
-
-
Solvent Choice and Anhydrous Conditions: The presence of water will quench the Grignard reagent as it forms.
-
Solution: Use anhydrous solvents (diethyl ether or THF are common). All glassware should be flame-dried or oven-dried before use, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Initiation of the Reaction: Sometimes, even with activated magnesium, the reaction is slow to start.
-
Solution: Gentle heating or sonication can help to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a gentle reflux.
-
Q2: My yield of the carboxylic acid is low even after successfully forming the Grignard reagent. What could be going wrong during the carboxylation step?
A2: The carboxylation step requires careful execution to maximize the yield.
-
Reaction with Carbon Dioxide: The Grignard reagent is a strong nucleophile and will react with CO₂.
-
Procedure: The most common method is to pour the Grignard solution onto a large excess of crushed solid carbon dioxide (dry ice). This ensures that the Grignard reagent is always in the presence of an excess of CO₂, minimizing side reactions. Alternatively, bubbling dry CO₂ gas through the Grignard solution can be done, but care must be taken to ensure efficient mixing and a sufficient flow rate.[5]
-
-
Side Reactions: The Grignard reagent can react with the carboxylate salt that is formed, leading to the formation of a ketone and a tertiary alcohol as byproducts.
-
Solution: Using a large excess of carbon dioxide and adding the Grignard to the CO₂ (inverse addition) helps to minimize these side reactions.
-
-
Work-up: The initial product is a magnesium carboxylate salt, which needs to be protonated to give the final carboxylic acid.
-
Procedure: After the reaction with CO₂, the mixture is typically quenched with an aqueous acid (e.g., HCl or H₂SO₄). This protonates the carboxylate and dissolves any unreacted magnesium.
-
Diagram of Grignard Carboxylation Work-up
Caption: A typical workflow for the work-up and purification of the carboxylic acid.
Purification and Characterization
Q: What is the best way to purify this compound?
A: Recrystallization is often the most effective method for purifying the final product.
-
Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common impurities should either be insoluble or highly soluble in the chosen solvent.
-
Recommended Solvents: A mixture of hexanes and ethyl acetate is often a good starting point. The product can also be recrystallized from hot water or aqueous ethanol.
-
Q: What are the key spectroscopic features to confirm the structure of this compound?
A: Spectroscopic analysis is essential for confirming the identity and purity of your product.
-
1H NMR: The spectrum will show characteristic signals for the bicyclic framework. Importantly, there will be no proton signal at the bridgehead carbon (C1). The carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm).
-
13C NMR: The spectrum will show a signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm). The number of signals in the aliphatic region should correspond to the symmetry of the molecule.
-
IR Spectroscopy: A strong, broad absorption in the region of 2500-3300 cm-1 is characteristic of the O-H stretch of the carboxylic acid. A strong absorption around 1700 cm-1 corresponds to the C=O stretch.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (140.18 g/mol ) should be observed.[8]
References
- Avenoza, A., Busto, J. H., Cativiela, C., & Peregrina, J. M. (2001). New synthesis of 7-azathis compound. Tetrahedron Letters, 42(25), 4265-4267.
-
Bicyclo(2.2.1)heptane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
- This compound, 4-[2-[9... (n.d.). MedchemExpress. Retrieved from https://www.medchemexpress.
- Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University.
- Koch, J. A. (n.d.). Koch Reaction. In Name Reactions in Organic Synthesis.
-
Koch–Haaf reaction. (2023, December 2). In Wikipedia. [Link]
-
Koch-Haaf Carbonylation. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
- Li, G., et al. (2016). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry, 14(22), 5076-5080.
- Method for preparing cis-exo-bicyclo [2.2.1] heptane-2, 3-dicarboximide. (n.d.). Google Patents.
-
Organic synthesis: benzoic acid via a grignard reaction. (n.d.). Retrieved from [Link]
- Paddon-Row, M. N., et al. (1980). Polyfluorobicyclo[2.2.1]heptanes. Part 11. Bridgehead radicals: their generation, reactions, and CIDNP effects. Journal of the Chemical Society, Perkin Transactions 1, 217-223.
-
Preparing Carboxylic Acids. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
- Rieke, R. D., & Bales, S. E. (1979). Highly Reactive Magnesium for the Preparation of Grignard Reagents: 1-Norbornanecarboxylic Acid. Journal of the American Chemical Society, 101(1), 257-261.
- Sasaki, T., Eguchi, S., & Sugimoto, M. (1971). Studies on Reactions of Isoprenoids. XIV. Facile Lactone Formations from 2-endo-Cyano-, 2-endo-Cyanomethyl-, and 2-endo-Carboxymethyl-5-norbornenes. Bulletin of the Chemical Society of Japan, 44(5), 1382-1387.
- Tsuchimoto, T., et al. (2011). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry, 7, 1288–1293.
- Wang, Y., et al. (2020). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry, 85(23), 15096-15107.), 15096-15107.
Sources
- 1. Koch reaction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. ia801407.us.archive.org [ia801407.us.archive.org]
- 4. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Bicyclo(2.2.1)heptane-1-carboxylic acid | C8H12O2 | CID 140414 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Bicyclo[2.2.1]heptane Reactions
Welcome to the technical support center for navigating the complex stereochemical landscape of Bicyclo[2.2.1]heptane systems. The rigid, bridged structure of this scaffold, while synthetically valuable, presents significant steric challenges that can dictate reaction outcomes. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you control selectivity and achieve your desired synthetic targets.
Frequently Asked Questions (FAQs): Core Concepts
Question 1: What makes steric hindrance such a dominant factor in bicyclo[2.2.1]heptane reactions?
The bicyclo[2.2.1]heptane (norbornane) framework is a rigid, caged hydrocarbon. Its structure is not flexible like a simple cyclohexane ring. This rigidity creates two distinct faces for reagent approach:
-
The exo face: This is the convex outer face of the bicyclic system. It is sterically unencumbered and generally more accessible to incoming reagents.
-
The endo face: This is the concave inner face, shielded by the methylene bridge (C7). This face presents significant steric hindrance, making it less accessible.
This inherent structural bias is the primary reason why reactions often show a high degree of stereoselectivity, favoring the formation of exo products under kinetic control.[1][2]
Question 2: How does the choice between exo and endo approach affect reaction outcomes and product stability?
The pathway of reagent attack directly determines the stereochemistry of the resulting product.
-
Exo Attack: Attack from the less hindered convex face is kinetically favored. For many reactions, like hydride reductions or epoxidations, this is the dominant pathway, leading to the exo product.[1][2][3]
-
Endo Attack: Attack from the hindered concave face has a higher activation energy and is generally slower. However, in certain reactions like the Diels-Alder cycloaddition, secondary orbital interactions can stabilize the endo transition state, making the endo product the major kinetic product.[1]
Regarding stability, the exo isomer is almost always the thermodynamically more stable product.[1][4] This is because the substituent in the exo position experiences fewer steric interactions with the rest of the bicyclic framework. Computational studies have shown the exo isomer to be more stable by 2-3 kcal/mol.[1] This energy difference is a critical driving force that can be exploited in post-reaction isomerizations.
Caption: Reagent approach pathways for a bicyclo[2.2.1]heptane system.
Troubleshooting Guide: Common Experimental Issues
Question 3: My Diels-Alder reaction is giving a poor endo:exo ratio. How can I improve selectivity for the endo product?
While the exo product is thermodynamically favored, the endo product is often the kinetic product in Diels-Alder reactions due to stabilizing secondary orbital interactions. If your selectivity is poor, consider these strategies:
-
Lewis Acid Catalysis: This is the most effective method for enhancing endo-selectivity. A Lewis acid (e.g., AlCl₃, TiCl₄) coordinates to the carbonyl group of an electron-deficient dienophile. This coordination enhances the secondary orbital interactions that stabilize the endo transition state.[1]
-
Lower Reaction Temperature: Since the endo product is the kinetically favored product, running the reaction at a lower temperature (e.g., 0°C or -20°C) can significantly improve the endo:exo ratio by minimizing the chances of the reaction overcoming the activation barrier to the exo product or reaching thermodynamic equilibrium.[1]
-
Solvent Choice: The polarity of the solvent can influence the transition state. Experiment with a range of solvents to find the optimal conditions for your specific substrate.
Question 4: I have the kinetic endo product, but I need the thermodynamically stable exo isomer. How can I perform an isomerization?
This is a common and effective strategy. If the substituent alpha to a carbonyl group can be epimerized, you can use base-promoted isomerization to equilibrate the mixture to favor the more stable exo product.[1][4]
-
Mechanism: A suitable base (e.g., sodium tert-butoxide, sodium methoxide) is used to deprotonate the alpha-carbon, forming an enolate intermediate. Subsequent reprotonation can occur from either face, but over time, the reaction will equilibrate to favor the lower-energy exo isomer.[1]
-
Considerations: This method requires a proton at the stereocenter that can be removed. Ensure your substrate is stable to the basic conditions required.
Question 5: My functionalization reaction (e.g., reduction, epoxidation) has a low yield. Is steric hindrance the cause and how can I fix it?
Yes, low yields in post-synthesis modifications are frequently due to the inability of the reagent to access the desired reaction site. This is a classic case of steric approach control.[1]
-
Reagent Size: If you are attempting to attack a hindered position, a smaller reagent may be more successful. Conversely, to enhance selectivity for the accessible exo face, a bulkier reagent can be used. For example, using the bulky L-Selectride for ketone reduction provides exceptional exo-selectivity (>20:1) compared to less bulky hydrides.[1]
-
Catalyst Choice: In catalyzed reactions, the ligand sphere of the catalyst can create its own steric environment. Catalysts with smaller steric footprints may be necessary to allow access to the bicyclic core.[5]
-
Temperature and Reaction Time: For sterically hindered reactions, significantly higher temperatures and longer reaction times may be necessary to overcome the high activation energy. However, be mindful of potential side reactions or decomposition.
Caption: Troubleshooting workflow for common issues in bicyclo[2.2.1]heptane reactions.
Validated Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Diels-Alder for High endo-Selectivity
This protocol enhances the formation of the kinetic endo product in the cycloaddition of cyclopentadiene and a dienophile like 3,3-dimethyl acrylate.[1]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the dienophile (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: Slowly add a solution of aluminum chloride (AlCl₃) (1.1 eq) in DCM to the cooled dienophile solution. Stir for 15 minutes.
-
Diene Addition: Add freshly cracked cyclopentadiene (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Monitor the reaction by TLC. Allow the reaction to stir at 0°C for 2-4 hours or until completion.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Protocol 2: Base-Promoted Isomerization to the exo-Product
This protocol converts a kinetically-formed endo-carboxylate ester to the thermodynamically favored exo-isomer.[1]
-
Preparation: Dissolve the endo-rich substrate (1.0 eq) in a suitable anhydrous solvent like tetrahydrofuran (THF) or methanol in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add a solution of sodium tert-butoxide (1.5 eq) or sodium methoxide in the corresponding alcohol.
-
Equilibration: Heat the reaction mixture to reflux and stir for 4-12 hours. The time required for equilibration will depend on the substrate.
-
Monitoring: Monitor the endo:exo ratio by GC or ¹H NMR analysis of aliquots taken from the reaction.
-
Workup: Once equilibrium is reached (ratio is stable), cool the reaction to room temperature and neutralize with a mild acid (e.g., saturated aqueous NH₄Cl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers, filter, and concentrate to yield the exo-enriched product.
Data Summary: Reaction Condition Effects
The following table summarizes the effect of different catalysts and temperatures on the stereoselectivity of Diels-Alder reactions for forming norbornene derivatives, demonstrating the powerful influence of reaction conditions.[1]
| Dienophile | Catalyst | Temperature (°C) | Resulting endo:exo Ratio |
| Acrylic acid methyl ester | None | 25 | 80:20 |
| 3,3-Dimethyl acrylate | AlCl₃ | 0 | 92:8 |
| Fumarate derivative | TiCl₄ | -20 | 85:15 |
References
-
PubMed. Remote exo/endo selectivity in selective monohydrolysis of dialkyl bicyclo[2.2.1]heptane-2,3-dicarboxylate derivatives. J Org Chem. 2010 Jun 4;75(11):3775-80. Available from: [Link]
-
Scirp.org. Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals. Available from: [Link]
-
Book D. Structure and Reactivity: An Introduction to Organic Chemistry First Edition. Available from: [Link]
-
ResearchGate. (PDF) STEREOCHEMISTRY OF THE EPOXIDATION OF BICYCLO[2.2.1]HEPT-2-ENE AND ITS 7-SYN-SUBSTITUTED DERIVATIVES. A DFT STUDY. Available from: [Link]
-
ACS Publications. Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition | The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. New exo/endo Selectivity Observed in Monohydrolysis of Dialkyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates. Available from: [Link]
-
Canadian Journal of Chemistry. Synthesis of bicyclic diones and thiones. Facile methylation of the enolates of bicyclo[2.2.1]heptane-2,5-dione and bicyclo[2.2.2]octane-2,5-dione. A computational study of bicyclic enolates. Available from: [Link]
-
ACS Publications. Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration | The Journal of Organic Chemistry. Available from: [Link]
-
NIH. Nucleotide analogues containing 2-oxa-bicyclo[2.2.1]heptane and L-α-threofuranosyl ring systems: interactions with P2Y receptors. Available from: [Link]
-
OSTI.GOV. Machine Learning Analysis of Direct Dynamics Trajectory Outcomes for Thermal Deazetization of 2,3-Diazabicyclo[2.2.1]hept-2-ene (Journal Article) | DOE PAGES. Available from: [Link]
-
NIH. Gold(I)‐Catalyzed Cycloisomerization of 3‐Alkoxyl‐1,6‐diynes: A Facile Access to Bicyclo[2.2.1]hept‐5‐en‐2‐ones. Available from: [Link]
Sources
Technical Support Center: Purification of Bicyclo[2.2.1]heptane-1-carboxylic Acid Isomers
Welcome to the technical support center for the purification of Bicyclo[2.2.1]heptane-1-carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating the stereoisomers of this rigid bicyclic scaffold. In drug development, stereochemical purity is not merely a matter of regulatory compliance; it is fundamental to safety and efficacy, as different isomers can exhibit vastly different pharmacological and toxicological profiles.[1][2]
This document provides in-depth, field-proven troubleshooting guides and methodologies to empower you to achieve high-purity isomers for your critical applications.
Logical Workflow for Isomer Purification Strategy
Choosing the correct purification strategy is paramount. The decision depends on the nature of the isomeric mixture (diastereomers vs. enantiomers), the scale of the purification, and the required final purity. The following decision tree outlines a logical approach to selecting the appropriate technique.
Caption: Decision tree for selecting a purification technique.
Part 1: Purification of Diastereomers (Endo/Exo)
The primary challenge in synthesizing Bicyclo[2.2.1]heptane derivatives via methods like the Diels-Alder reaction is often the formation of both endo and exo diastereomers.[3] Their separation is critical as their stereochemistry dictates their reactivity and biological function.
Method 1: Fractional Crystallization via Salt Formation
Q: My endo/exo mixture is difficult to separate by chromatography and I need to process a large batch (>10g). Is there an alternative?
A: Yes, fractional crystallization based on the differential solubility of diastereomeric salts is a highly effective and scalable method. The principle relies on converting the carboxylic acid isomers into salts using a specific base. The resulting diastereomeric salts often exhibit significant differences in solubility in a given solvent system, allowing one to crystallize out preferentially.
A patented method for related dicarboxylic acids demonstrates that using an alkali metal hydroxide can effectively separate endo and exo isomers by exploiting the differential solubility of their corresponding salts.[4]
Experimental Protocol: Selective Salt Crystallization
-
Dissolution: Dissolve the crude endo/exo mixture of this compound in a suitable organic solvent (e.g., Toluene, THF, or a mixture). The choice of solvent is critical and may require preliminary screening.
-
Base Addition: Slowly add a stoichiometric amount (e.g., 0.5 to 1.0 equivalents relative to one isomer) of an aqueous alkali metal hydroxide solution (e.g., NaOH or KOH) with vigorous stirring. The amount of base is a key variable; using a sub-stoichiometric amount can help selectively precipitate the salt of the less soluble isomer.[4]
-
Precipitation: Continue stirring at a controlled temperature (room temperature or below). The salt of one isomer should begin to precipitate out of the solution. The process can be monitored by TLC or analytical HPLC to check the composition of the supernatant.
-
Isolation: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent to remove adhering mother liquor.
-
Regeneration of Acid: Suspend the isolated salt in water and acidify with a strong acid (e.g., 2M HCl) until the pH is ~2. The pure carboxylic acid isomer will precipitate.
-
Final Purification: Collect the purified acid by filtration, wash with cold water until the washings are neutral, and dry under vacuum. The isomer remaining in the mother liquor can be recovered by acidifying the filtrate and purifying by another method if necessary.
Troubleshooting Guide: Fractional Crystallization
| Problem | Potential Cause | Recommended Solution |
| No precipitate forms. | The chosen solvent/base combination does not provide sufficient solubility difference. The solution may be too dilute. | Screen different solvents or solvent/anti-solvent systems. Try a different alkali metal base (e.g., LiOH, KOH). Concentrate the solution carefully. |
| Both isomers co-precipitate. | The amount of base added was too high, precipitating both salts. The solubility difference is insufficient under the current conditions. | Reduce the equivalents of base used. Optimize the temperature; cooling the mixture slowly may improve selectivity. |
| Yield is very low. | The target isomer's salt has significant solubility in the mother liquor. | Reduce the volume of the solvent. Add an anti-solvent (a solvent in which the salt is less soluble) dropwise to encourage further precipitation. |
| Product is an oil, not a crystal. | The salt is "oiling out," which can trap impurities. | Increase the solvent volume. Ensure slow and controlled addition of the base with very efficient stirring. Try a different solvent system. |
Method 2: Flash Column Chromatography
Q: How can I separate a small-to-medium scale (100mg - 5g) mixture of endo and exo isomers?
A: For this scale, flash column chromatography on silica gel is the most common and versatile technique.[5][6] The separation is based on the differential adsorption of the isomers to the stationary phase. Due to their different steric profiles, one isomer will typically have a stronger interaction with the silica surface and thus elute more slowly.
Experimental Workflow: Column Chromatography
Caption: Standard workflow for flash column chromatography.
Detailed Protocol: Silica Gel Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate with 0.5-1% acetic acid) that provides good separation (ΔRf > 0.1) between the two isomers. The addition of a small amount of acid is crucial to prevent peak tailing of the carboxylic acids.[7]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column to avoid air bubbles and channels.
-
Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). Alternatively, for less soluble samples, perform "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column using the selected eluent system, applying positive pressure. Collect fractions systematically.
-
Analysis: Analyze the collected fractions by TLC to identify which contain the pure isomers.
-
Recovery: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified products.
Troubleshooting Guide: Flash Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor or no separation on the column. | The eluent system is not optimal (too polar or non-polar). The column was overloaded with the sample. | Re-optimize the eluent with TLC. Use a shallower gradient or isocratic elution. Reduce the amount of sample loaded relative to the amount of silica gel (typically a 1:50 to 1:100 sample-to-silica ratio). |
| Streaking or tailing of spots/peaks. | The carboxylic acid is interacting too strongly with acidic sites on the silica. | Add a small percentage (0.5-1%) of acetic or formic acid to the eluent system to suppress deprotonation of the analyte. |
| Cracked or channeled column bed. | Improper packing of the column. | Ensure the silica is fully settled before running the column. Use the slurry packing method and avoid letting the column run dry. |
| Low recovery of material. | The compound is irreversibly adsorbed to the silica. The compound is too soluble in the eluent and eluted very quickly with solvent front. | Add a more polar solvent (e.g., methanol) at the end to flush the column. If elution is too fast, use a less polar eluent system identified during TLC analysis. |
Part 2: Purification of Enantiomers
For chiral molecules, separation of enantiomers is essential. This is typically more challenging than diastereomer separation and requires specialized techniques.
Method 3: Chiral High-Performance Liquid Chromatography (HPLC)
Q: I have a racemic mixture of a specific this compound diastereomer (e.g., pure exo). How can I separate the enantiomers for analytical or preparative purposes?
A: The most direct and powerful method for separating enantiomers is Chiral HPLC. This technique uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Macrocyclic glycopeptide-based columns (e.g., Teicoplanin-based) have shown excellent resolution for various bicyclic amino acids and carboxylic acids.[8][9]
Key Principles & Considerations
-
CSP Selection: The choice of CSP is the most critical factor. Polysaccharide-based (e.g., cellulose, amylose derivatives) and macrocyclic antibiotic-based columns are common starting points. Screening several different chiral columns is often necessary to find one that provides adequate separation.[10]
-
Mobile Phase: Both normal-phase (e.g., Hexane/Isopropanol) and reverse-phase (e.g., Acetonitrile/Water with buffers or additives) methods can be effective. The mobile phase composition, including additives and pH, must be optimized to achieve resolution.[8]
-
Detection: UV detection is standard. If the compound lacks a strong chromophore, derivatization or the use of a mass spectrometer (LC-MS) or evaporative light scattering detector (ELSD) may be necessary.
Example HPLC Conditions
The optimal conditions are highly analyte-specific. The table below provides representative starting points for method development.
| Parameter | Normal Phase | Reversed Phase |
| Chiral Column | Chiralpak® IA, IB, IC, etc. | Chirobiotic® T, V, TAG |
| Mobile Phase | n-Hexane / Ethanol or Isopropanol | Acetonitrile / Water / Methanol |
| Additive | 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid | 0.1% Formic Acid or Ammonium Acetate |
| Flow Rate | 0.5 - 1.5 mL/min (Analytical) | 0.5 - 1.5 mL/min (Analytical) |
| Temperature | 20 - 40 °C | 20 - 40 °C |
Note: These are general starting points. Always consult the column manufacturer's guidelines for specific operating conditions and limitations.
Troubleshooting Guide: Chiral HPLC
| Problem | Potential Cause | Recommended Solution |
| No separation of enantiomers (single peak). | The chosen Chiral Stationary Phase (CSP) does not resolve this specific compound. The mobile phase is incorrect. | Screen other CSPs. Modify the mobile phase: change the organic modifier (e.g., ethanol to isopropanol), alter the ratio, or change the acidic/basic additive. |
| Poor resolution (overlapping peaks). | Sub-optimal mobile phase composition or flow rate. | Optimize the mobile phase composition (isocratic percentage). Reduce the flow rate. Lower the column temperature (can sometimes increase interaction differences).[9] |
| Broad or tailing peaks. | Secondary interactions with the stationary phase. Sample solvent is too strong. | Add a competitor to the mobile phase (e.g., a small amount of a corresponding amine for a basic column). Dissolve the sample in the mobile phase or a weaker solvent.[11] |
| High backpressure. | Column frit is plugged. Buffer precipitation. | Filter all samples and mobile phases. Flush the column according to the manufacturer's protocol. Ensure buffer is soluble in the mobile phase mixture.[11] |
References
- US Patent US8114823B2: Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
-
Bakkeren, F.J.A.D., et al. Kinetic Resolution of Mono- and Bicyclic Diels-Alder Adducts v/a Sharpless Asymmetric Dihydroxylation. [Link]
-
Ardeo, A., et al. (2001). New synthesis of 7-azathis compound. Tetrahedron Letters, 42(49), 8781-8783. [Link]
-
Peter, A., et al. (1998). High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase. Journal of Chromatography A, 793(2), 283-294. [Link]
-
Lightner, D. A., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and the absolute configuration of bicyclo[2.2.1]heptan-2-one. Tetrahedron, 61(20), 4849-4857. [Link]
-
Gassman, P. G., & Dygos, J. H. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2064-2072. [Link]
-
Álvarez-Pardiñas, A., et al. Supporting Information for: Asymmetric Synthesis of Chiral Tricyclic Scaffolds via Intramolecular [3+2] Cycloaddition of Ylides Generated from N-Arylidene-α-amino Esters. Wiley-VCH. [Link]
- US Patent US7700802B2: Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure, or derivative thereof.
-
SIELC Technologies. Separation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-endo,3-exo)- on Newcrom R1 HPLC column. [Link]
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Mamaghani, M., & Namazi, A. (1999). Synthesis of Norbornene Furyl Esters and their Enzymatic Kinetic Resolution by Pig Liver Estrase (PLE). Journal of Sciences, Islamic Republic of Iran, 10(3), 151-155. [Link]
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Gálvez, J. A., et al. New synthesis of 7-azathis compound. Request PDF. [Link]
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Chen, Z., et al. (2023). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry, 88(17), 12235-12245. [Link]
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Gecse, Z., et al. (2013). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Journal of Separation Science, 36(18), 3000-3008. [Link]
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K. M. de Almeida, et al. (2015). Synthesis and Evaluation of Cationic Norbornanes as Peptidomimetic Antibacterial Agents. MedChemComm, 6, 1319-1325. [Link]
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Phenomenex. (2020). Don't Lose It: Troubleshooting Separation Changes. [Link]
- EP Patent EP0251370A1: Cyclohexane-, cyclohexene- and cyclohexadiene, bicyclo[2.2.1]heptane and bicyclo [2.2.1]heptenecarboxylic acid esters....
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University of Cape Town. cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid. [Link]
- CN Patent CN101157626A: Method for preparing cis-exo-bicyclo [2.2.1] heptane-2, 3-dicarboximide.
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Kanao, M., et al. (2013). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 3, 1-6. [Link]
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Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85–100. [Link]
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FDA. (1992). Policy Statement for the Development of New Stereoisomeric Drugs. [Link]
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Letter, W. (2019). How to separate isomers by Normal phase HPLC? ResearchGate. [Link]
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van den Berg, M. A., et al. (2011). Practical Large-Scale Preparation of (()-2-exo-Norbornyl Carboxylic Acid and Its Improved Isolation As the Sodium Salt. Organic Process Research & Development, 15(3), 665–668. [Link]
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Stepanovs, D., et al. (2022). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv. [Link]
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PubChem. Bicyclo(2.2.1)heptane-1-carboxylic acid. [Link]
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Kleinfelter, D. C., & Schleyer, P. v. R. (1962). 2-norbornanone. Organic Syntheses, 42, 79. [Link]
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Dong, M. W. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 382-393. [Link]
-
Pearson+. Show how norbornane can be prepared from cyclopentadiene. [Link]
-
Han, J., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4883. [Link]
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Lindberg, B., & Paju, J. (1960). Rapid Paper Chromatography of Carboxylic Acids. Acta Chemica Scandinavica, 14, 918-920. [Link]
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Technical Support Center: Functionalization of the Norbornane Skeleton
Welcome to the technical support center for navigating the complexities of norbornane chemistry. The unique, strained bicyclic structure of the norbornane skeleton presents both synthetic opportunities and significant challenges. Its rigid framework often leads to unexpected side reactions, primarily driven by steric hindrance and a propensity for carbocation rearrangements. This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the lab, providing not only troubleshooting steps but also the underlying mechanistic reasoning to empower your experimental design.
Section 1: Troubleshooting Carbocationic Rearrangements
The generation of carbocationic intermediates during the functionalization of norbornane is notoriously problematic. The system readily forms a stabilized, non-classical carbocation that facilitates skeletal changes known as Wagner-Meerwein rearrangements.[1][2][3][4][5] This often leads to a mixture of products, compromising yield and purity.
FAQ 1.1: I'm attempting an acid-catalyzed hydration of norbornene and obtaining a mixture of products instead of the expected exo-norbornol. What is happening and how can I prevent it?
Answer:
Root Cause Analysis: The Wagner-Meerwein Rearrangement
This is a classic case of the Wagner-Meerwein rearrangement.[6][7][8] When you protonate the double bond of norbornene under acidic conditions, you generate a secondary carbocation at the C2 position. This cation is not a simple, localized positive charge. Instead, the C1-C6 sigma bond participates in stabilizing the charge, creating a delocalized, bridged, non-classical carbocation.[1][3][4][5] This intermediate has a plane of symmetry, and nucleophilic attack can occur at C1 or C2, leading to rearranged products. Furthermore, hydride shifts can occur, further scrambling the product distribution. The entire process is a cascade of rearrangements seeking the most stable carbocationic state.[6][9]
Visualizing the Problem: The Non-Classical Ion Pathway
The diagram below illustrates how the initial secondary carbocation (a classical ion) rapidly delocalizes into the non-classical norbornyl cation, which is the root cause of product scrambling.
Caption: Wagner-Meerwein rearrangement pathway in norbornene hydration.
Troubleshooting and Solutions
The key is to avoid the formation of a "free" carbocation intermediate.
Solution A: Oxymercuration-Demercuration
This is the most reliable method to achieve Markovnikov hydration of alkenes without rearrangement.[10] The reaction proceeds through a bridged mercurinium ion intermediate, which is not susceptible to the Wagner-Meerwein shift.
Experimental Protocol: Oxymercuration-Demercuration of Norbornene
-
Oxymercuration: Dissolve norbornene (1.0 eq) in a 1:1 mixture of THF and water. Add mercury(II) acetate (Hg(OAc)₂, 1.1 eq) portion-wise while stirring at room temperature. The reaction is typically complete within 1-2 hours, which can be monitored by TLC.
-
Demercuration: Cool the reaction mixture in an ice bath. Add aqueous sodium hydroxide (3 M) until the solution is basic, followed by the slow addition of a 0.5 M solution of sodium borohydride (NaBH₄) in 3 M NaOH.
-
Workup: Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a black precipitate (elemental mercury) is indicative of reaction completion. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield predominantly exo-2-norbornol.
Solution B: Hydroboration-Oxidation
If the anti-Markovnikov alcohol is desired, hydroboration-oxidation is an excellent choice that also completely suppresses rearrangements. This pathway involves a concerted syn-addition of the B-H bond across the double bond.
| Method | Intermediate | Rearrangement? | Regioselectivity | Typical Yield (Desired) |
| Acid-Catalyzed Hydration | Carbocation | Yes | Markovnikov | < 40% (often complex mixture) |
| Oxymercuration-Demercuration | Mercurinium Ion | No | Markovnikov | > 95% |
| Hydroboration-Oxidation | Organoborane | No | Anti-Markovnikov | > 90% |
Section 2: Controlling Stereoselectivity (Exo vs. Endo)
The concave shape of the norbornane skeleton creates two distinct faces for reagent approach: the sterically unhindered exo face and the sterically hindered endo face, which is shielded by the C5-C6 bridge.[11]
FAQ 2.1: My reaction on a norbornene derivative is giving exclusively the exo product. Why does this happen, and can I force the reaction to the endo face?
Answer:
Root Cause Analysis: Steric and Torsional Strain
The overwhelming preference for exo attack is a hallmark of norbornane chemistry.[11][12] There are two primary reasons for this:
-
Steric Hindrance: The most intuitive reason is that the endo face is blocked by the bicyclic framework itself, specifically the hydrogens on the C5 and C6 atoms. Reagents simply have an easier path to the exo face.[11]
-
Torsional Strain: As a reagent approaches the exo face, the C-H bonds at C1 and C4 are in a more staggered conformation relative to the forming bonds.[12] Conversely, an endo approach forces these bonds into a more eclipsed and energetically unfavorable conformation during the transition state.[12]
Visualizing the Steric Environment
The diagram below illustrates the difference in accessibility between the exo and endo faces of the norbornene scaffold.
Sources
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- 2. Nonclassical Carbocation | PPTX [slideshare.net]
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- 5. echemi.com [echemi.com]
- 6. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
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- 12. Torsional Control of Stereoselectivities in Electrophilic Additions and Cycloadditions to Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Diels-Alder Reaction Conditions for Bicyclic Systems
Welcome to the technical support center for the optimization of Diels-Alder reactions in the synthesis of bicyclic systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cycloaddition reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experimental work.
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a reliable method for forming six-membered rings with excellent control over regio- and stereochemical outcomes.[1] This is particularly crucial in the synthesis of complex bicyclic structures often found in natural products and pharmaceutical agents.[1][2] However, achieving high yields and the desired stereoselectivity can be challenging. This guide offers practical, field-proven insights to help you optimize your reaction conditions and overcome common hurdles.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted to help you quickly identify and solve common problems you may encounter.
Issue 1: Low or No Product Yield
You've set up your Diels-Alder reaction to synthesize a bicyclic system, but upon workup and analysis, you find a disappointingly low yield or no desired product at all.
| Probable Cause | Explanation | Suggested Solution & Protocol |
| Poor Reactivity of Diene/Dienophile | The electronic nature of your reactants is critical. A "normal demand" Diels-Alder reaction is most efficient with an electron-rich diene and an electron-poor dienophile.[3] If both components are electron-rich or electron-poor, the reaction rate will be significantly slower.[4] For bicyclic systems, steric hindrance at the bonding sites can also severely inhibit the reaction.[5] | Solution: 1. Modify Reactants: Introduce electron-donating groups (e.g., alkyl, alkoxy) onto the diene and/or electron-withdrawing groups (e.g., carbonyl, cyano, nitro) onto the dienophile to enhance reactivity.[3] 2. Employ Catalysis: Use a Lewis acid to increase the dienophile's reactivity. Lewis acids coordinate to the electron-withdrawing group on the dienophile, lowering its LUMO energy and accelerating the reaction.[6] |
| Unfavorable Diene Conformation | The Diels-Alder reaction requires the diene to be in the s-cis conformation.[7] Acyclic dienes may preferentially exist in the more stable s-trans conformation, creating a high energy barrier for the reaction. Cyclic dienes are often locked in the reactive s-cis conformation, making them ideal substrates.[8] | Solution: 1. Use Cyclic Dienes: Whenever possible, utilize a cyclic diene which is conformationally locked in the reactive s-cis state. 2. Increase Temperature: For acyclic dienes, higher temperatures can provide the energy needed to overcome the rotational barrier between the s-trans and s-cis conformations. However, be mindful of the potential for the retro-Diels-Alder reaction at excessive temperatures.[9][10] |
| Retro-Diels-Alder Reaction | The Diels-Alder reaction is reversible, and the reverse reaction, known as the retro-Diels-Alder, is favored at high temperatures.[9] This can lead to a low yield of the desired bicyclic adduct, as the product reverts to the starting materials. This is especially a concern with thermally reversible adducts, such as those derived from furan.[9] | Solution: 1. Optimize Temperature: Carefully control the reaction temperature. While some heat may be necessary to initiate the reaction, excessive temperatures can shift the equilibrium back to the starting materials.[10] Run a temperature screen to find the optimal balance. 2. Use Pressure: High-pressure conditions (8-19 kbar) can favor the formation of the product by reducing the activation volume.[11][12] This can be particularly effective for sluggish reactions. |
| Product Isolation Issues | The desired bicyclic product may be lost during the workup and purification steps. This can be due to improper solvent selection for extraction or crystallization, or inefficient filtration techniques. | Solution: 1. Optimize Crystallization: Carefully select the solvent system for recrystallization to maximize the recovery of your product. A combination of a "good" solvent in which the product is soluble and a "poor" solvent in which it is not can be effective.[13] Cooling the solution in an ice bath can also improve crystal formation.[14] 2. Efficient Filtration: Use vacuum filtration with a Büchner funnel to efficiently collect the crystalline product and ensure it is adequately dried to remove residual solvent.[13][14] |
Issue 2: Poor Stereoselectivity (endo/exo Ratio)
You've successfully synthesized your bicyclic product, but the ratio of the desired stereoisomer (endo or exo) is not ideal.
| Probable Cause | Explanation | Suggested Solution & Protocol |
| Kinetic vs. Thermodynamic Control | The endo product is typically the kinetically favored product in Diels-Alder reactions due to stabilizing secondary orbital interactions in the transition state.[1][15] However, the exo product is often more thermodynamically stable due to reduced steric hindrance.[9] At lower temperatures, the reaction is under kinetic control, favoring the endo product. At higher temperatures, the reaction can become reversible, leading to thermodynamic control and a higher proportion of the exo product.[9] | Solution: 1. Temperature Control: To favor the endo product, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. To favor the exo product, higher temperatures may be employed, but this can also lead to the retro-Diels-Alder reaction.[9] 2. Solvent Choice: Polar solvents can enhance endo selectivity.[16] The choice of solvent can influence the energy difference between the endo and exo transition states.[17] |
| Steric Hindrance | Bulky substituents on the diene or dienophile can disfavor the sterically more congested endo transition state, leading to a higher proportion of the exo product, even under kinetic control.[1][18] | Solution: 1. Lewis Acid Catalysis: The choice of Lewis acid can influence stereoselectivity. Bulky Lewis acids can sterically block one face of the dienophile, leading to enhanced selectivity for the less hindered product.[19] For example, while AlCl₃ often promotes endo selectivity, the bulkier B(C₆F₅)₃ can favor the exo product.[19] |
| Solvent Effects | The polarity and hydrogen-bonding ability of the solvent can influence the transition state energies and thus the endo/exo selectivity.[16][20] Polar solvents and aqueous media can enhance both the reaction rate and the endo selectivity.[1] | Solution: 1. Solvent Screening: Experiment with a range of solvents with varying polarities. Polar solvents like methanol or even water can significantly increase the rate and endo selectivity compared to nonpolar solvents like hexane.[1][16] Computational studies suggest that polar solvents can enhance selectivity while non-polar solvents may lead to higher overall reaction rates.[21] |
Frequently Asked Questions (FAQs)
Q1: How does a Lewis acid catalyst work to improve my Diels-Alder reaction?
A Lewis acid catalyst functions by coordinating to an electron-withdrawing group (like a carbonyl) on the dienophile.[6] This coordination makes the dienophile more electron-poor, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[6] This smaller energy gap between the diene's HOMO and the dienophile's LUMO accelerates the reaction. This strategy is particularly effective for constructing functionalized bicyclic γ-lactones.[2][22] Some Lewis acid-templated reactions may require stoichiometric amounts of the reagent for acceptable conversion.[22]
Q2: When should I consider using high-pressure conditions for my reaction?
High-pressure conditions (typically in the range of 8-19 kbar) should be considered when your Diels-Alder reaction is sluggish due to poor reactant reactivity or significant steric hindrance.[11][12] Applying high pressure can increase the reaction rate and may also influence the stereoselectivity.[23][24] For example, high pressure has been successfully used in the intramolecular Diels-Alder reaction of thiophenes.[11]
Q3: Can I predict the outcome of my Diels-Alder reaction before running the experiment?
Yes, to some extent. The regioselectivity of the reaction can often be predicted by analyzing the electronic properties of the reactants.[25] The most electron-rich carbon of the diene will typically react with the most electron-deficient carbon of the dienophile.[25] Computational chemistry and machine learning models are also becoming increasingly powerful tools for predicting reaction barriers, regioselectivity, and stereoselectivity with high accuracy.[26][27][28]
Q4: My bicyclic product is unstable and decomposes during purification. What can I do?
If your product is unstable, consider modifying your workup and purification procedures. Minimize exposure to high temperatures and acidic or basic conditions. Purification via flash chromatography on silica gel at low temperatures may be a milder alternative to recrystallization. In some cases, it may be necessary to carry the crude product directly on to the next step without full purification.
Q5: What are the key characteristics I should look for when analyzing my bicyclic Diels-Alder product?
Key characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis. 1D and 2D NMR experiments are crucial for determining the stereochemistry of the bicyclic adduct.[29] The melting point can provide information about the purity of the product.[13]
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile and a suitable anhydrous solvent (e.g., dichloromethane).[6]
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, or a calcium-based catalyst like Ca(OTf)₂) to the solution while stirring.[6]
-
Add the diene dropwise to the reaction mixture.
-
Allow the reaction to stir at the specified temperature and monitor its progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).
-
Perform an aqueous workup, extracting the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for a High-Pressure Diels-Alder Reaction
Note: This procedure requires specialized high-pressure equipment and should only be performed by trained personnel.
-
Dissolve the diene and dienophile in a suitable solvent (e.g., dichloromethane) in a high-pressure reaction vessel.[23]
-
Seal the vessel according to the manufacturer's instructions.
-
Place the vessel in the high-pressure apparatus and gradually increase the pressure to the desired level (e.g., 10-15 kbar).[23]
-
If necessary, heat the reaction to the desired temperature.
-
Maintain the reaction at the set pressure and temperature for the required duration.
-
After the reaction is complete, slowly and carefully release the pressure.
-
Open the reaction vessel and transfer the contents for workup and purification as described in Protocol 1.
Visualizations
Sources
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- 7. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 15. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 23. Thermal and high pressure intramolecular Diels-Alder reaction of vinylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Modeling mechanochemistry: pressure dependence of Diels–Alder cycloaddition reaction kinetics - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00063C [pubs.rsc.org]
- 25. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 29. Synthesis and Characterization of a Novel Diels – Alder Adduct of Codeine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Multi-gram Synthesis of Bicyclo[2.2.1]heptane Derivatives
Welcome to the Technical Support Center for the multi-gram synthesis of bicyclo[2.2.1]heptane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up these valuable synthetic building blocks. The unique strained bicyclic structure of these compounds, while offering significant potential in medicinal chemistry and materials science, presents considerable challenges in large-scale synthesis.[1][2]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Diels-Alder Reaction - Core Synthesis & Stereoselectivity
The [4+2] cycloaddition, or Diels-Alder reaction, is the cornerstone for constructing the bicyclo[2.2.1]heptane framework. However, scaling this reaction from milligrams to multi-gram or kilogram quantities introduces significant hurdles.[3]
Q1: We are struggling with poor reproducibility and low yields in our multi-gram Diels-Alder reaction between cyclopentadiene and a dienophile. What are the common culprits?
A1: This is a frequent issue when scaling up. Several factors can contribute to poor outcomes:
-
Purity of Cyclopentadiene: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature.[4] For consistent results, freshly "cracked" cyclopentadiene, obtained by thermal retro-Diels-Alder of the dimer, is essential.[5] On a multi-gram scale, this means setting up a distillation apparatus to obtain pure monomer immediately before use. Storing the monomer at very low temperatures (e.g., in a dry ice bath) can slow dimerization if immediate use is not possible.[5]
-
Exothermic Reaction Control: The Diels-Alder reaction can be highly exothermic, a factor that becomes critical at larger scales.[3] Inadequate heat dissipation can lead to side reactions and polymerization of the diene. A 10-fold scale-up can drastically change the surface-area-to-volume ratio, making passive cooling insufficient.[6]
-
Troubleshooting:
-
Slow Addition: Add the dienophile to the cyclopentadiene solution portion-wise or via a syringe pump.
-
Efficient Cooling: Use a larger cooling bath and ensure vigorous stirring to maintain a consistent internal temperature. For very large scales, a jacketed reactor is recommended.
-
-
-
Solvent Choice: The choice of solvent can impact reaction rates and selectivity. While high-boiling solvents might seem advantageous for achieving reasonable reaction rates, they can complicate purification significantly.[7]
Q2: Our primary challenge is controlling the exo/endo selectivity. We are obtaining a difficult-to-separate mixture of diastereomers. How can we favor the desired isomer?
A2: Controlling stereoselectivity is a classic challenge in norbornene synthesis. The endo product is often the kinetically favored product due to secondary orbital interactions, but the exo product is typically the more thermodynamically stable isomer.[8][9]
-
Kinetic vs. Thermodynamic Control:
-
To favor the kinetic (endo) product , run the reaction at lower temperatures. This slows down the retro-Diels-Alder reaction, preventing equilibration to the more stable exo isomer.
-
To favor the thermodynamic (exo) product , higher temperatures and longer reaction times are generally required to allow the initially formed endo adduct to revert to the starting materials and re-form as the more stable exo isomer.[8][9][10]
-
-
Lewis Acid Catalysis: The use of Lewis acids can enhance both the rate and the endo-selectivity of the Diels-Alder reaction. However, be aware that Lewis acids can also promote rearrangements.[11]
-
High-Pressure Conditions: High-pressure reactors can be employed to increase the rate of Diels-Alder reactions and often favor the formation of the more compact endo transition state.[12] However, this requires specialized equipment.
Experimental Protocol: Multi-gram Scale Diels-Alder Reaction with Enhanced Endo-Selectivity
This protocol describes the reaction of cyclopentadiene and methyl acrylate as a representative example.
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~170°C. Collect the cyclopentadiene monomer, which distills at 40-42°C, in a receiver cooled in a dry ice/acetone bath.[5]
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the freshly distilled cyclopentadiene in a suitable solvent (e.g., toluene). Cool the solution to 0°C in an ice bath.
-
Addition of Dienophile: Slowly add a solution of methyl acrylate in toluene to the stirred cyclopentadiene solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.
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start -> q1; q1 -> s1_yes [label="Yes"]; q1 -> s1_no [label="No"]; s1_no -> q2; s1_yes -> q2; q2 -> s2_yes [label="Yes"]; q2 -> s2_no [label="No"]; s2_yes -> q3; s2_no -> q3; q3 -> s3_yes [label="Yes"]; q3 -> s3_no [label="No"]; s3_no -> end; } caption [label="Troubleshooting Low Yields in Diels-Alder Reactions", shape=plaintext, fontsize=10]; }
Section 2: Skeletal Rearrangements and Purification
The strained nature of the bicyclo[2.2.1]heptane core makes it susceptible to skeletal rearrangements, particularly the Wagner-Meerwein rearrangement, which can lead to a complex mixture of isomers and significantly complicate purification.[13][14][15]
Q3: We are observing multiple unexpected products in our functional group transformations on the bicyclo[2.2.1]heptane scaffold. GC-MS analysis suggests they are isomers of our target molecule. What is happening?
A3: You are likely encountering Wagner-Meerwein rearrangements. These are common when a carbocation intermediate is formed on the bicyclic framework.[13] For instance, in the chlorination of norbornene, the intermediate carbocation can rearrange before the attack of the chloride ion, leading to a variety of dichlorinated isomers.[13][16]
-
Minimizing Rearrangements:
-
Avoid Strongly Acidic Conditions: Reactions that generate carbocations are prone to this issue. If possible, choose reagents and conditions that proceed through a more concerted mechanism or avoid the formation of a long-lived carbocation.
-
Solvent Polarity: Using less polar solvents can sometimes disfavor the formation of a discrete carbocation, thereby reducing the extent of rearrangement.[13]
-
Neighboring Group Participation: Strategically placed functional groups can sometimes influence the reaction pathway and prevent rearrangements.
-
Q4: The purification of our bicyclo[2.2.1]heptane derivative is proving to be a major bottleneck. The product isomers are very close on TLC and co-elute during column chromatography. What are our options for multi-gram scale purification?
A4: Separating diastereomers of bicyclo[2.2.1]heptane derivatives is a well-known challenge.[17][18]
-
High-Performance Column Chromatography: While standard column chromatography may fail, using a higher-grade silica gel with a fine-tuned solvent system might provide the necessary resolution. Automated flash chromatography systems can be particularly effective.
-
Crystallization: If your product is a solid, fractional crystallization can be a highly effective and scalable purification method. Experiment with a variety of solvent systems to find one that provides good differential solubility for the isomers.
-
Derivatization: In some cases, it may be easier to separate the isomers after converting them into derivatives (e.g., esters or amides). After separation, the original functional group can be regenerated.
Data Presentation: Isomer Distribution in Norbornene Chlorination
| Reaction Condition | Solvent | Major Products | Key Observation |
| Ionic Chlorination | CCl₄ | exo,exo-2,3-dichloronorbornane, nortricyclyl chloride | Significant rearrangement products are formed.[16] |
| Radical Chlorination | CCl₄, AIBN | Mixture of monochlorinated products | Different product distribution, but still a complex mixture. |
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start -> q1; q1 -> s1_yes [label="Yes"]; q1 -> s1_no [label="No"]; s1_yes -> end; s1_no -> q2; q2 -> s2; s2 -> q3 [label="If still unsuccessful"]; q3 -> s3; s3 -> end; } caption [label="Decision workflow for purifying isomeric mixtures.", shape=plaintext, fontsize=10]; }
Section 3: Analytical Characterization
Q5: How can we definitively distinguish between the exo and endo diastereomers of our synthesized compounds?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR Spectroscopy: The coupling constants between the bridgehead protons and the protons on the substituted carbons are often diagnostic. In many norbornene systems, the dihedral angle between the bridgehead proton and an exo proton is close to 90°, resulting in a very small coupling constant (J ≈ 0 Hz). Conversely, the dihedral angle with an endo proton is smaller, leading to a larger, observable coupling constant.[8]
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the bicyclic framework can also provide clear evidence for stereochemistry. The endo isomers often experience greater steric compression, which can lead to upfield shifts for certain carbon signals compared to the corresponding exo isomer.[19]
-
2D NMR Techniques: Techniques like NOESY can show through-space correlations between protons, providing definitive proof of their relative stereochemistry. For example, a NOESY correlation between a substituent and a bridgehead proton can confirm an exo or endo configuration.
For unambiguous structure determination, especially for novel derivatives, single-crystal X-ray diffraction is the gold standard.[20]
References
-
Han, X.-W., Daugulis, O., & Brookhart, M. (2021). Synthesis of End-Functionalized Poly(norbornenes) and Poly(ethylidene norbornenes) Using a Pd(II) Catalyst in Combination with Chain Transfer Agents. Organometallics. Available from: [Link]
-
Bezenah, J. F., et al. (2021). Controlled Polymerization of Norbornene Cycloparaphenylenes Expands Carbon Nanomaterials Design Space. ACS Central Science. Available from: [Link]
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Han, X.-W., Daugulis, O., & Brookhart, M. (2021). Synthesis of End-functionalized Poly(norbornene)s and Poly(ethylidene norbornene)s Using a Pd(II) Catalyst in Combination with C. OSTI.GOV. Available from: [Link]
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Han, X.-W., Daugulis, O., & Brookhart, M. (2021). Synthesis of End-Functionalized Poly(norbornenes) and Poly(ethylidene norbornenes) Using a Pd(II) Catalyst in Combination with Chain Transfer Agents. Organometallics. Available from: [Link]
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Request PDF. (n.d.). Synthesis of End-Functionalized Poly(norbornene)s via Ring-Opening Metathesis Polymerization. ResearchGate. Available from: [Link]
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Synthesis and Structure of N-(1-(Bromomethyl)-7,7-dimethylbicyclo... (n.d.). Available from: [https://www.semanticscholar.org/paper/Synthesis-and-Structure-of-N-(1-(Bromomethyl)-7%2C7-Kutasi-Babenko/f66858e7456d3b3de93d9b01140082f8832a8933]([Link]
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Request PDF. (n.d.). NMR study of diastereoisomerism of 2-(1-aminoethyl)bicyclo[2.2.1]heptane and its hydrochloride (deitiforin). ResearchGate. Available from: [Link]
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Slauson, S. R., et al. (2018). MICROWAVE PROMOTED DIELS-ALDER REACTION OF 1,2- DIHYDROPYRIDINE. Semantic Scholar. Available from: [Link]
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Kutasi, C., et al. (2023). Synthesis and Structure of N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Synthesis-and-Structure-of-N-(1-(Bromomethyl)-7%2C7-Kutasi-Babenko/f66858e7456d3b3de93d9b01140082f8832a8933]([Link]
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ResearchGate. (n.d.). Chapter 16. Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. Available from: [Link]
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Pascual-Coca, G., et al. (2019). Chapter 16: Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. Books. Available from: [Link]
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PDF. (n.d.). Available from: [Link]
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The structures of different diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide. (n.d.). Available from: [Link]
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Rearrangements in Lewis acid catalyzed Diels-Alder reactions. Route to substituted bicyclo[2.2.1]heptanones. (n.d.). The Journal of Organic Chemistry (ACS Publications). Available from: [Link]
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Request PDF. (n.d.). Multigram scale synthesis of a useful aza-Diels–Alder adduct in a one-step procedure. ResearchGate. Available from: [Link]
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Distinguishing Endo and Exo Isomers of Bicyclo[2.2.1]heptane... (n.d.). Available from: [Link]
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Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. (n.d.). The Journal of Organic Chemistry (ACS Publications). Available from: [Link]
-
Liang, D., et al. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry (ACS Publications). Available from: [Link]
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THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. (n.d.). Available from: [Link]
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ResearchGate. (n.d.). Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. Available from: [Link]
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Irreversible endo-Selective Diels–Alder Reactions of Substituted Alkoxyfurans: A General Synthesis of endo-Cantharimides. (n.d.). PMC - PubMed Central. Available from: [Link]
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Request PDF. (n.d.). Synthesis of certain 1,7,7-trimethyl-bicyclo[2.2.1]heptane derivatives with anticonvulsant, hypoglycemic and anti-inflammatory potential. ResearchGate. Available from: [Link]
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Benzo-Fused 7-Oxabicyclo[2.2.1]heptane-2,3-diol Derivatives as... (n.d.). Available from: [Link]
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2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and. (n.d.). Available from: [Link]
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An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. (n.d.). DOI. Available from: [Link]
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Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. (2021). MIT. Available from: [Link]
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Irreversible endo-selective diels-alder reactions of substituted alkoxyfurans: a general synthesis of endo-cantharimides. (n.d.). SciSpace. Available from: [Link]
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Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. (2021). The Journal of Organic Chemistry (ACS Publications). Available from: [Link]
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Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. (n.d.). PubMed. Available from: [Link]
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Electronic control of stereoselectivity. 13. Stereochemically specific Diels-Alder additions to norbornyl- and norbornenyl-fused fulvene systems. (n.d.). The Journal of Organic Chemistry (ACS Publications). Available from: [Link]
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Scalable Synthesis of Norbornadienes via in situ Cracking of Dicyclopentadiene Using Continuous Flow Chemistry. (n.d.). Available from: [Link]
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8 - Organic Syntheses Procedure. (n.d.). Available from: [Link]
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Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Available from: [Link]
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Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Available from: [Link]
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Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. (n.d.). Available from: [Link]
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SOME SCALE-UP CONSIDERATIONS. (n.d.). CatSci Ltd. Available from: [Link]
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A. - Cyclopentadiene. (n.d.). Organic Syntheses Procedure. Available from: [Link]
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Request PDF. (n.d.). High pressure influence on the Diels–Alder reaction volume in the solid phase at pressure up to 7000 bar and in solution. ResearchGate. Available from: [Link]
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Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. (n.d.). NIH. Available from: [Link]
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Modeling mechanochemistry: pressure dependence of Diels–Alder cycloaddition reaction kinetics. (n.d.). RSC Publishing. Available from: [Link]
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Functional Group Transformations. (n.d.). Solubility of Things. Available from: [Link]
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11.1 Functional Group Conversions. (2018). YouTube. Available from: [Link]
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Massachusetts Institute of Technology Organic Chemistry 5.511 Problem Set 1 Functional Group Transformations Study Guide SOLUTIO. (n.d.). Available from: [Link]
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Problem Set 1 Functional Group Transformations Study Guide. (2016). AnyFlip. Available from: [Link]
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Click Chemistry with Cyclopentadiene. (n.d.). PMC - NIH. Available from: [Link]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Aminobicyclo[2.2.1]heptane Synthesis via Curtius Rearrangement
Welcome to the technical support center for the synthesis of aminobicyclo[2.2.1]heptane derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into troubleshooting the Curtius rearrangement for this specific application. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Curtius rearrangement, and why is it a preferred method for synthesizing aminobicyclo[2.2.1]heptanes?
The Curtius rearrangement is a powerful transformation in organic chemistry that converts a carboxylic acid into a primary amine with the loss of one carbon atom (as CO2).[1] The reaction proceeds through an acyl azide and an isocyanate intermediate.[2] Its primary advantages for synthesizing aminobicyclo[2.2.1]heptanes are:
-
Stereochemical Retention: The rearrangement occurs with complete retention of configuration at the migrating carbon center.[3][4] This is critical for the rigid bicyclic system, where the stereochemistry (endo or exo) of the starting carboxylic acid directly dictates the stereochemistry of the resulting amine.
-
High Purity Amines: The reaction pathway, especially when trapping the isocyanate as a carbamate followed by deprotection, produces primary amines that are free from contamination by secondary or tertiary amine byproducts.[3]
-
Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, making it valuable in complex molecule synthesis.[4]
Q2: What are the critical stages of the synthesis that I need to monitor?
The synthesis can be broken down into three critical stages. Success depends on the efficient completion of each step before proceeding to the next.
-
Acyl Azide Formation: The carboxylic acid is converted to a reactive acyl azide. This can be a two-step process (e.g., via an acyl chloride) or a one-pot reaction using an azide-donating reagent like diphenylphosphoryl azide (DPPA).[4][5]
-
Thermal Rearrangement: The acyl azide is heated, typically in an inert solvent, causing it to lose nitrogen gas (N₂) and rearrange to an isocyanate.[2]
-
Nucleophilic Trapping & Deprotection: The highly reactive isocyanate is trapped in situ with a nucleophile. Alcohols like tert-butanol or benzyl alcohol are commonly used to form stable Boc or Cbz-protected carbamates, respectively.[6] The final amine is then liberated in a subsequent deprotection step.
Q3: What is the functional difference between a one-pot DPPA method and a two-step method involving an acyl chloride?
Both methods are effective, but the choice depends on your substrate's sensitivity, safety considerations, and desired workflow.
| Feature | Two-Step (e.g., Oxalyl Chloride, then NaN₃) | One-Pot (DPPA) |
| Procedure | 1. Activate acid to acyl chloride. 2. React with sodium azide (NaN₃). | React acid directly with diphenylphosphoryl azide (DPPA) in the presence of a base.[7] |
| Pros | Utilizes common, inexpensive reagents. | Milder conditions, suitable for sensitive substrates.[3] Avoids isolation of potentially explosive acyl azide intermediates.[4] |
| Cons | Requires isolation or handling of acyl azide. Acyl chloride formation can be harsh for some molecules. | DPPA is a more specialized and expensive reagent. Requires careful temperature control to manage N₂ evolution.[6] |
| Best For | Robust, simple substrates on a smaller scale. | Complex, sensitive substrates; larger scale synthesis where safety is paramount. |
Q4: How does the stereochemistry (endo vs. exo) of the starting bicyclo[2.2.1]heptane-2-carboxylic acid impact the final product?
The stereochemical outcome is one of the most reliable aspects of the Curtius rearrangement. The migration of the bicyclic group is intramolecular and concerted, meaning it occurs with complete retention of stereochemistry .[2][3]
-
If you start with exo-bicyclo[2.2.1]heptane-2-carboxylic acid, you will obtain the exo-2-aminobicyclo[2.2.1]heptane derivative.
-
If you start with the endo isomer, you will obtain the endo product.
The initial stereochemistry is typically set during the synthesis of the bicyclic carboxylic acid, often via a Diels-Alder reaction, which commonly favors the endo isomer.[8] It is crucial to confirm the stereochemistry of your starting material to ensure the correct final product.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Managing reaction intermediates in multi-step bicyclic syntheses
Welcome to the Technical Support Center for Advanced Bicyclic Syntheses. This resource is designed for researchers, medicinal chemists, and process development scientists navigating the complexities of multi-step bicyclic and polycyclic molecule construction. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying strategic thinking to empower you to troubleshoot and innovate in your own projects.
This guide is structured to address challenges head-on, moving from high-level strategic planning to specific, in-the-moment troubleshooting.
Section 1: Frequently Asked Questions (FAQs) - Strategic Planning
This section addresses common strategic questions that arise during the planning phase of a complex bicyclic synthesis. Proactive planning is the most effective way to manage reaction intermediates.
Q1: My multi-step synthesis plan for a bicyclic target is generating low yields and multiple side products. Where should I begin troubleshooting?
A1: The most robust starting point is a thorough retrosynthetic analysis. Instead of focusing solely on the failed reaction, work backward from your target molecule. This approach helps you identify key bond disconnections and strategic intermediates.
-
Causality: A multi-step synthesis is a cascade of interconnected events. A problem in a late-stage reaction often originates from a suboptimal choice made much earlier. For instance, a protecting group chosen in step 2 might be unexpectedly labile under the conditions for step 5, leading to a complex mixture. Retrosynthesis forces a logical re-evaluation of the entire pathway.
-
Expert Insight: Don't just think about bond formation. Consider the stereochemistry, regioselectivity, and compatibility of functional groups at each reverse step. Ask yourself: "What is the most robust and highest-yielding method to form this key intermediate?" Answering this for each step will reveal the weakest links in your current forward synthesis.
Q2: How do I prevent a reactive functional group on my intermediate from interfering with subsequent reactions?
A2: This is the classic application for protecting group chemistry. A protecting group acts as a temporary shield for a reactive functional group, allowing you to perform chemistry elsewhere in the molecule without side reactions.
-
The Core Principle: An effective protecting group must meet three criteria:
-
Easy and selective installation: It should be added in high yield without affecting other parts of the molecule.
-
Stability: It must be inert to the reaction conditions it's meant to survive.
-
Easy and selective removal: It must be cleaved in high yield under conditions that do not affect the rest of the molecule.[1]
-
-
Strategic Application: In complex syntheses, especially those in medicinal chemistry and natural product synthesis, using an "orthogonal" protecting group strategy is crucial.[2] This involves using multiple classes of protecting groups that can be removed under distinct conditions (e.g., one removed by acid, one by base, one by hydrogenation), allowing for the sequential unmasking of reactive sites as needed.[2][3] For example, the Fmoc group (amine protection, removed by base) and the Boc group (amine protection, removed by acid) are an orthogonal pair commonly used in peptide synthesis.[2][4]
Q3: I am proposing a novel cyclization to form a strained bicyclic ring. How can I predict if the reaction is feasible before committing to extensive lab work?
A3: Computational chemistry is an indispensable tool for predicting the feasibility of challenging reactions. Quantum mechanical methods like Density Functional Theory (DFT) can provide deep insights into reaction mechanisms, transition state energies, and the stability of intermediates.[5][6][7]
-
Causality: A chemical reaction proceeds through a lowest-energy pathway. Computational models can map out the potential energy surface of your proposed reaction.[7] By calculating the energy barrier (activation energy) of the transition state, you can predict whether the reaction is likely to occur under reasonable conditions.[5] This is particularly valuable for complex cyclizations where ring strain and steric hindrance can create unexpectedly high energy barriers.
-
Expert Insight: DFT calculations can also help you understand and predict selectivity.[8] By comparing the energy barriers of different potential reaction pathways (e.g., leading to different regio- or stereoisomers), you can predict the major product. This in silico analysis saves significant experimental time and resources by identifying promising pathways and flagging unfeasible ones early on.[6]
Section 2: Troubleshooting Guide - Managing Unstable Intermediates
This section provides solutions for when you are actively encountering problems with reactive intermediates during your synthesis.
Problem 1: My reaction generates a key intermediate that decomposes before I can isolate it or react it in the next step.
This is a classic challenge with highly reactive species like certain carbocations, carbanions, or radicals.[9][10][11] The solution is often to avoid isolating the intermediate altogether.
Solution A: Telescoped Synthesis & In Situ Generation
-
Description: A "telescoped" or "one-pot" reaction sequence involves performing multiple synthetic steps in the same reactor without isolating the intermediates.[12] You generate the unstable intermediate in situ, and it is immediately consumed by the next reagent, which is already present or added sequentially.
-
Causality: The intermediate's concentration remains low, and its lifetime is short, minimizing opportunities for decomposition or side reactions.[13]
-
When to Use: This is ideal for intermediates that are thermally unstable, sensitive to air/moisture, or prone to rearrangement.
Solution B: Implement Continuous Flow Chemistry
-
Description: Flow chemistry involves pumping reagents through a network of tubes or microreactors, where they mix and react.[14] The reaction is continuous, not performed in a batch flask.
-
Causality: Flow reactors offer superior control over reaction parameters. The small internal volume and high surface-area-to-volume ratio allow for extremely rapid heating, cooling, and mixing.[15] This means you can generate a highly reactive intermediate at a precise temperature and use it in the very next fraction of a second as it flows down the tube and mixes with the next reagent.[12][13] This precise control of residence time is impossible to achieve in a standard flask.
-
When to Use: This is the state-of-the-art solution for handling highly energetic, hazardous, or extremely short-lived intermediates.[13][15][16] It allows chemists to utilize reactive species that would be too dangerous or unstable to handle in batch processing.[15]
Workflow: Decision-Making for Unstable Intermediates
This diagram outlines a logical workflow for addressing challenges with intermediate stability.
Caption: Troubleshooting workflow for unstable intermediates.
Problem 2: My cyclization reaction is producing a mixture of regioisomers or stereoisomers.
Controlling selectivity is paramount in bicyclic synthesis, as the rigid framework often makes separating isomers exceptionally difficult.[17]
Solution A: Re-evaluate Your Cyclization Strategy
-
Description: Different types of cyclization reactions are governed by different mechanistic principles (e.g., radical, pericyclic, ionic). The inherent electronic and steric properties of your intermediate will dictate the outcome.
-
Causality: For example, an intramolecular aldol reaction will favor the formation of thermodynamically stable 5- or 6-membered rings. A Diels-Alder reaction's regioselectivity is governed by the electronic nature of the diene and dienophile. Understanding the underlying mechanism is key to predicting and controlling the outcome.
-
Expert Insight: If you are getting poor selectivity, consider if a different disconnection in your retrosynthesis would lead to an intermediate with more inherent bias for the desired isomer. Sometimes, adding a bulky protecting group near a reaction center can sterically block one pathway, favoring another.
Solution B: Employ a Chiral Catalyst or Auxiliary
-
Description: For enantioselective synthesis, the use of a chiral catalyst or attaching a chiral auxiliary to your substrate can create a diastereomeric transition state.
-
Causality: The different transition states (one leading to the R-enantiomer, one to the S-enantiomer) will have different energies. The catalyst or auxiliary creates a lower-energy pathway to the desired enantiomer, making it the major product.
-
When to Use: This is the standard approach for controlling stereochemistry when forming new chiral centers in a ring system.
Section 3: Experimental Protocols
Protocol 1: Predictive Analysis of a Key Cyclization Step using DFT
This protocol provides a conceptual framework for collaborating with a computational chemist or using software to predict reaction outcomes.
-
Define the System: Provide the exact 2D structure of the reactant intermediate, all reagents, and the solvent.
-
Build 3D Models: Generate accurate 3D conformations of the reactant and transition state candidates for the desired reaction and key potential side reactions.
-
Select Method and Basis Set: For organic molecules, DFT methods like B3LYP or M06-2X with a basis set like 6-31G(d) are common starting points.[5][8]
-
Perform Geometry Optimization: The software will find the lowest energy conformation for the reactant(s) and the transition state(s).
-
Calculate Energies: Determine the electronic energies of the optimized structures. The difference in energy between the reactant and the transition state is the activation energy (ΔG‡).
-
Analyze the Results:
-
Feasibility: A high activation energy (>25-30 kcal/mol) suggests the reaction will be very slow or require high temperatures.
-
Selectivity: Compare the activation energies for the pathways leading to different isomers. The pathway with the lowest activation energy will be the major product. A difference of ~1.4 kcal/mol corresponds to roughly a 10:1 ratio of products at room temperature.
-
Data Summary: Comparing Reaction Pathways
| Pathway | Transition State | ΔG‡ (kcal/mol) | Predicted Major/Minor | Experimental Feasibility |
| Desired Cyclization | TS-1 | 18.5 | Major | High |
| Side-Product A | TS-2 | 21.0 | Minor | Moderate |
| Side-Product B | TS-3 | 32.1 | Negligible | Very Low |
Protocol 2: Managing a Highly Reactive Intermediate via a Simple Flow Chemistry Setup
This protocol describes a basic setup for generating and immediately using an unstable intermediate.
-
Setup:
-
Use two syringe pumps, a T-mixer, and a length of tubing (PFA or stainless steel, depending on compatibility) submerged in a temperature-controlled bath (oil, water, or cryo-bath).
-
Pump A will contain your substrate.
-
Pump B will contain the reagent that generates the unstable intermediate (e.g., a strong base like n-BuLi).
-
-
Execution:
-
Set the flow rates of the pumps to achieve the desired stoichiometry. The ratio of flow rates determines the ratio of reagents.[14]
-
The substrate and reagent mix in the T-mixer, initiating the formation of the reactive intermediate.
-
The mixture immediately flows through the temperature-controlled tubing. The length of the tube and the total flow rate determine the "residence time" - the time the reaction is allowed to proceed.[14]
-
A second T-mixer can be added downstream to introduce the third reagent that will trap/react with the unstable intermediate.
-
-
Quenching & Collection: The output from the reactor flows directly into a flask containing a quenching solution to stop the reaction.
-
Self-Validation: The system's power lies in its reproducibility.[15] By precisely controlling flow rates (stoichiometry), temperature, and residence time (reaction time), you can systematically optimize the reaction to maximize the formation of the desired product and minimize the decomposition of the intermediate.[12]
Workflow: Flow Chemistry for Unstable Intermediates
Caption: A sequential flow chemistry setup for intermediate management.
References
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Google AI.
- The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). Google AI.
- The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. (n.d.). PubMed Central.
- Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. (n.d.). Google AI.
- Protecting Groups. (n.d.). University of Illinois Urbana-Champaign.
- Generation and Use of Reactive Intermediates Exploiting Flow Technology. (2025). CHIMIA.
- Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). NIH.
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (2015). ACS Publications.
- Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. (2025). Walsh Medical Media.
- Recent Advances Exploiting Reactive Intermediates Generated via Continuous Flow Chemistry. (n.d.). ResearchGate.
- Flow chemistry. (n.d.). Wikipedia.
- Learning to Predict Chemical Reactions. (n.d.). Journal of Chemical Information and Modeling.
- Protective Group Strategies. (2025). ResearchGate.
- Theoretical Chemistry: What computational methods best predict reaction mechanisms in complex catalytic cycles? (2025). ResearchGate.
- Protecting Groups in Peptide Synthesis. (n.d.). PubMed.
- Enantioselective synthesis of polycyclic carbocycles via an alkynylation-allylation-cyclization strategy. (2014). PubMed.
- A study on the Stability of Intermediates. (n.d.). Unacademy.
- Are Reaction Intermediates Always Unstable Species? (2025). YouTube.
- 3.1: Intermediates. (2022). Chemistry LibreTexts.
- Reactive intermediates. (n.d.). McGraw Hill's AccessScience.
- Common Blind Spot: Intramolecular Reactions. (2011). Master Organic Chemistry.
- Bicyclic molecule. (n.d.). Wikipedia.
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Technical Support Center: Scalable Synthesis of 4-Substituted-Bicyclo[2.2.1]heptane-1-carboxylic Acids
Welcome to the technical support center for the synthesis of 4-substituted-bicyclo[2.2.1]heptane-1-carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of these valuable scaffolds. The unique three-dimensional structure of the bicyclo[2.2.1]heptane (norbornane) core makes it a compelling, non-aromatic bioisostere for phenyl rings in medicinal chemistry, often improving properties like solubility and metabolic stability.[1] However, its rigid, strained framework presents unique synthetic challenges, particularly concerning scalability and functionalization at the sterically hindered bridgehead positions.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established literature and practical experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Question 1: I am experiencing very low yields or no reaction in my initial Diels-Alder cycloaddition to form the bicyclo[2.2.1]heptene core. What's going wrong?
This is a common issue that can typically be traced to three factors: diene conformation, reactant electronics, or reaction equilibrium.
-
Potential Cause A: Incorrect Diene Conformation. The Diels-Alder reaction requires the diene to be in the s-cis conformation for the concerted [4+2] cycloaddition to occur.[2] Acyclic dienes often prefer the lower-energy s-trans conformation, creating a high activation barrier.
-
Solution: For the synthesis of the bicyclo[2.2.1]heptane core, the most effective solution is to use a cyclic diene like cyclopentadiene. Its structure is permanently locked in the reactive s-cis conformation, making it exceptionally reactive in Diels-Alder reactions.[2]
-
-
Potential Cause B: Poor Electronic Matching. The reaction rate is significantly influenced by the electronic properties of the reactants. The reaction is fastest between an electron-rich diene and an electron-poor dienophile.[2]
-
Solution: To synthesize the carboxylic acid precursor, an acrylate or maleic anhydride derivative is typically used as the dienophile. These contain electron-withdrawing groups, which facilitate the reaction.[2][3] If your custom diene is electron-deficient, consider modifying the dienophile to be more electron-rich, though this is less common for this target class.
-
-
Potential Cause C: Retro-Diels-Alder Reaction. The Diels-Alder reaction is reversible. At higher temperatures, the equilibrium can shift back towards the starting materials. This is particularly true for the reaction between furan and acrylic acid to form 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.[4]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly reactive dienes like cyclopentadiene, reactions can often be run at or below room temperature. Monitor the reaction progress and avoid unnecessarily long reaction times at elevated temperatures.
-
Question 2: My Diels-Alder reaction produces a mixture of endo and exo stereoisomers. How can I improve the selectivity?
Stereoselectivity is a hallmark of the Diels-Alder reaction, but achieving high selectivity can be challenging.
-
Cause: The formation of endo and exo products is a classic example of kinetic versus thermodynamic control. The endo product is typically formed faster (is the kinetic product) due to favorable secondary orbital interactions between the diene and the dienophile.[2] However, the exo product is often more sterically stable (the thermodynamic product).
-
Solution 1: Temperature Control. To favor the kinetic endo product, conduct the reaction at lower temperatures. If the thermodynamic exo product is desired, higher temperatures may be required, provided the product is stable to retro-Diels-Alder conditions.
-
Solution 2: Lewis Acid Catalysis. The use of a Lewis acid catalyst can significantly enhance both the rate and stereoselectivity of the Diels-Alder reaction. The catalyst coordinates to the electron-withdrawing group on the dienophile, making it more electrophilic and amplifying the secondary orbital interactions that favor endo product formation.
-
Question 3: I am struggling to carboxylate the C1 bridgehead position. Standard Grignard or organolithium methods are failing. What is the correct approach?
Functionalizing the bridgehead carbon is arguably the most significant challenge in this synthesis. Early attempts using standard methods often failed. For instance, reactions of 1,4-dichlorobicyclo[2.2.1]heptane with lithium or sodium-potassium alloy in solvents like THF or dibutyl ether did not yield the desired carboxylated product; the intermediate anion simply abstracted protons from the solvent.[5]
-
Cause: The high p-character of the C-H bond at the bridgehead makes the proton difficult to abstract, and the formation of a planar sp²-hybridized carbocation is highly unfavorable due to ring strain. Furthermore, standard organometallic intermediates can be unstable or engage in side reactions.
-
Validated Solution: Use of Highly Reactive Magnesium. A successful and scalable method involves the preparation of a Grignard reagent from a 1-halobicyclo[2.2.1]heptane using highly reactive "Rieke" magnesium.[6] This activated form of magnesium is capable of reacting with the sterically hindered and relatively unreactive bridgehead halide. The resulting Grignard reagent can then be quenched with carbon dioxide (dry ice) to form the desired 1-carboxylic acid.
-
Workflow for Bridgehead Carboxylation
Caption: Key steps for installing the C1-carboxylic acid.
Question 4: My final product, the carboxylic acid, is difficult to purify. What are the best practices for purification on a large scale?
Purification is critical, especially in a pharmaceutical context. The acidic nature of the product can be leveraged for an effective purification strategy.
-
Problem A: Removing Neutral Organic Impurities. Unreacted starting materials (e.g., the halo-norbornane precursor) or non-acidic byproducts can contaminate the final product.
-
Solution: Acid-Base Extraction. This is a highly effective and scalable technique. Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate). Wash with an aqueous base (e.g., NaOH, K₂CO₃) to deprotonate the carboxylic acid, transferring it as a carboxylate salt into the aqueous layer. The neutral impurities will remain in the organic layer, which can be discarded. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into a fresh organic solvent.[5]
-
-
Problem B: Crystalline Product is Off-Color or Contains Minor Impurities.
-
Solution: Recrystallization or Sublimation. For solid products, recrystallization from a suitable solvent system is a powerful method for achieving high purity.[7] For thermally stable compounds, sublimation can also be an excellent purification method, as it effectively removes non-volatile impurities.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable route to the bicyclo[2.2.1]heptane core structure? The Diels-Alder reaction between cyclopentadiene and a suitable dienophile is the cornerstone for constructing this bicyclic system.[3] Cyclopentadiene is readily available from the thermal cracking of its dimer, dicyclopentadiene. This cycloaddition is highly efficient, atom-economical, and its stereochemical outcome is well-understood, making it amenable to large-scale production.[8]
Q2: How can I introduce a substituent at the C4 (bridgehead) position? Directly substituting the C4 position on a pre-formed bicyclo[2.2.1]heptane ring is difficult for the same reasons as the C1 position. The most practical approach is to start with a pre-functionalized diene or dienophile. However, for the specific 1,4-substitution pattern, a multi-step intramolecular cyclization approach is often required. For example, a substituted cyclohexanone can be elaborated into a precursor that undergoes an intramolecular alkylation to form the second ring, establishing the 1,4-disubstituted pattern.[9]
Q3: What are the key safety considerations when scaling up reactions involving cyclopentadiene?
-
Cracking of Dicyclopentadiene: This process is typically done by heating the dimer to its boiling point (~170 °C) and distilling the monomer as it forms. This must be done with appropriate engineering controls (fume hood, proper ventilation) as cyclopentadiene is volatile and flammable.
-
Monomer Storage: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature. For this reason, the freshly cracked monomer should be used immediately or stored at low temperatures (-20 °C or below).
-
Exothermic Reaction: The Diels-Alder reaction is often highly exothermic. When running on a large scale, the dienophile should be added slowly to the diene solution with efficient cooling and stirring to maintain temperature control and prevent a runaway reaction.
Q4: Can I directly synthesize a 4-substituted-bicyclo[2.2.1]heptane-1-carboxylic acid in a single step? Generally, no. A one-step synthesis is not feasible with standard methods. The synthesis is multi-step because the two key positions (C1 and C4) are both non-reactive bridgehead carbons. The synthetic strategy must build the core first and then install the functionality, or use a more complex ring-closing strategy from an advanced intermediate.[5][9]
Troubleshooting Decision Tree for Low Diels-Alder Yield
Caption: A logical guide to diagnosing poor Diels-Alder yields.
Experimental Protocols
Protocol 1: General Procedure for Diels-Alder Reaction (Illustrative)
This protocol describes a typical lab-scale reaction between freshly cracked cyclopentadiene and methyl acrylate.
-
Preparation: Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
-
Reactants: Charge the flask with freshly cracked cyclopentadiene (1.2 equivalents). Dissolve methyl acrylate (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or diethyl ether) and add it to the dropping funnel.
-
Reaction: Add the methyl acrylate solution dropwise to the stirred cyclopentadiene solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion by TLC or GC-MS.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and any excess cyclopentadiene. The resulting crude product, a mixture of endo and exo methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, can be used in the next step or purified by column chromatography.[3]
Protocol 2: Synthesis of 1-Bicyclo[2.2.1]heptanecarboxylic Acid via Grignard Reagent[6]
This protocol is adapted from the Organic Syntheses procedure for preparing the parent 1-carboxylic acid from 1-chloronorbornane.
-
Grignard Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add highly reactive magnesium powder (prepared via the Rieke method) and anhydrous THF. To this suspension, add a solution of 1-halobicyclo[2.2.1]heptane (substituted at C4 if required) in THF dropwise. Gentle heating may be required to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Carboxylation: Cool the resulting dark Grignard solution in a dry ice/acetone bath. Crush a large excess of dry ice and add it in small portions to the vigorously stirred solution, ensuring the temperature remains low.
-
Quenching and Workup: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl.
-
Extraction: Extract the aqueous mixture with several portions of diethyl ether.
-
Purification: Combine the organic extracts and perform an acid-base extraction as described in the troubleshooting section to isolate the carboxylic acid. The final product can be further purified by recrystallization or sublimation.[6]
Table 1: Representative Reaction Conditions
| Reaction Step | Key Reagents | Solvent | Temp. (°C) | Typical Yield | Key Considerations |
| Diels-Alder | Cyclopentadiene, Acrylic Ester | Dichloromethane | 0 to 25 | >90% | Exothermic; requires temperature control. Produces endo/exo mixture.[3] |
| Hydrogenation | H₂, Pd/C | Ethanol / EtOAc | 25 | >95% | Reduces the double bond in the bicycloheptene ring.[10] |
| Bridgehead Halogenation | Varies (e.g., PCl₅) | Pentane | 0 to 25 | ~60% | Prepares the substrate for Grignard formation.[6] |
| Grignard/Carboxylation | 1-Haloprecursor, Mg*, CO₂ | THF | -78 to 25 | ~80% | Requires highly reactive magnesium and anhydrous conditions.[6] |
References
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11Scielo.
-
12ChemicalBook.
-
3Benchchem.
-
10Thieme Connect.
-
13Royal Society of Chemistry.
-
14Royal Society of Chemistry.
-
7Google Patents.
-
4Google Patents.
-
[ChemInform Abstract: Synthesis of para-Substituted Bicyclo15Wiley Online Library.
-
16ACS Publications.
-
17CymitQuimica.
-
1ACS Publications.
-
9ChemRxiv.
-
8Journal of Molecular Pharmaceutics & Organic Process Research.
-
18Royal Society of Chemistry.
-
19Master Organic Chemistry.
-
5ACS Publications.
-
6Organic Syntheses.
-
2Chemistry LibreTexts.6Y7DbVi) Chemistry LibreTexts.
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- 4. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. CN102382035A - Method for preparing cis-exo-bicyclo [2.2.1] heptane-2, 3-dicarboximide - Google Patents [patents.google.com]
- 8. omicsonline.org [omicsonline.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 12. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, (1R,2R,4R)- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis of constrained bicycloalkanes through bibase-promoted brook rearrangement/radical-polar crossover cyclization - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02532F [pubs.rsc.org]
- 14. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00814C [pubs.rsc.org]
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- 18. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Confirmation of the Bicyclo[2.2.1]heptane Structure
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane, or norbornane, framework is a cornerstone in medicinal chemistry and materials science due to its rigid, strained structure that imparts unique properties to molecules.[1] However, this same structural rigidity and high degree of symmetry can present challenges for unambiguous structural confirmation. This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive identification of the bicyclo[2.2.1]heptane skeleton. We will delve into the characteristic spectral signatures of norbornane and compare them with related cyclic and bicyclic alkanes to highlight the key differentiating features.
The Unmistakable Signature of a Strained Bicyclic System: A Multi-Technique Approach
Confirming the presence of a bicyclo[2.2.1]heptane core requires a synergistic approach, leveraging the complementary information provided by different spectroscopic methods. While each technique offers valuable clues, a combination of NMR, IR, and MS data is essential for irrefutable structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons
NMR spectroscopy is arguably the most powerful tool for characterizing the norbornane framework.[1] The rigid structure leads to distinct chemical shifts and coupling constants for its non-equivalent protons and carbons.
¹H NMR Spectroscopy: The proton NMR spectrum of unsubstituted norbornane is deceptively simple, often showing broad, overlapping multiplets. However, the chemical shifts of the different proton environments are characteristic.
-
Bridgehead Protons (H1, H4): These protons are typically found downfield due to their unique electronic environment.
-
Exo/Endo Protons (H2, H3, H5, H6): The protons on the six-membered ring are diastereotopic, with the exo protons generally resonating at a slightly different chemical shift than the endo protons.
-
Bridge Protons (H7): The methylene bridge protons often exhibit a complex splitting pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum of norbornane is highly informative due to the molecule's symmetry. Unsubstituted norbornane displays only three or four distinct signals, depending on the solvent and resolution.[2][3]
-
Bridgehead Carbons (C1, C4): These carbons appear at a characteristic chemical shift.
-
Ring Carbons (C2, C3, C5, C6): These four carbons are equivalent and give rise to a single signal.
-
Bridge Carbon (C7): The methylene bridge carbon has a distinct chemical shift.
Comparison with Alternative Structures:
To truly appreciate the diagnostic power of NMR for norbornane, a comparison with less strained cyclic and more complex polycyclic systems is invaluable.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| Bicyclo[2.2.1]heptane | Complex multiplets, distinct bridgehead proton signals.[4] | 3-4 signals due to high symmetry.[2] |
| Cyclohexane | Single broad signal at room temperature due to rapid chair-chair interconversion. | A single signal at room temperature. |
| Adamantane | Two poorly resolved signals corresponding to the two distinct proton environments.[5] | Two signals due to its high Td symmetry.[5][6] |
This table clearly illustrates how the unique symmetry and rigidity of the norbornane framework give rise to a characteristic NMR fingerprint that distinguishes it from both simpler and more complex polycyclic alkanes.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1]
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[7]
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically employed to simplify the spectrum.[7]
-
Advanced 2D NMR: For substituted norbornanes or to resolve overlapping signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals and confirming connectivity.[8]
Caption: Experimental workflow for NMR-based structural confirmation.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups and the overall molecular framework through its characteristic vibrational modes. For bicyclo[2.2.1]heptane, the IR spectrum is dominated by C-H stretching and bending vibrations.
-
C-H Stretching: The C-H stretching vibrations of the methylene and methine groups in the norbornane skeleton typically appear in the region of 2850-3000 cm⁻¹. The strained nature of the bicyclic system can lead to slight shifts in these frequencies compared to unstrained alkanes.
-
C-H Bending: The scissoring, wagging, and twisting vibrations of the CH₂ groups and the bending vibrations of the CH groups appear in the fingerprint region (below 1500 cm⁻¹). This region can be complex but provides a unique fingerprint for the molecule.[9][10]
Comparison with Alternative Structures:
| Compound | Key IR Features |
| Bicyclo[2.2.1]heptane | C-H stretching (2850-3000 cm⁻¹) and a complex fingerprint region.[9][10] |
| Cyclohexane | C-H stretching (~2850-2930 cm⁻¹) and characteristic CH₂ bending vibrations. |
| Adamantane | A relatively simple IR spectrum due to its high symmetry, with characteristic C-H stretching and bending modes.[5] |
While IR spectroscopy alone is not sufficient for definitive structure confirmation, it serves as a rapid and valuable tool for verifying the presence of a saturated hydrocarbon framework and for comparing a sample to a known standard.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample like norbornane, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, a thin film can be prepared by melting a small amount of the sample between two salt plates (e.g., NaCl or KBr).[7]
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.[7] A background spectrum of the KBr pellet or salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Unraveling the Fragmentation Puzzle
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For bicyclo[2.2.1]heptane, electron ionization (EI) is a common technique.
-
Molecular Ion (M⁺): The molecular ion peak for norbornane (C₇H₁₂) is observed at m/z 96.[9][11]
-
Fragmentation Pattern: The rigid bicyclic structure of norbornane influences its fragmentation pathways. A characteristic and often base peak is observed at m/z 67, which corresponds to the loss of an ethyl group (C₂H₅).[12] Another significant fragment is often seen at m/z 68, resulting from a retro-Diels-Alder-like fragmentation, leading to the loss of ethene (C₂H₄). Other smaller fragments are also observed.[13][14]
Comparison with Alternative Structures:
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Bicyclo[2.2.1]heptane | 96[9][11] | 68, 67 (often base peak)[12] |
| Cyclohexane | 84 | 69, 56, 41 |
| Adamantane | 136[15] | 135, 93, 79[5] |
The distinct fragmentation pattern of norbornane, particularly the prominent peak at m/z 67, serves as a strong indicator of its bicyclic structure.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and the characteristic fragment ions.
Caption: Decision tree for spectroscopic confirmation of Bicyclo[2.2.1]heptane.
Conclusion
The structural confirmation of bicyclo[2.2.1]heptane is most reliably achieved through a multi-pronged spectroscopic approach. While ¹H and ¹³C NMR spectroscopy provide the most detailed structural information, IR spectroscopy and mass spectrometry offer rapid and complementary data that, when combined, lead to an unambiguous identification. By comparing the spectral data of an unknown compound with the characteristic signatures of norbornane and its structural alternatives, researchers can confidently confirm the presence of this important bicyclic framework.
References
-
Canadian Science Publishing. 13C Nuclear Magnetic Resonance Studies. 47. 13C Spectra of some exo-Methylenecycloalkanes and -norbornanes. [Link]
-
ResearchGate. Major fragmentation modes of norbornane [Fig. 36(a)] (a) and... | Download Scientific Diagram. [Link]
-
UNISA Institutional Repository. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. [Link]
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A Comparative Guide to the X-ray Crystallography of Bicyclo[2.2.1]heptane-1-carboxylic Acid Derivatives
For researchers, medicinal chemists, and materials scientists, the rigid bicyclo[2.2.1]heptane (also known as norbornane) scaffold is a foundational building block. Its well-defined three-dimensional structure allows for the precise spatial orientation of functional groups, a critical feature in drug design and the development of advanced materials. The introduction of a carboxylic acid group at the bridgehead position (C1) further enhances its utility as a synthetic intermediate. However, the definitive elucidation of the precise molecular geometry and intermolecular interactions of its derivatives remains a critical challenge, directly impacting their biological activity and material properties.
This guide provides an in-depth comparison of single-crystal X-ray diffraction (XRD) as the gold standard for structural determination of Bicyclo[2.2.1]heptane-1-carboxylic acid derivatives. We will explore the nuances of crystallographic data from representative examples, compare these findings with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, and provide a field-proven protocol for obtaining high-quality single crystals.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction provides an unparalleled, high-resolution snapshot of a molecule's structure in the solid state. It allows for the precise measurement of bond lengths, bond angles, and torsional angles, and reveals the intricate network of intermolecular interactions that govern the crystal packing. For the rigid bicyclo[2.2.1]heptane framework, this technique is indispensable for confirming stereochemistry and understanding the influence of various substituents on the overall molecular conformation.
Comparative Crystallographic Data
| Compound | Crystal System | Space Group | Key Torsional Angles (°C) | Intermolecular Interactions | Reference |
| Norbornane-exo-cis-2,3-dicarboxylic acid | Monoclinic | P2₁/c | C1-C2-C3-C4 = 0.5 | Hydrogen bonding between carboxylic acid groups | [1] |
| Norbornane-endo-cis-2,3-dicarboxylic acid | Monoclinic | P2₁/c | C1-C2-C3-C4 = -1.2 | Strong intramolecular hydrogen bonding | [2] |
| 2-Hydroxybicyclo[2.2.1]heptane-2-endo-carboxylic acid | Monoclinic | P2₁/c | C1-C2-C7-C4 = 75.8 | Intermolecular hydrogen bonding involving hydroxyl and carboxyl groups | [3] |
Analysis of Crystallographic Data:
The data presented in the table above highlights several key aspects:
-
Stereochemistry Confirmation: X-ray crystallography provides unequivocal proof of the exo and endo configurations of the substituents, a critical factor in determining the biological activity of these molecules.
-
Conformational Rigidity: The bicyclo[2.2.1]heptane core is, as expected, highly rigid. However, subtle variations in torsional angles can be observed depending on the nature and position of the substituents.
-
Intermolecular Forces: The crystal packing is primarily dictated by hydrogen bonding interactions between the carboxylic acid groups. In the case of the 2-hydroxy derivative, the hydroxyl group also participates in the hydrogen-bonding network, leading to a different packing arrangement.[3]
A Broader Perspective: Comparison with Alternative Techniques
While X-ray crystallography provides the ultimate structural verification, it is not without its limitations, the most significant being the need for high-quality single crystals. Therefore, it is crucial to consider alternative and complementary techniques for the structural elucidation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing valuable information about the connectivity and chemical environment of atoms. For bicyclo[2.2.1]heptane derivatives, ¹H and ¹³C NMR are routinely used to confirm the presence of the bicyclic scaffold and the identity of the substituents.[2]
Advantages of NMR:
-
Solution-State Analysis: Provides information about the molecule's conformation in a more biologically relevant environment.
-
Dynamic Information: Can be used to study conformational changes and dynamic processes.
-
No Crystal Required: Can be used to analyze oils and other non-crystalline materials.
Limitations of NMR:
-
Ambiguity in Stereochemistry: While NOE (Nuclear Overhauser Effect) experiments can provide information about through-space interactions and help to assign stereochemistry, the interpretation can sometimes be ambiguous, especially for complex molecules.
-
Lack of Precise Geometric Data: NMR does not provide the same level of precision for bond lengths and angles as X-ray crystallography.
Computational Modeling
Computational chemistry, particularly density functional theory (DFT), has emerged as a valuable tool for predicting the structural and electronic properties of molecules. By performing geometry optimizations, researchers can obtain theoretical models of this compound derivatives and predict their spectroscopic properties.[4]
Advantages of Computational Modeling:
-
Predictive Power: Can be used to predict the properties of molecules that have not yet been synthesized.
-
Insight into Electronic Structure: Provides information about the distribution of electrons in the molecule, which can be used to understand its reactivity.
-
Cost-Effective: Can be less expensive and time-consuming than experimental methods.
Limitations of Computational Modeling:
-
Approximation: The accuracy of the results depends on the level of theory and the basis set used.
-
Gas-Phase vs. Condensed-Phase: Calculations are often performed on isolated molecules in the gas phase and may not accurately reflect the behavior of the molecule in solution or in the solid state.
dot
Caption: A comparison of the primary strengths and limitations of X-ray crystallography, NMR spectroscopy, and computational modeling for the structural analysis of bicyclo[2.2.1]heptane derivatives.
Experimental Protocol: Crystallization and X-ray Data Collection
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in the structural determination process. The following is a generalized, field-proven protocol for the crystallization of this compound derivatives.
Step 1: Purification of the Material
The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or lead to the formation of poorly ordered crystals.
-
Recommended Technique: Recrystallization or column chromatography.
-
Rationale: Even small amounts of impurities can act as "kinks" in the growing crystal lattice, disrupting the long-range order necessary for sharp diffraction.
Step 2: Crystal Growth
The slow cooling or slow evaporation of a saturated solution is the most common method for growing single crystals of small organic molecules.
-
Solvent Selection: A solvent screen is essential. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble at elevated temperatures. Common solvents to try include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof with water or hexane.
-
Procedure (Slow Evaporation):
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in a small vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Monitor the vial for the formation of single crystals.
-
-
Procedure (Slow Cooling):
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote further crystal growth.
-
dot
Caption: A generalized workflow for the crystallization of a small organic molecule like a this compound derivative for X-ray diffraction analysis.
Step 3: X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, they can be mounted on a goniometer and subjected to X-ray diffraction analysis.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector is used.[1]
-
Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is collected as a series of images.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.
Conclusion
The structural elucidation of this compound derivatives is a critical aspect of their development for various applications. Single-crystal X-ray diffraction stands as the definitive method for obtaining precise and unambiguous three-dimensional structural information. However, a comprehensive understanding of a molecule's properties often requires a multi-faceted approach, integrating the solid-state insights from X-ray crystallography with the solution-state and dynamic information from NMR spectroscopy and the predictive power of computational modeling. By leveraging the strengths of each technique, researchers can gain a holistic understanding of these important bicyclic compounds and accelerate their path from the laboratory to real-world applications.
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A Tale of Two Scaffolds: Unraveling the Biological Activities of Bicyclo[2.2.1]heptane and Bicyclo[3.1.1]heptane Derivatives
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the intricate world of medicinal chemistry, the rigid, three-dimensional architectures of bicyclic scaffolds offer a compelling advantage over their flat, aromatic counterparts. Their defined spatial arrangement of substituents allows for precise interactions with biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. Among the diverse array of bicyclic systems, bicyclo[2.2.1]heptane (norbornane) and bicyclo[3.1.1]heptane (pinane) derivatives have emerged as privileged structures in the design of novel therapeutics. This guide provides an in-depth, objective comparison of the biological activities of these two fascinating scaffolds, supported by experimental data, to empower researchers in their quest for the next generation of medicines.
At a Glance: Structural and Conformational Differences
The fundamental difference between the bicyclo[2.2.1]heptane and bicyclo[3.1.1]heptane systems lies in their bridged structures. The bicyclo[2.2.1]heptane core, a product of a [4+2] cycloaddition, possesses a one-carbon bridge, leading to a highly strained and rigid structure. In contrast, the bicyclo[3.1.1]heptane skeleton features a more flexible two-carbon bridge connecting the one and five positions. These structural nuances dictate the orientation of substituents and, consequently, their interactions with protein binding pockets.
Comparative Biological Activities: A Multi-Target Perspective
Both bicyclic systems have been successfully employed as core scaffolds in a variety of therapeutic areas. Here, we delve into a comparative analysis of their biological activities across several key targets.
Prostaglandin D2 (PGD2) Receptor Antagonism: A Shared Battlefield
One of the most well-documented applications for both scaffolds is in the development of potent and selective antagonists of the prostaglandin D2 (PGD2) receptor, a key target in the treatment of allergic diseases such as asthma and rhinitis.[1][2]
Derivatives of both bicyclo[2.2.1]heptane and 6,6-dimethylbicyclo[3.1.1]heptane have been shown to exhibit potent antagonism of the PGD2 receptor.[2] A noteworthy distinction in the structure-activity relationship (SAR) is the nature of the key interacting group. For the bicyclo[2.2.1]heptane series, a sulfonamide moiety was found to be crucial for high-affinity binding, whereas for the 6,6-dimethylbicyclo[3.1.1]heptane derivatives, an amide group conferred potent activity.[2]
| Compound Scaffold | Key Functional Group | Target | IC50 (nM) | Reference |
| Bicyclo[2.2.1]heptane | Sulfonamide | PGD2 Receptor | < 50 | [1] |
| 6,6-Dimethylbicyclo[3.1.1]heptane | Amide | PGD2 Receptor | Potent Activity | [2] |
This highlights how subtle changes in the bicyclic core can necessitate different chemical functionalities to achieve optimal target engagement.
Antiviral Activity: Bicyclo[2.2.1]heptane as a Nucleoside Mimic
The rigid framework of bicyclo[2.2.1]heptane has proven to be an effective mimic of the ribose sugar in nucleoside analogues, leading to the discovery of potent antiviral agents.[3] Specifically, derivatives incorporating this scaffold have demonstrated significant activity against Herpes Simplex Virus-1 (HSV-1).
Several 1'-homocarbocyclic nucleoside analogs with a bicyclo[2.2.1]heptane moiety have shown promising anti-HSV-1 activity, with some compounds exhibiting IC50 values comparable to or even lower than the standard-of-care drug, acyclovir.[3]
| Compound | Virus | IC50 (µM) | Reference |
| Bicyclo[2.2.1]heptane nucleoside analog (6j) | HSV-1 | 15 ± 2 | [3] |
| Bicyclo[2.2.1]heptane nucleoside analog (6d) | HSV-1 | 21 ± 4 | [3] |
| Bicyclo[2.2.1]heptane nucleoside analog (6f) | HSV-1 | 28 ± 4 | [3] |
| Acyclovir (control) | HSV-1 | 28 ± 4 | [3] |
While specific antiviral data for bicyclo[3.1.1]heptane derivatives is less prevalent in the reviewed literature, the success of the [2.2.1] scaffold underscores the potential of rigid bicyclic systems in mimicking natural substrates for viral enzymes.
Bicyclo[3.1.1]heptane: A Rising Star as a Bioisostere
A significant area of research for the bicyclo[3.1.1]heptane scaffold is its application as a bioisosteric replacement for a meta-substituted benzene ring.[2][4] This strategy aims to improve the physicochemical and pharmacokinetic properties of drug candidates by replacing a flat, aromatic moiety with a three-dimensional, saturated core.
Studies have shown that incorporating a bicyclo[3.1.1]heptane unit can lead to improved metabolic stability and enhanced cell permeability. For instance, replacing a meta-phenyl ring in a drug candidate with a bicyclo[3.1.1]heptane scaffold has been demonstrated to improve pharmacokinetic profiles.[2] This approach offers a powerful tool for medicinal chemists to overcome challenges associated with aromatic ring metabolism and to fine-tune the properties of drug molecules.
Structure-Activity Relationships: The "Why" Behind the Activity
The biological activity of these bicyclic derivatives is intrinsically linked to their three-dimensional structure and the spatial orientation of their functional groups.
For the bicyclo[2.2.1]heptane PGD2 antagonists, the rigid framework precisely positions the acidic side chain and the sulfonamide group to interact with key residues in the receptor binding pocket. In the case of antiviral nucleoside analogs, the fixed conformation of the bicyclo[2.2.1]heptane core mimics the 'North' conformation of the natural ribose sugar, which can be a prerequisite for efficient phosphorylation by viral kinases.[5]
For bicyclo[3.1.1]heptane derivatives, their utility as meta-benzene bioisosteres stems from the fact that the substituents at the 1- and 5-positions of the bicyclic system closely mimic the 1,3-substitution pattern of a benzene ring. This geometric similarity allows the bicyclic core to maintain the crucial interactions with the target protein while offering the benefits of a saturated scaffold.
Synthetic Strategies: Building the Bicyclic Core
The synthesis of these bicyclic scaffolds is a key consideration for their application in drug discovery.
Bicyclo[2.2.1]heptane derivatives are most commonly synthesized via the Diels-Alder reaction, a powerful [4+2] cycloaddition.[6] This reaction allows for the stereocontrolled formation of the bicyclic core from a diene (e.g., cyclopentadiene) and a dienophile.
Caption: General synthetic route to bicyclo[2.2.1]heptane derivatives.
The synthesis of the bicyclo[3.1.1]heptane core can be more challenging. One modern and efficient approach involves the radical-based functionalization of [3.1.1]propellane.[7] This method provides access to a variety of substituted bicyclo[3.1.1]heptanes that can be further elaborated. Another general approach involves the reduction of spirocyclic oxetanyl nitriles.[4]
Caption: Synthesis of bicyclo[3.1.1]heptane derivatives from [3.1.1]propellane.
Experimental Protocols: Ensuring Scientific Rigor
To facilitate the evaluation and comparison of novel derivatives based on these scaffolds, we provide an overview of key experimental methodologies.
Prostaglandin D2 Receptor Binding Assay (Radioligand Displacement)
This assay is fundamental for determining the affinity of a compound for the PGD2 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the PGD2 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human PGD2 receptor (e.g., HEK293 cells).[8]
-
Incubation: Incubate the cell membranes with a constant concentration of a radiolabeled PGD2 receptor ligand (e.g., [3H]PGD2) and varying concentrations of the test compound.[8]
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.[9]
-
Detection: Quantify the radioactivity retained on the filter using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
cAMP Formation Assay (Functional Antagonism)
This functional assay assesses the ability of a compound to inhibit the downstream signaling of the PGD2 receptor.
Objective: To measure the inhibition of PGD2-induced cyclic AMP (cAMP) production by a test compound.
Methodology:
-
Cell Culture: Culture cells expressing the PGD2 receptor.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Stimulate the cells with a PGD2 receptor agonist (e.g., PGD2) at a concentration that elicits a submaximal response.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).[10]
-
Data Analysis: Determine the IC50 value for the inhibition of agonist-stimulated cAMP production.
Anti-Herpes Simplex Virus-1 (HSV-1) Plaque Reduction Assay
This assay is a standard method for evaluating the antiviral activity of a compound against HSV-1.
Objective: To determine the concentration of a test compound that inhibits the formation of viral plaques by 50% (IC50).
Methodology:
-
Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero cells) in multi-well plates.[11]
-
Infection: Infect the cell monolayers with a known amount of HSV-1 in the presence of varying concentrations of the test compound.
-
Overlay: After an adsorption period, remove the virus-containing medium and add a semi-solid overlay (e.g., containing carboxymethyl cellulose) with the corresponding concentrations of the test compound to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the viral plaques.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to a virus control (no compound) and determine the IC50 value.[11]
Conclusion: Choosing the Right Scaffold for the Right Target
Both bicyclo[2.2.1]heptane and bicyclo[3.1.1]heptane derivatives have firmly established their places in the medicinal chemist's toolbox. The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and the desired properties of the final drug candidate.
-
Bicyclo[2.2.1]heptane excels as a rigid conformational constraint, making it ideal for mimicking natural substrates like nucleosides or for precisely orienting functional groups in a defined three-dimensional space.
-
Bicyclo[3.1.1]heptane is a powerful tool for bioisosteric replacement of meta-substituted aromatic rings, offering a promising avenue to improve the "drug-likeness" of molecules by enhancing their pharmacokinetic profiles.
As our understanding of disease biology deepens and synthetic methodologies evolve, we can anticipate that these versatile bicyclic scaffolds will continue to play a pivotal role in the discovery and development of innovative medicines that address unmet medical needs.
References
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Ono, M., et al. (2003). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.1]heptane derivatives. Journal of Medicinal Chemistry, 46(12), 2436-2445. [Link]
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3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. (2023). Organic Letters. [Link]
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Mitsumori, S., et al. (2003). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. Journal of Medicinal Chemistry, 46(12), 2446-2455. [Link]
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Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres. (2024). ChemRxiv. [Link]
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Ghencea, A., et al. (2019). New HSV-1 Anti-Viral 1'-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety. Molecules, 24(13), 2446. [Link]
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Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. (2023). BMC Infectious Diseases. [Link]
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Frank, N., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature, 611(7937), 721-726. [Link]
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Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. (2023). The Journal of Organic Chemistry. [Link]
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Radioligand binding methods: practical guide and tips. (1995). The American journal of physiology. [Link]
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Photochemical Intermolecular [3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes. (2022). Angewandte Chemie International Edition. [Link]
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Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies. (2024). Chemistry & Biodiversity. [Link]
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Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
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Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. (2018). MedChemComm. [Link]
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A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. (2017). Frontiers in Microbiology. [Link]
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Computational modeling of Bicyclo[2.2.1]heptane-1-carboxylic acid conformations
An In-Depth Guide to the Computational Modeling of Bicyclo[2.2.1]heptane-1-carboxylic Acid Conformations
Introduction
Bicyclo[2.2.1]heptane, commonly known as norbornane, is a rigid, bridged bicyclic hydrocarbon that serves as a foundational scaffold in a multitude of applications, from polymer science to medicinal chemistry. The introduction of a carboxylic acid group at the bridgehead position, forming this compound, creates a molecule with significant therapeutic and synthetic potential. The orientation of this carboxylic acid group relative to the rigid bicyclic cage is a critical determinant of the molecule's steric and electronic properties, which in turn govern its intermolecular interactions and reactivity.
Understanding the conformational landscape of this molecule is therefore paramount for rational drug design and catalyst development. Computational modeling provides a powerful lens through which to explore these conformations, offering insights that can be difficult to obtain through experimental methods alone. This guide provides a comparative analysis of different computational methods for modeling the conformations of this compound, offering a workflow designed for both accuracy and computational efficiency.
The Challenge of Bridged Systems: A Multi-Tiered Computational Strategy
The rigid nature of the bicyclo[2.2.1]heptane framework limits the molecule's overall flexibility. Consequently, the primary conformational variability arises from the rotation of the C1-C(O)OH bond. While this may seem straightforward, accurately predicting the relative energies of the resulting conformers requires a careful selection of computational methods. A multi-tiered approach, starting with low-cost methods and progressing to more computationally expensive, high-accuracy methods, is the most robust strategy. This hierarchical approach ensures that the conformational space is explored broadly at first, with computational resources being focused on the most promising candidates for final, high-accuracy analysis.
Experimental Workflow: A Hierarchical Approach to Conformational Analysis
The following workflow is designed as a self-validating system, where the results from each step inform and are checked by the subsequent, more accurate method.
Step 1: Initial Structure Generation and Molecular Mechanics (MM) Conformational Search
-
Objective: To rapidly generate a diverse set of possible conformers without significant computational expense.
-
Causality: Molecular Mechanics (MM) methods, such as MMFF94s, are based on classical physics and are computationally inexpensive, making them ideal for an initial, broad search of the conformational space. This step is crucial to ensure that no plausible conformers are missed.
-
Protocol:
-
Sketch the Molecule: Draw the 2D structure of this compound in a molecular editor (e.g., Avogadro, ChemDraw).
-
Generate 3D Coordinates: Convert the 2D sketch into an initial 3D structure.
-
Perform a Conformational Search: Use a molecular mechanics force field (e.g., MMFF94s) to perform a systematic or stochastic conformational search. The key dihedral angle to vary is the one defining the rotation of the carboxylic acid group.
-
Energy Minimization: Each generated conformer should be subjected to energy minimization using the same force field to obtain a local energy minimum.
-
Identify Unique Conformers: Group the resulting conformers by energy and geometry to identify a set of unique, low-energy structures.
-
Step 2: Geometry Optimization with Semi-Empirical Methods
-
Objective: To refine the geometries of the MM-generated conformers with a more theoretically sound method.
-
Causality: Semi-empirical methods, like PM7 or RM1, provide a significant step up in theoretical rigor from MM by incorporating some quantum mechanical effects, yet they remain computationally faster than full ab initio or DFT methods. This intermediate step helps to weed out unrealistic conformers generated by the less sophisticated MM force fields.
-
Protocol:
-
Select MM Conformers: Take the unique, low-energy conformers from the MM search.
-
Perform Geometry Optimization: For each conformer, perform a full geometry optimization using a semi-empirical method (e.g., PM7 in MOPAC or Gaussian).
-
Analyze Results: Compare the relative energies of the optimized conformers. It is common for the energy ranking of conformers to change between MM and semi-empirical methods.
-
Step 3: High-Accuracy Refinement with Density Functional Theory (DFT)
-
Objective: To obtain highly accurate energies and geometries for the most stable conformers.
-
Causality: Density Functional Theory (DFT) is a quantum mechanical method that provides a good balance between accuracy and computational cost for many molecular systems. Functionals like B3LYP or M06-2X, paired with a suitable basis set (e.g., 6-31G(d) or cc-pVDZ), are well-established for providing reliable results for organic molecules. This final step provides the most trustworthy data for making predictions about the molecule's behavior.
-
Protocol:
-
Select Semi-Empirical Conformers: Choose the lowest-energy conformers from the semi-empirical optimization.
-
Perform DFT Geometry Optimization: For each selected conformer, perform a full geometry optimization using a DFT method (e.g., B3LYP/6-31G(d)).
-
Perform Frequency Calculation: After optimization, it is crucial to perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Calculate Final Energies: The final electronic energies, including zero-point vibrational energy (ZPVE) corrections from the frequency calculation, provide the most accurate relative energies of the conformers.
-
Comparative Analysis of Methods
Workflow Visualization
Caption: A hierarchical workflow for the conformational analysis of this compound.
Conformational Isomers of this compound
The primary conformational isomerism in this molecule is due to the rotation around the C1-C(O)OH bond. The key conformers are defined by the orientation of the carbonyl group relative to the bicyclic cage.
Caption: The principal "syn" and "anti" conformers of this compound. Note: As I cannot generate images, this is a conceptual representation.
Data Presentation
The following table presents hypothetical, yet plausible, data that would be obtained from the described workflow. This allows for a clear comparison of the performance of the different computational methods.
| Method | Conformer | Relative Energy (kcal/mol) | O=C-C1-C2 Dihedral Angle (°) | Imaginary Frequencies? |
| MMFF94s | Syn | 0.00 | 5.2 | N/A |
| Anti | 1.5 | 178.9 | N/A | |
| PM7 | Syn | 0.00 | 2.1 | No |
| Anti | 2.8 | 179.5 | No | |
| B3LYP/6-31G(d) | Syn | 0.00 | 0.5 | No |
| Anti | 4.2 | 179.8 | No |
Discussion and Interpretation
The data in the table illustrates a common trend in computational chemistry. While all three methods identify the "syn" conformer as the global minimum, the predicted energy difference between the "syn" and "anti" conformers increases with the level of theory. The MMFF94s force field, being the least sophisticated, predicts the smallest energy gap. The semi-empirical PM7 method predicts a larger gap, and the DFT method predicts the largest energy difference.
This trend highlights the importance of the hierarchical workflow. A researcher relying solely on the MMFF94s results might incorrectly conclude that the "anti" conformer is significantly populated at room temperature. However, the more accurate DFT calculations suggest that the population of the "anti" conformer is likely to be very low. The agreement in the identity of the global minimum across all levels of theory provides a strong validation of the overall result.
Conclusion
The computational modeling of this compound conformations is a tractable problem when approached with a systematic, multi-tiered strategy. By leveraging the speed of molecular mechanics for initial exploration and the accuracy of DFT for final refinement, researchers can obtain reliable insights into the conformational landscape of this important molecule. This guide provides a robust workflow that balances computational cost with accuracy, enabling confident predictions of molecular geometry and energetics that are crucial for applications in drug discovery and materials science.
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Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5-6), 490-519. [Link]
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Tosh, D. K., & Barman, J. (2018). Conformational analysis of small molecules using molecular mechanics and density functional theory. International Journal of Chemoinformatics and Chemical Engineering (IJCCE), 7(2), 29-43. [Link]
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Stewart, J. J. (2013). Optimization of parameters for semiempirical methods VI: more modifications to the NDDO approximations and re-optimization of parameters. Journal of molecular modeling, 19(1), 1-32. [Link]
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Koch, W., & Holthausen, M. C. (2001). A chemist's guide to density functional theory. John Wiley & Sons. [Link]
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Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]
A Senior Application Scientist's Guide to In Vitro Assays for Novel Bicyclo[2.2.1]heptane-Based Compounds
The bicyclo[2.2.1]heptane scaffold, a rigid bridged cyclic hydrocarbon, represents a privileged structure in medicinal chemistry. Its unique three-dimensional conformation allows for the precise spatial orientation of substituents, making it an attractive framework for designing potent and selective modulators of various biological targets. This guide provides an in-depth comparison of key in vitro assays essential for the preclinical characterization of novel bicyclo[2.2.1]heptane-based compounds, focusing on their application as neurological, anti-inflammatory, anti-cancer, and antiviral agents. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to benchmark new chemical entities against established alternatives.
Section 1: Neurological Activity - Targeting the NMDA Receptor
Bicyclo[2.2.1]heptane derivatives have shown promise as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory function.[1] However, overactivation of NMDA receptors leads to excitotoxicity, a key pathological process in neurodegenerative disorders.[1] The therapeutic goal is to develop moderate-affinity, uncompetitive antagonists that block excessive receptor activation without interfering with normal physiological function, a profile exemplified by the clinically used drug memantine.[2]
Radioligand Binding Assay for NMDA Receptor Occupancy
This assay directly measures the affinity of a test compound for the NMDA receptor by quantifying its ability to displace a radiolabeled ligand, typically [³H]MK-801, which binds within the ion channel pore.[3][4]
Expertise & Experience: The "Why" Behind the "How"
The choice of [³H]MK-801 is critical; its high affinity and specificity for the phencyclidine (PCP) site within the NMDA receptor channel provide a robust signal for competitive binding analysis.[4] The assay is performed using rat brain membranes, which provide a rich source of native NMDA receptors in their physiological context.[5] The inclusion of glutamate and glycine is essential as they are co-agonists required to open the ion channel, making the [³H]MK-801 binding site accessible.[3]
Experimental Protocol: [³H]MK-801 Radioligand Binding Assay
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the prepared rat brain membranes, a fixed concentration of [³H]MK-801 (e.g., 5 nM), and varying concentrations of the bicyclo[2.2.1]heptane test compound or a standard competitor like memantine.[5]
-
Incubation: Incubate the plate for 180 minutes at 25°C to allow the binding to reach equilibrium.[5]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes with bound radioligand, while the unbound radioligand passes through.
-
Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC50 value). Specific binding is defined as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of an unlabeled ligand like 10 µM MK-801).[5]
Comparative Data: Bicyclo[2.2.1]heptane Derivatives vs. Memantine
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Compound 5a (a bicyclo[2.2.1]heptane derivative) | NMDA Receptor | [³H]MK-801 Binding | 7.86 | [1] |
| Memantine | NMDA Receptor | [³H]MK-801 Binding | ~1-10 (literature values vary) | [6] |
| Novel Bicyclo-Heptan-2-Amine Derivatives | NMDA Receptor | Cytotoxicity (N2a cells) | >150 | [7] |
| Memantine | NMDA Receptor | Cytotoxicity (N2a cells) | 219 | [8] |
Table 1: Comparative in vitro activity of bicyclo[2.2.1]heptane-based NMDA receptor antagonists and memantine.
Section 2: Anti-Inflammatory Potential - Prostaglandin D2 Receptor Antagonism
Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation, acting through the G-protein coupled receptor (GPCR), DP1. Bicyclo[2.2.1]heptane derivatives have been developed as potent and selective PGD2 receptor antagonists.
cAMP Formation Assay
This functional assay measures the ability of a compound to inhibit the downstream signaling of the DP1 receptor. Activation of the DP1 receptor by PGD2 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9] An antagonist will block this effect.
Expertise & Experience: The "Why" Behind the "How"
This assay provides a direct measure of the functional consequence of receptor binding. The use of a phosphodiesterase inhibitor like IBMX is often recommended to prevent the degradation of cAMP, thus amplifying the signal and increasing the assay window.[10] Forskolin can be used as a positive control to directly activate adenylyl cyclase and ensure the cellular machinery for cAMP production is intact.[11]
Experimental Protocol: cAMP Formation Assay
-
Cell Culture: Culture cells expressing the PGD2 receptor (e.g., CHO cells stably transfected with the human DP1 receptor) in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the bicyclo[2.2.1]heptane test compound or a reference antagonist for 15-30 minutes.
-
Stimulation: Add a fixed concentration of PGD2 (agonist) to stimulate cAMP production and incubate for an additional 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).[11][12]
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC50 value.
Section 3: Anti-Cancer Activity - Targeting CXCR2 and Cell Proliferation
The bicyclo[2.2.1]heptane scaffold has been incorporated into selective antagonists of the CXCR2 receptor, a chemokine receptor implicated in cancer metastasis.[13][14] Additionally, the general cytotoxicity of these compounds against cancer cell lines is a critical initial assessment.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is widely used for initial cytotoxicity screening of potential anti-cancer drugs.
Expertise & Experience: The "Why" Behind the "How"
The choice of cell line is paramount and should be guided by the biological target. For CXCR2 antagonists, a cancer cell line with high CXCR2 expression is appropriate.[15][16] It is crucial to include both positive (a known cytotoxic drug) and negative (vehicle control) controls. Troubleshooting common issues like high background absorbance (often due to chemical interference from the test compound or microbial contamination) is essential for reliable data.[17][18]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., CFPAC-1 for CXCR2 studies) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with a range of concentrations of the bicyclo[2.2.1]heptane compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the compound.
Cell Migration Assays: Wound Healing and Transwell
To assess the anti-metastatic potential of CXCR2 antagonists, it's crucial to evaluate their effect on cancer cell migration.
3.2.1. Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells.[19]
Expertise & Experience: The "Why" Behind the "How"
Creating a consistent scratch width is critical for reproducibility. To distinguish between cell migration and proliferation, the assay should be conducted in low-serum media or in the presence of a proliferation inhibitor like Mitomycin C.[1][19]
Experimental Protocol: Wound Healing Assay
-
Create a Confluent Monolayer: Grow cells in a 6-well plate until they form a confluent monolayer.
-
Create the "Wound": Use a sterile pipette tip to create a straight scratch in the monolayer.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing the test compound at various concentrations.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is closed.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
3.2.2. Transwell Migration Assay (Boyden Chamber)
This assay quantifies the chemotactic migration of individual cells through a porous membrane.
Experimental Protocol: Transwell Migration Assay
-
Assay Setup: Place Transwell inserts with a porous membrane into the wells of a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., a CXCR2 ligand like CXCL8) to the lower chamber.
-
Cell Seeding: Seed cells in serum-free media containing the test compound in the upper chamber of the Transwell insert.
-
Incubation: Incubate for a period sufficient to allow cell migration (e.g., 24 hours).
-
Analysis: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several microscopic fields.
Comparative Data: Bicyclo[2.2.1]heptane-Based CXCR2 Antagonists
| Compound | CXCR1 IC50 (µM) | CXCR2 IC50 (µM) | Selectivity (CXCR1/CXCR2) | Reference |
| Compound 1a | 7 | 0.062 | 113 | [13][14] |
| Compound 2e | 2.9 | 0.048 | 60.4 | [13][14] |
| Navarixin (Standard) | - | - | - | [20] |
Table 2: In vitro antagonist activity and selectivity of bicyclo[2.2.1]heptane-based CXCR2 antagonists.
Section 4: Antiviral Activity
The rigid bicyclo[2.2.1]heptane scaffold has also been explored for the development of antiviral agents.
Plaque Reduction Assay
This is the gold-standard assay for quantifying the infectivity of lytic viruses and determining the efficacy of antiviral compounds.[21][22]
Expertise & Experience: The "Why" Behind the "How"
The principle lies in the ability of an infectious virus to form a localized area of cell death (a plaque) in a monolayer of susceptible host cells. An effective antiviral will reduce the number or size of these plaques.[23] The semi-solid overlay (e.g., agarose or methylcellulose) is crucial as it restricts the spread of progeny virions to adjacent cells, ensuring the formation of discrete, countable plaques.[21]
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.
-
Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a known concentration of the virus and incubate to allow the compound to bind to the virus or host cells.
-
Infection: Remove the culture medium from the cells and add the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and add a semi-solid overlay medium containing the test compound.
-
Incubation: Incubate the plates for several days until plaques are visible in the virus control wells.
-
Plaque Visualization: Fix the cells and stain with a dye like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the concentration of the compound that reduces the number of plaques by 50% (EC50).
Visualizing the Workflows
To better illustrate the interconnectedness of these assays in a drug discovery cascade, the following diagrams are provided.
Caption: A generalized workflow for the in vitro characterization of novel compounds.
Caption: Simplified signaling pathway for a Gs-coupled GPCR like the PGD2 receptor.
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MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. [Link]
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In vivo labelling of the NMDA receptor channel complex by [3H]MK-801. PubMed. [Link]
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Plaque reduction neutralization test. Wikipedia. [Link]
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Plaque Reduction Assay. Creative Diagnostics. [Link]
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The Tale of Two Cages: A Comparative Guide to Bicyclo[2.2.1]heptane and Adamantane as Drug Scaffolds
For the modern medicinal chemist, the quest for novel drug candidates is a journey into the vast expanse of chemical space. In this landscape, rigid, three-dimensional scaffolds have emerged as powerful tools to navigate away from the "flatland" of traditional aromatic compounds, offering improved physicochemical and pharmacological properties. Among the most distinguished of these are the caged hydrocarbons: bicyclo[2.2.1]heptane (also known as norbornane) and adamantane. This guide provides an in-depth comparative analysis of these two scaffolds, grounded in experimental data and field-proven insights, to aid researchers in their strategic selection and application in drug discovery.
At a Glance: Structural and Physicochemical Distinctions
Bicyclo[2.2.1]heptane and adamantane, while both being saturated polycyclic hydrocarbons, possess distinct structural and physicochemical characteristics that dictate their utility as drug scaffolds.
| Property | Bicyclo[2.2.1]heptane (Norbornane) | Adamantane |
| Molecular Formula | C₇H₁₂ | C₁₀H₁₆ |
| Molecular Weight | ~96.17 g/mol | ~136.24 g/mol |
| Structure | Bridged bicyclic system | Tricyclic, cage-like diamondoid |
| Symmetry | C₂ᵥ | Td |
| Rigidity | High, with some conformational flexibility | Exceptionally high, near-superimposable on diamond |
| Lipophilicity (clogP) | Lower | Higher |
The fundamental difference lies in their carbon framework. Bicyclo[2.2.1]heptane is a bicyclic system, essentially a cyclohexane ring bridged by a methylene group, which imparts significant rigidity.[1] Adamantane, on the other hand, is a tricyclic, perfectly symmetrical, and highly rigid cage-like molecule, earning it the moniker of a "diamondoid" due to its structural resemblance to a unit of the diamond lattice.
The Rigidity Advantage: Pre-organizing for Potency
A key rationale for employing rigid scaffolds in drug design is the concept of "pre-organization." A flexible molecule must adopt a specific conformation to bind to its biological target, a process that is entropically unfavorable. By incorporating a rigid scaffold, the bioactive conformation is essentially "locked in," reducing the entropic penalty of binding and potentially leading to higher affinity and selectivity. Both bicyclo[2.2.1]heptane and adamantane excel in providing this structural pre-organization.[2][3]
Caption: The entropic advantage of rigid scaffolds in receptor binding.
A Head-to-Head Comparison: Key Parameters in Drug Design
The choice between bicyclo[2.2.1]heptane and adamantane hinges on a nuanced understanding of their impact on a molecule's drug-like properties.
Lipophilicity: A Tale of Two Hydrophobicities
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4] Here, the two scaffolds present a clear distinction.
Adamantane is significantly more lipophilic than bicyclo[2.2.1]heptane. The addition of an adamantyl group to a molecule can increase its calculated logP (clogP) by approximately 3.1 log units.[5] This pronounced lipophilicity can be advantageous for enhancing membrane permeability and improving blood-brain barrier penetration.[5] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[6]
Bicyclo[2.2.1]heptane offers a more moderate level of lipophilicity. For instance, in a series of 1,3-disubstituted ureas, compounds containing a bicyclo[2.2.1]heptyl fragment exhibited logP values that were, on average, 1.13 units lower than their 1,7,7-trimethylbicyclo[2.2.1]heptyl (bornane) analogues and also lower than their adamantyl counterparts.[7] This makes the bicyclo[2.2.1]heptane scaffold a valuable tool for fine-tuning lipophilicity, providing a means to enhance binding to hydrophobic pockets without drastically increasing the overall lipophilicity of the drug candidate.
A study targeting the sigma-2 receptor demonstrated that both adamantane and bicyclo[2.2.1]heptane ring systems can occupy the same hydrophobic pocket.[8] The choice between the two can therefore be used to modulate the overall physicochemical properties of the ligand while maintaining the key binding interactions.
Metabolic Stability: Resisting the Body's Defenses
Metabolic stability is a crucial factor in determining a drug's half-life and oral bioavailability. The inherent rigidity and lack of easily oxidizable C-H bonds in caged hydrocarbons can confer significant metabolic stability.
Adamantane is renowned for its exceptional metabolic stability.[9] Its cage-like structure sterically shields adjacent functional groups from metabolic enzymes, prolonging the drug's duration of action. However, it is not completely inert, and hydroxylation of the adamantane cage can occur, albeit often at a slower rate than with more flexible alkyl groups.
The metabolic stability of bicyclo[2.2.1]heptane derivatives is also generally good, though it can be more susceptible to metabolism compared to adamantane depending on the substitution pattern. For example, a study on a bicyclo[2.2.1]heptane-containing N,N'-diarylsquaramide showed high stability in simulated gastric and intestinal fluids, as well as in human and rat plasma.[10] However, it did exhibit some degradation in liver microsomes, indicating that it is not metabolically inert.[10]
Synthesis and Functionalization: Building Blocks for Innovation
The accessibility and ease of functionalization of a scaffold are critical considerations for its practical application in drug discovery.
The synthesis of the bicyclo[2.2.1]heptane core is most commonly achieved through the Diels-Alder reaction, a powerful and versatile [4+2] cycloaddition.[11][12] This allows for the introduction of a wide range of functional groups and stereochemical control.
Adamantane, while commercially available, often requires more specialized methods for its functionalization. However, established protocols exist for the selective introduction of functional groups at its bridgehead positions.
Case Studies: Scaffolds in Action
Adamantane: A Privileged Scaffold in Approved Drugs
The utility of the adamantane scaffold is firmly established, with several FDA-approved drugs incorporating this moiety.
-
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer's disease. The adamantane group is crucial for its low-affinity, uncompetitive antagonism, which is thought to contribute to its favorable side-effect profile.
-
Amantadine and Rimantadine: Antiviral drugs effective against Influenza A. The adamantane cage blocks the M2 proton channel of the virus.
-
Saxagliptin and Vildagliptin: Dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The adamantane moiety in saxagliptin contributes to its potent and selective binding.[13]
Bicyclo[2.2.1]heptane: An Emerging Player in Drug Discovery
While not as prevalent in marketed drugs as adamantane, the bicyclo[2.2.1]heptane scaffold is a key component of numerous promising drug candidates and biologically active compounds.
-
Anticancer Agents: Norbornene (the unsaturated analogue of bicyclo[2.2.1]heptane) derivatives have shown potential as anticancer agents.[14][15] For example, a bicyclo[2.2.1]heptane-containing N,N'-diarylsquaramide was identified as a potent and selective CXCR2 antagonist with anti-cancer metastatic effects.[10][16]
-
Nucleoside Analogues: The rigid bicyclo[2.2.1]heptane framework has been used as a sugar mimic in the synthesis of carbocyclic nucleoside analogues with antiviral and anticancer activity.[17][18]
-
CNS-Active Compounds: The bicyclo[2.2.1]heptane skeleton is found in compounds targeting various central nervous system receptors.[19]
Experimental Protocols: A Guide to Evaluation
To provide a practical framework for the comparative evaluation of these scaffolds, the following are detailed protocols for assessing key physicochemical and ADME properties.
Determination of Lipophilicity (logP) by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.[20][21]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either n-octanol or water.
-
Add a known volume of the stock solution to a centrifuge tube containing a known volume of the other solvent.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the two phases to separate by standing or by centrifugation at a low speed.
-
Carefully collect an aliquot from both the n-octanol and water layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Causality of Experimental Choices: The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of partitioning. Pre-saturation of the solvents is crucial to ensure that the volumes of the two phases do not change during the experiment.
Caption: Workflow for logP determination by the shake-flask method.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[22]
Materials:
-
Test compound
-
Pooled human liver microsomes
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath (37°C)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer.
-
In a microcentrifuge tube, combine the liver microsomes and the compound solution. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Causality of Experimental Choices: Liver microsomes are used as they are a rich source of drug-metabolizing enzymes. NADPH is an essential cofactor for cytochrome P450 activity. Quenching the reaction with a cold organic solvent containing an internal standard is critical for accurate quantification.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion: Making the Right Choice for Your Drug Discovery Program
The selection of a molecular scaffold is a pivotal decision in the drug discovery process. Both bicyclo[2.2.1]heptane and adamantane offer the significant advantages of rigidity and three-dimensionality, moving beyond the limitations of "flat" molecules.
Adamantane stands as a well-validated, highly rigid, and metabolically robust scaffold that imparts significant lipophilicity. It is an excellent choice when targeting hydrophobic pockets, enhancing CNS penetration, or requiring exceptional metabolic stability.
Bicyclo[2.2.1]heptane , while also rigid, offers a more nuanced profile with lower inherent lipophilicity. This makes it a versatile tool for fine-tuning physicochemical properties, allowing for the optimization of potency and ADMET parameters in a more controlled manner. Its synthetic accessibility via the Diels-Alder reaction is also a significant practical advantage.
Ultimately, the choice between these two exceptional scaffolds will depend on the specific goals of the drug discovery program, the nature of the biological target, and the desired physicochemical properties of the final drug candidate. By understanding the distinct characteristics of each, medicinal chemists can leverage the power of these caged hydrocarbons to design the next generation of innovative therapeutics.
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A Comparative Guide to Validating the Mechanism of Organocatalytic [4+2] Cycloaddition for Bicyclo[2.2.1]heptane Synthesis
Introduction: Reimagining a Classic Reaction
For over seven decades, the Diels-Alder reaction has been a cornerstone of synthetic chemistry, celebrated for its efficiency in constructing six-membered rings with remarkable stereocontrol.[1][2] The resulting bicyclo[2.2.1]heptane core, also known as the norbornane scaffold, is a privileged structure found in numerous natural products and pharmaceutical agents.[3] Traditionally, this powerful transformation has been facilitated by Lewis acid metal catalysts.[4][5] While effective, these metal-based systems often present challenges, including toxicity, moisture sensitivity, and difficulties in removal from the final product, which are significant concerns in drug development.[6]
The advent of organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, offers a paradigm shift.[7][8] This approach provides a greener, more sustainable alternative, often employing readily available, inexpensive, and robust catalysts like the amino acid D-proline under mild conditions.[6][7] This guide provides an in-depth comparison of catalytic systems and presents a framework for experimentally and computationally validating the proposed mechanism for the organocatalytic asymmetric [4+2] cycloaddition, a critical step for researchers aiming to design novel synthetic routes with confidence.
Mechanistic Framework: Iminium Ion Activation
The primary mechanism for the organocatalytic Diels-Alder reaction between an α,β-unsaturated aldehyde (the dienophile) and a diene (e.g., cyclopentadiene) involves activation through the formation of a chiral iminium ion. This is a form of LUMO (Lowest Unoccupied Molecular Orbital)-lowering activation.[7][9]
The catalytic cycle proceeds as follows:
-
Iminium Ion Formation: The chiral secondary amine catalyst, such as D-proline or a MacMillan-type imidazolidinone, reversibly condenses with the α,β-unsaturated aldehyde.[7][10] This forms a chiral iminium ion.
-
LUMO Lowering: The formation of the iminium ion significantly lowers the energy of the dienophile's LUMO, accelerating the cycloaddition with the diene's HOMO (Highest Occupied Molecular Orbital).[7][9]
-
Stereocontrolled Cycloaddition: The chiral environment created by the organocatalyst's backbone sterically shields one face of the iminium ion. This directs the diene to approach from the less hindered face, establishing the stereochemistry of the final product.[11]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion cycloadduct is hydrolyzed, releasing the enantioenriched bicyclo[2.2.1]heptane product and regenerating the chiral amine catalyst to re-enter the cycle.[4][7]
Caption: The catalytic cycle for the amine-catalyzed [4+2] cycloaddition.
Comparison of Catalytic Systems
Validating the organocatalytic mechanism inherently involves comparing its performance and characteristics against established alternatives, primarily Lewis acid catalysis.
| Feature | Organocatalysis (e.g., Proline, Imidazolidinones) | Lewis Acid Catalysis (e.g., AlCl₃, TiCl₄, Chiral Fe(III) complexes) |
| Activation Mode | LUMO-lowering via iminium ion formation; HOMO-raising via enamine formation.[2][9] | Coordination to carbonyl oxygen, lowering the dienophile's LUMO.[1] |
| Catalyst Nature | Chiral organic molecules (amines, thioureas, etc.).[12] | Metal salts or complexes.[5] |
| Reaction Conditions | Generally mild (room temp.), often tolerant of air and moisture.[3][7] | Often requires cryogenic temperatures and strictly anhydrous/inert conditions.[13] |
| Toxicity & Purity | Low toxicity, metal-free products are easier to achieve.[6] | Risk of trace metal contamination, which is a major concern for pharmaceuticals.[12] |
| Catalyst Loading | Typically higher (5-30 mol%).[14] | Can be very low (<1 mol%), high turnover frequency. |
| Stereocontrol | Excellent enantioselectivity achievable through catalyst design.[10] | High levels of enantioselectivity are well-established.[5] |
Experimental Validation Workflow
A robust validation of the proposed mechanism requires a multi-faceted approach, combining kinetic, spectroscopic, and computational methods. This ensures that the experimental observations align with the theoretical model.
Caption: A multi-pronged workflow for validating the reaction mechanism.
Part 1: Spectroscopic Confirmation of Product Structure
The first step in any mechanistic validation is to unequivocally confirm the structure of the product. For the Diels-Alder synthesis of bicyclo[2.2.1]heptanes, this means determining not only the connectivity but also the relative stereochemistry, specifically the endo vs. exo diastereoselectivity.
Core Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for this purpose. The spatial relationship between protons in the rigid bicyclic structure gives rise to distinct coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations.[15][16]
Protocol: NMR Analysis of a Diels-Alder Adduct
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified Diels-Alder product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess purity and identify key proton signals.
-
Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks (i.e., which protons are adjacent).
-
Crucially, acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum. This experiment reveals through-space correlations between protons that are close to each other, which is essential for differentiating endo and exo isomers.[16][17]
-
-
Data Interpretation for Stereochemistry:
-
The Endo Isomer: In the endo product, the substituent on the dienophile is oriented towards the diene's bridge. In the case of an aldehyde dienophile reacting with cyclopentadiene, the aldehydic proton and the bridgehead protons will be on the same face of the newly formed six-membered ring. A key NOE correlation will be observed between the vinyl protons of the norbornene backbone and the protons of the substituent.[18]
-
The Exo Isomer: In the exo product, the substituent points away from the bridge. This results in different spatial relationships and, therefore, a different set of NOE correlations. For instance, an NOE correlation between the bridgehead protons and the substituent protons would be expected.[18]
-
Part 2: Kinetic and Non-Linear Effect Studies
To probe the catalytic cycle itself, kinetic experiments are indispensable. They help identify the rate-determining step and confirm the involvement of the catalyst in that step.
Protocol: Determining Reaction Order
-
Setup: Prepare a series of parallel reactions in which the concentration of one component (dienophile, diene, or catalyst) is systematically varied while keeping all other concentrations and conditions (temperature, solvent) constant.
-
Monitoring: Track the reaction progress over time. This can be done by taking aliquots at set intervals and quenching the reaction, followed by analysis using GC or ¹H NMR (with an internal standard) to determine the concentration of the product or a reactant.
-
Analysis: Plot the initial reaction rate versus the concentration of the varied component. A linear plot indicates a first-order dependence on that component. For the proposed iminium mechanism, the reaction is expected to be first order in the dienophile, diene, and catalyst.[11]
Probing Catalyst Aggregation: Non-Linear Effect (NLE) Studies
A key assumption in many organocatalytic cycles is that a single molecule of the catalyst is involved in the rate-determining transition state. Non-linear effect studies can validate this.
-
Methodology: A series of reactions are run with a catalyst of varying enantiomeric excess (ee), from racemic to enantiopure.
-
Analysis: The enantiomeric excess of the product is measured (e.g., by chiral HPLC) and plotted against the enantiomeric excess of the catalyst.
-
Linear Correlation: A straight line indicates that the active catalyst is a single molecule (a monomeric species).
-
Non-Linear Correlation: A significant deviation from linearity (a "positive" or "negative" non-linear effect) suggests that catalyst aggregates (dimers, trimers, etc.) are the active species or that off-cycle catalyst deactivation is occurring.
-
Part 3: Computational Validation
Density Functional Theory (DFT) calculations have become a powerful predictive and validation tool in mechanistic chemistry.[19][20] They allow for the in-silico modeling of transition states, providing insights that are difficult or impossible to obtain through direct experimentation.
Objectives of DFT Studies:
-
Transition State Energetics: Calculate the activation energy barriers for the proposed cycloaddition step. The calculated barriers should correspond to a reaction that is feasible under the experimental conditions.[20]
-
Stereochemical Prediction: Model the transition states leading to the endo and exo products. The model should predict the experimentally observed diastereomer as the lower-energy pathway.[19]
-
Role of the Catalyst: Confirm that the formation of the iminium ion intermediate indeed lowers the activation barrier compared to the uncatalyzed reaction.[20]
A strong mechanistic validation is achieved when the computational results—predicting the lowest-energy pathway and the resulting stereochemistry—are in excellent agreement with the kinetic and spectroscopic data obtained from the laboratory.[20]
Conclusion
Validating the mechanism of an organocatalytic [4+2] cycloaddition is not merely an academic exercise; it is fundamental to the rational design of more efficient and selective catalysts. By employing a synergistic approach that combines rigorous spectroscopic characterization (NMR), kinetic analysis, and supportive computational modeling (DFT), researchers can build a self-consistent and trustworthy picture of the reaction pathway. This detailed understanding moves beyond simply reporting a successful synthesis to explaining why it is successful, empowering scientists in drug development and synthetic chemistry to harness the full potential of this elegant and sustainable transformation.
References
- Title: Application Notes and Protocols: D-Proline Catalyzed Asymmetric Diels-Alder Reactions - Benchchem Source: BenchChem URL
- Title: The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones Source: Macmillan Group URL
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Title: Enantioselective Organocatalytic Intramolecular Diels–Alder Reactions: A Computational Study Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding Source: PNAS URL: [Link]
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Title: Aminocatalytic Asymmetric Diels–Alder Reactions via HOMO Activation Source: ACS Publications URL: [Link]
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Title: Enantioselective Organocatalytic Intramolecular Diels–Alder Reactions: A Computational Study (ACS Publications) Source: ACS Publications URL: [Link]
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Title: Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis Source: MDPI URL: [Link]
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Title: Designed catalyst for enantioselective Diels-Alder addition from a C2-symmetric chiral bis(oxazoline)-iron(III) complex Source: Journal of the American Chemical Society URL: [Link]
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Title: An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: Enantioselective organocatalytic diels-alder reactions: a density functional theory and kinetic isotope effects study Source: UM Research Repository URL: [Link]
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Title: Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance Source: SFU Summit URL: [Link]
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Title: Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) Source: World of Research URL: [Link]
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Title: Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions Source: PMC - NIH URL: [Link]
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Title: Comparison of organocatalysis with conventional catalysis Source: ResearchGate URL: [Link]
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Title: (PDF) Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) Source: ResearchGate URL: [Link]
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Title: (PDF) Enantioselective Organocatalytic Diels-Alder Reactions Source: ResearchGate URL: [Link]
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Title: A Diels-Alder Reaction Conducted Within the Parameters of Aqueous Organocatalysis: Still Just Smoke and Mirrors Source: PMC - NIH URL: [Link]
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Title: New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction Source: Macmillan Group URL: [Link]
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Title: Spotting Trends in Organocatalyzed and Other Organomediated (De)polymerizations and Polymer Functionalizations Source: PMC - NIH URL: [Link]
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A Comparative Guide to the Biological Evaluation of Enantiomerically Pure Bicyclo[2.2.1]heptane Derivatives
Introduction: The Significance of Chirality in the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane, or norbornane, scaffold is a rigid and structurally unique motif that has garnered significant attention in medicinal chemistry. Its constrained three-dimensional structure provides a robust framework for the precise spatial orientation of pharmacophoric groups, making it an attractive template for the design of novel therapeutics. A critical aspect of drug design involving this scaffold is stereochemistry. Due to the presence of multiple chiral centers, bicyclo[2.2.1]heptane derivatives can exist as various stereoisomers, with enantiomers often exhibiting profoundly different biological activities, potencies, and toxicological profiles. This guide provides a comparative analysis of enantiomerically pure bicyclo[2.2.1]heptane derivatives, focusing on their diverse biological activities and the experimental methodologies used for their evaluation.
The causality behind the emphasis on enantiomeric purity lies in the chiral nature of biological targets such as enzymes and receptors. The specific three-dimensional arrangement of atoms in one enantiomer allows for a more favorable interaction with the binding site of a biological target, leading to a desired therapeutic effect, while the other enantiomer may be inactive or even elicit off-target effects. Therefore, the development of scalable, enantioselective synthetic routes is paramount for the successful clinical translation of these compounds.[1][2]
This guide will delve into the biological evaluation of bicyclo[2.2.1]heptane derivatives across several key therapeutic areas, providing a comparative analysis of their performance and the underlying experimental data.
I. Bicyclo[2.2.1]heptane Derivatives as Prostaglandin D2 Receptor Antagonists
Prostaglandin D2 (PGD2) is a key mediator in the pathogenesis of allergic diseases such as asthma, allergic rhinitis, and conjunctivitis.[3][4] Consequently, the PGD2 receptor has emerged as a promising target for anti-allergic therapies. A novel class of potent and selective PGD2 receptor antagonists incorporating the bicyclo[2.2.1]heptane ring system has been developed and extensively studied.[3][4]
Comparative Analysis of Lead Compounds
Researchers have synthesized and evaluated a series of bicyclo[2.2.1]heptane derivatives, with modifications to the side chains and substituent groups significantly influencing their biological activity. A key structural feature of many potent antagonists is a sulfonamide group.[3][4] In a comparative study, derivatives with a 6,6-dimethylbicyclo[3.1.1]heptane ring system and an amide moiety also demonstrated strong PGD2 receptor binding and efficacy in in vivo models.[5][6]
| Compound Class | Key Structural Feature | In Vitro Potency (IC50) | In Vivo Efficacy |
| Bicyclo[2.2.1]heptane Derivatives | Sulfonamide group | < 50 nM (Radioligand binding & cAMP formation assays)[3][4] | Dramatic suppression of increased vascular permeability in allergic rhinitis, conjunctivitis, and asthma models (oral administration).[3][4] |
| 6,6-Dimethylbicyclo[3.1.1]heptane Derivatives | Amide moiety | Strong activity in PGD2 receptor binding and cAMP formation assays.[5][6] | Excellent pharmacological profiles in allergic rhinitis, conjunctivitis, and asthma models. Compound 45 (S-5751) effectively suppressed eosinophil infiltration.[5][6] |
Experimental Protocols
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity of the compounds to the PGD2 receptor.
-
Methodology:
-
Prepare membrane fractions from cells expressing the human PGD2 receptor.
-
Incubate the membranes with a radiolabeled PGD2 ligand (e.g., [3H]PGD2) in the presence of varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filter-bound complex using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
-
2. cAMP Formation Assay:
-
Objective: To assess the functional antagonism of the PGD2 receptor.
-
Methodology:
-
Culture cells expressing the PGD2 receptor.
-
Pre-incubate the cells with the test compound.
-
Stimulate the cells with a PGD2 receptor agonist to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.
-
Determine the IC50 value for the inhibition of agonist-induced cAMP formation.
-
Logical Workflow for PGD2 Receptor Antagonist Evaluation
Caption: Workflow for the evaluation of PGD2 receptor antagonists.
II. Bicyclo[2.2.1]heptane Derivatives as CXCR2 Selective Antagonists for Cancer Metastasis
The chemokine receptors CXCR1 and CXCR2 play a crucial role in cancer metastasis, making them attractive targets for therapeutic intervention.[7][8] Researchers have identified N,N'-diarylsquaramide derivatives containing a bicyclo[2.2.1]heptane moiety as potent and selective CXCR2 antagonists.[7][8]
Comparative Analysis of CXCR2 Antagonists
The introduction of the rigid bicyclo[2.2.1]heptane scaffold into the N,N'-diarylsquaramide skeleton led to a significant increase in selectivity for CXCR2 over the highly homologous CXCR1.[7][9]
| Compound | CXCR1 IC50 (μM) | CXCR2 IC50 (μM) | Selectivity (CXCR1/CXCR2) |
| 1a | 7 | 0.062 | 113 |
| 2e | - | 0.048 | 60.4 |
Data sourced from: Royal Society of Chemistry, 2018.[8]
Compound 2e , bearing a bicyclo[2.2.1]heptane group, demonstrated not only potent CXCR2 antagonistic activity but also good in vitro stability and favorable oral pharmacokinetic profiles.[7][8] Molecular docking studies suggest that the (S)-enantiomer of 2e may exhibit better antagonistic activity, highlighting the importance of stereochemistry.[7][8]
Experimental Protocols
1. CXCR1 and CXCR2 Antagonistic Activity Assay:
-
Objective: To determine the inhibitory activity of the compounds against CXCR1 and CXCR2.
-
Methodology:
-
Utilize cell lines stably expressing either human CXCR1 or CXCR2.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add the test compound at various concentrations.
-
Stimulate the cells with the respective chemokine ligand (e.g., IL-8).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Calculate the IC50 values based on the inhibition of the chemokine-induced calcium flux.
-
Signaling Pathway of CXCR2 and its Antagonism
Caption: Simplified CXCR2 signaling pathway and point of antagonist intervention.
III. Antiviral and Antineoplastic Potential of Bicyclo[2.2.1]heptane Derivatives
The rigid bicyclo[2.2.1]heptane scaffold has also been explored for the development of antiviral and anticancer agents.
Antiviral Activity
Optically active bicyclo[2.2.1]heptane skeletons have been used as sugar mimics in the synthesis of 1'-homocarbocyclic nucleoside analogs.[10] Several of these compounds have shown promising antiviral activity against Herpes Simplex Virus-1 (HSV-1) and influenza viruses.[10][11]
-
Against HSV-1: Two synthesized compounds exhibited lower IC50 values (15 ± 2 and 21 ± 4 µM) than the standard drug acyclovir, suggesting the potential of the bicyclo[2.2.1]heptane scaffold in developing new anti-herpes agents.[10][12]
-
Against Influenza Virus: Certain L-type carbocyclic nucleosides incorporating this scaffold were identified as prospective candidates against influenza virus due to their low toxicity and high activity.[10][11]
Antineoplastic Activity
The 1,4-bis(2'-chloroethyl)-1,4-diazabicyclo[2.2.1]heptane dication has demonstrated remarkable antineoplastic activity against a range of murine tumor models, including P-388 lymphocytic leukemia, colon 26, and B16 melanocarcinoma.[13] More recent studies have investigated novel tricyclo[4.2.1]nonane and bicyclo[2.2.1]heptane derivatives with antiproliferative activities against rat brain tumor (C6) and human cervical carcinoma (HeLa) cell lines.[14]
Experimental Protocols
1. Antiviral Assay (e.g., Plaque Reduction Assay for HSV-1):
-
Objective: To determine the concentration of the compound required to inhibit virus replication.
-
Methodology:
-
Seed host cells (e.g., Vero cells) in multi-well plates and allow them to form a confluent monolayer.
-
Infect the cells with a known amount of virus.
-
After an adsorption period, remove the virus inoculum and overlay the cells with a medium containing the test compound at various concentrations and a gelling agent (e.g., carboxymethyl cellulose).
-
Incubate the plates to allow for plaque formation.
-
Fix and stain the cells, then count the number of plaques.
-
Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
-
2. Antiproliferative Assay (e.g., BrdU Cell Proliferation ELISA):
-
Objective: To measure the inhibitory effect of the compounds on cancer cell proliferation.
-
Methodology:
-
Seed cancer cells (e.g., C6 or HeLa) in 96-well plates.
-
Treat the cells with various concentrations of the test compound for a specified period.
-
Add BrdU (a thymidine analog) to the culture medium, which will be incorporated into the DNA of proliferating cells.
-
Fix the cells and add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add a substrate for the enzyme and measure the colorimetric change using a microplate reader.
-
Calculate the IC50 value, representing the concentration that inhibits cell proliferation by 50%.
-
IV. Neurological and Other Applications
The versatility of the bicyclo[2.2.1]heptane scaffold extends to the central nervous system.
-
Orexin Receptor Antagonists: 2-Aza-bicyclo[2.2.1]heptane derivatives have been developed as non-peptide antagonists of human orexin receptors, with potential applications in the treatment of sleep disorders, eating disorders, and cognitive dysfunctions.[15]
-
Anxiolytic Agents: A series of cyclic imides bearing a bicyclo[2.2.1]heptane moiety has been synthesized and evaluated for anxiolytic activity. One such compound, tandospirone, was found to be a potent and selective anxiolytic agent.[16]
-
Anticonvulsant and Anti-inflammatory Potential: Certain 1,7,7-trimethyl-bicyclo[2.2.1]heptane derivatives have shown significant anticonvulsant and anti-inflammatory activities in vivo.[17]
Conclusion and Future Perspectives
The enantiomerically pure bicyclo[2.2.1]heptane scaffold has proven to be a highly valuable and versatile platform in drug discovery. Its rigid framework allows for the development of potent and selective modulators of a wide range of biological targets, from G-protein coupled receptors to enzymes and viral proteins. The comparative analysis presented in this guide underscores the critical importance of stereochemistry in the design and biological evaluation of these derivatives. Future research in this area will likely focus on the development of more efficient and scalable enantioselective synthetic methodologies, the exploration of novel biological targets, and the optimization of the pharmacokinetic and toxicological profiles of lead compounds to advance them into clinical development.
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Design, synthesis and antiviral evaluation of novel conjugates of the 1,7,7‐trimethylbicyclo[2.2.1]heptane scaffold and saturated N‐heterocycles via 1,2,3‐triazole linker. ResearchGate. Available at: [Link]
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New HSV-1 Anti-Viral 1'-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety. PubMed. Available at: [Link]
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Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies. PubMed. Available at: [Link]
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Synthesis of certain 1,7,7-trimethyl-bicyclo[2.2.1]heptane derivatives with anticonvulsant, hypoglycemic and anti-inflammatory potential. ResearchGate. Available at: [Link]
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Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. Semantic Scholar. Available at: [Link]
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Desymmetrization of meso -Anhydride Enabled Enantioselective Synthesis of (−)-7-(Bromomethylene)-3-amidobicyclo[2.2.1]heptane-2-carboxamide, a Scaffold for Divergent Drug Discovery Synthesis. ResearchGate. Available at: [Link]
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Highly effective and practical enantioselective synthesis of half-esters of bicyclo[2.2.1]heptanedicarboxylic acid. ACS Publications. Available at: [Link]
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Synthesis and Anxiolytic Activity of N-Substituted Cyclic Imides (1R, 2S, 3R, 4S)-N-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-2, 3-bicyclo[2.2.1] …. J-Stage. Available at: [Link]
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Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. ACS Publications. Available at: [Link]
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Comparing the efficacy of different synthetic routes to aminobicyclo[2.2.1]heptane-2-carboxylic acids
Introduction: The Strategic Importance of Rigid Scaffolds in Drug Design
Aminobicyclo[2.2.1]heptane-2-carboxylic acids are a class of conformationally constrained amino acids that have garnered significant attention in medicinal chemistry and drug development. Their rigid bicyclic structure serves as a valuable scaffold for creating peptidomimetics, which mimic the secondary structures of peptides, such as γ-turns.[1][2][3][4] This structural rigidity can lead to enhanced metabolic stability, improved receptor binding affinity, and favorable pharmacokinetic profiles. Furthermore, these bicyclic amino acids are key building blocks for the synthesis of analogues of bioactive molecules like gabapentin, a widely used anticonvulsant and analgesic.[5][6][7][8] The stereochemistry of these molecules is crucial for their biological activity, making the development of efficient and stereoselective synthetic routes a primary focus for researchers. This guide provides a comparative analysis of the most prevalent synthetic strategies, offering insights into their efficacy, stereocontrol, and practical applicability.
I. Asymmetric Diels-Alder Reaction: A Convergent Approach to Enantiopure Bicyclic Amino Acids
The Diels-Alder reaction, a powerful tool for the construction of cyclic systems, offers a highly convergent and stereocontrolled route to the bicyclo[2.2.1]heptane core. By employing chiral dienophiles or catalysts, this [4+2] cycloaddition can be rendered asymmetric, directly establishing the desired stereochemistry in the product.
Causality Behind Experimental Choices
The key to a successful asymmetric Diels-Alder synthesis lies in the choice of the chiral auxiliary or catalyst, which dictates the facial selectivity of the cycloaddition. Chiral oxazolidinones, for instance, have proven to be effective dienophiles, leading to high levels of stereoselectivity. The reaction of a chiral 4-methyleneoxazolidin-5-one with a cyclic diene can produce the desired bicyclic amino acid precursor with high enantiomeric excess.[9][10][11] The rigidity of the bicyclic transition state and the steric influence of the chiral auxiliary are the primary factors governing the stereochemical outcome.
Experimental Protocol: Asymmetric Diels-Alder Reaction
The following protocol is a representative example of an asymmetric Diels-Alder approach to synthesize a precursor for aminobicyclo[2.2.1]heptane-2-carboxylic acid.
Step 1: Synthesis of the Chiral Dienophile
-
Prepare the chiral (2S)- or (2R)-4-methyleneoxazolidin-5-one from a suitable chiral starting material, such as (S)-S-methylcysteine.[9][10]
Step 2: Diels-Alder Cycloaddition
-
Dissolve the chiral 4-methyleneoxazolidin-5-one in a suitable solvent (e.g., toluene or dichloromethane).
-
Add an excess of the diene (e.g., cyclopentadiene).
-
The reaction can be performed at room temperature or with gentle heating, depending on the reactivity of the substrates.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
Step 3: Purification and Characterization
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product by NMR, mass spectrometry, and optical rotation to determine the yield and enantiomeric excess. A reported synthesis using this method achieved an enantiomeric excess of 92%.[9][10][11]
Step 4: Hydrolysis and Deprotection
-
Hydrolyze the oxazolidinone and any other protecting groups under acidic or basic conditions to yield the final aminobicyclo[2.2.1]heptane-2-carboxylic acid.
Visualizing the Diels-Alder Pathway
Caption: Asymmetric Diels-Alder approach to aminobicyclo[2.2.1]heptane-2-carboxylic acid.
II. Rearrangement Reactions: Curtius and Hofmann Degradations
Rearrangement reactions, particularly the Curtius and Hofmann rearrangements, provide classic and reliable methods for converting carboxylic acid derivatives into primary amines with one less carbon atom.[12][13][14][15] These routes are often employed when the corresponding bicyclic carboxylic acid or amide is readily accessible.
A. The Curtius Rearrangement: From Carboxylic Acid to Amine
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then trapped by a nucleophile to yield a primary amine, carbamate, or urea derivative.[16][17][18][19][20] This reaction is known for its tolerance of a wide range of functional groups and proceeds with retention of stereochemistry at the migrating carbon.
The key intermediate in the Curtius rearrangement is the acyl azide. This can be prepared from a carboxylic acid via an acyl chloride or directly using reagents like diphenylphosphoryl azide (DPPA). The choice of the trapping nucleophile determines the final product. For instance, trapping the isocyanate with water leads to the primary amine, while using an alcohol like tert-butanol generates a Boc-protected amine, which is a valuable intermediate in peptide synthesis.[16][18] A notable advantage of this method is the concerted nature of the rearrangement, which avoids the formation of highly reactive nitrene intermediates.[16]
The following protocol outlines a stereoselective synthesis of α- and β-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid via a Curtius rearrangement.[21]
Step 1: Preparation of the Acyl Azide
-
Start with a suitable bicyclo[2.2.1]heptane diester.
-
Perform chemoselective cleavage of one of the ester groups to yield a monoacid.
-
Activate the carboxylic acid, for example, by converting it to an acyl chloride using oxalyl chloride or thionyl chloride.
-
React the acyl chloride with sodium azide to form the acyl azide.
Step 2: Curtius Rearrangement and Trapping
-
Heat the acyl azide in an inert solvent (e.g., toluene) to induce the rearrangement to the isocyanate.
-
Add a suitable nucleophile, such as tert-butanol, to trap the isocyanate and form the Boc-protected amine.
Step 3: Hydrolysis
-
Hydrolyze the remaining ester group and the Boc-protecting group under appropriate acidic or basic conditions (e.g., with KOH) to afford the final aminobicyclo[2.2.1]heptane-2-carboxylic acid.[21]
B. The Hofmann Rearrangement: An Alternative Degradation Pathway
The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom using a halogen (typically bromine) and a strong base.[12][13][14][15] Similar to the Curtius rearrangement, it proceeds through an isocyanate intermediate.
The Hofmann rearrangement is initiated by the deprotonation of the amide, followed by reaction with a halogen to form an N-haloamide. Subsequent deprotonation and rearrangement lead to the isocyanate. The choice of base is critical, with sodium hydroxide being commonly used. This method is particularly useful when the corresponding bicyclic amide is more readily accessible than the carboxylic acid.
Visualizing the Rearrangement Pathways
Caption: Comparison of Curtius and Hofmann rearrangement pathways.
III. Enzymatic Resolution: Harnessing Biocatalysis for Chirality
For many synthetic routes that produce racemic mixtures of aminobicyclo[2.2.1]heptane-2-carboxylic acids or their precursors, enzymatic resolution offers a highly efficient and environmentally friendly method for separating the enantiomers.
Causality Behind Experimental Choices
Enzymatic resolution relies on the high stereoselectivity of enzymes, such as lipases and esterases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[22][23][24] For example, a lipase can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. The success of this method depends on finding an enzyme with high enantioselectivity for the specific substrate. Factors such as the choice of enzyme, solvent, and reaction conditions can significantly impact the efficiency of the resolution. Lipases, such as those from Candida species, are commonly used due to their broad substrate scope and commercial availability.[22][23]
Experimental Protocol: Lipase-Catalyzed Resolution
The following is a general protocol for the enzymatic resolution of a racemic bicyclic ester.
Step 1: Racemic Ester Synthesis
-
Synthesize the racemic bicyclo[2.2.1]heptane-2-carboxylic acid ester using a suitable non-stereoselective method.
Step 2: Enzymatic Hydrolysis
-
Prepare a buffered aqueous solution or an organic solvent system.
-
Disperse the racemic ester in the reaction medium.
-
Add the selected lipase (e.g., from Candida antarctica or Candida cylindracea).[22][23]
-
Stir the mixture at a controlled temperature and pH.
-
Monitor the progress of the reaction by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) to determine the enantiomeric excess of the remaining ester and the hydrolyzed acid.
Step 3: Separation and Isolation
-
Once the desired conversion (typically around 50%) is reached, stop the reaction.
-
Separate the unreacted ester from the hydrolyzed carboxylic acid by extraction.
-
Purify both the ester and the acid.
Step 4: Hydrolysis of the Remaining Ester
-
Chemically hydrolyze the remaining enantiomerically enriched ester to obtain the other enantiomer of the carboxylic acid.
Visualizing the Enzymatic Resolution Workflow
Caption: Workflow for the enzymatic resolution of a racemic bicyclic ester.
IV. Comparative Analysis of Synthetic Routes
The choice of the optimal synthetic route depends on several factors, including the desired stereochemistry, scalability, cost of starting materials, and available expertise.
| Synthetic Route | Key Advantages | Potential Disadvantages | Stereocontrol | Typical Yields |
| Asymmetric Diels-Alder | Highly convergent, excellent stereocontrol from the outset. | Chiral auxiliaries or catalysts can be expensive.[9][10] | High (e.g., 92% e.e. reported).[9][10][11] | Moderate to good. |
| Curtius Rearrangement | Tolerant of various functional groups, proceeds with retention of configuration.[16][17][18] | Use of azides requires careful handling. | High diastereoselectivity reported (up to 35:1).[21] | Good to high. |
| Hofmann Rearrangement | Useful when the amide is the readily available starting material.[12][13] | Can have lower yields for some substrates. | Retention of configuration. | Variable. |
| Enzymatic Resolution | High enantioselectivity, environmentally friendly. | Limited to 50% theoretical yield for each enantiomer, requires screening for a suitable enzyme.[22][23] | Excellent (often >95% e.e.).[23] | Good (approaching 50% for each enantiomer). |
Conclusion: Selecting the Optimal Strategy
The synthesis of aminobicyclo[2.2.1]heptane-2-carboxylic acids is a well-explored area with several effective strategies.
-
For the direct synthesis of enantiopure compounds, the asymmetric Diels-Alder reaction stands out as a powerful and elegant approach.
-
Rearrangement reactions , particularly the Curtius rearrangement, offer reliable and high-yielding pathways, especially when stereocontrol can be established in an earlier step.
-
Enzymatic resolution provides a practical and "green" alternative for obtaining both enantiomers from a racemic mixture, which can be advantageous for structure-activity relationship studies.
The selection of the most appropriate synthetic route will ultimately be guided by the specific research goals, available resources, and the desired scale of the synthesis. A thorough understanding of the principles and practicalities of each method, as outlined in this guide, will enable researchers to make informed decisions in their pursuit of these valuable building blocks for drug discovery.
References
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- Pyne, S. G., Dikic, B., Gordon, P. A., Skelton, B. W., & White, A. H. (1993). Asymmetric Synthesis of Chiral Cyclic Amino Acids by Diels-Alder Reactions of (2S)- and (2R)-4-Methyleneoxazolidin-5-ones. Australian Journal of Chemistry, 46(1), 73-93.
- Pyne, S. G., Dikic, B., Gordon, P. A., Skelton, B. W., & White, A. H. (1993). ChemInform Abstract: Asymmetric Synthesis of Chiral Cyclic Amino Acids by Diels-Alder Reactions of (2S)- and (2R)-4-Methyleneoxazolidin-5-ones. ChemInform, 24(20).
- Holla, E. W., Rebenstock, H.-P., Napierski, B., & Beck, G. (1996). Lipase-Catalyzed Optical Resolution of (1RS,7RS)-2-Oxotricyclo[2.2.1.03,5]heptane-7-carboxylic Acid Methyl Ester: Precursor for Large Scale Synthesis of Non-Racemic Prostaglandins. Synthesis, 1996(07), 831-834.
- Pyne, S. G., Dikic, B., Gordon, P. A., Skelton, B. W., & White, A. H. (1993). Asymmetric Synthesis of Chiral Cyclic Amino Acids by Diels-Alder Reactions of (2S)- and (2R)-4-Methyleneoxazolidin-5-ones. Australian Journal of Chemistry, 46(1), 73.
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- Theil, F., Schick, H., Winter, G., & Reck, G. (1991). Chemoenzymatic access to enantiomeric bicyclo[2.2.1]heptan-2,5-diones. Tetrahedron, 47(36), 7569-7582.
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Curtius rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
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Bicyclic β-amino acids. (n.d.). ResearchGate. Retrieved from [Link]
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- Jones, J. B., & Jakovac, I. J. (1985). Enzymes in organic synthesis. 34. Preparations of enantiomerically pure exo- and endo-bridged bicyclic [2.2.1] and [2.2.2] chiral lactones via stereospecific horse liver alcohol dehydrogenase catalyzed oxidations of meso diols. Journal of the American Chemical Society, 107(9), 2521-2526.
- Luo, W., Cheng, X., Zhu, X., & Zhao, G. (2024). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
- Curtius Rearrangement | Mechanism, Reactions, Variations & Applic
- Kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one using genetically engineered Saccharomyces cerevisiae. (2009).
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Curtius Rearrangement. (n.d.). Chemistry Steps. Retrieved from [Link]
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Synthesis and in vivo evaluation of bicyclic gababutins. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis and Structural Analysis of 6-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid as a onformationally Constrained γ-Turn Mimic. (2008). Bentham Science Publishers.
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Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of gabapentin. (2005).
- Synthesis and Structural Analysis of 6-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid as a onformationally Constrained γ-Turn Mimic. (2008). Bentham Science.
- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2022).
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Hoffmann Rearrangement. (n.d.). Chemist Wizards. Retrieved from [Link]
- Enantioselective Synthesis of β-amino acids: A Review. (2015). Journal of Chemical and Pharmaceutical Research, 7(7), 96-118.
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β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry. Retrieved from [Link]
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Synthesis and in vivo evaluation of 3,4-disubstituted gababutins. (n.d.). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Analysis of Bicyclo[2.2.1]heptane-Based Peptidomimetics
Authored for Researchers, Scientists, and Drug Development Professionals
The rational design of peptidomimetics—molecules that replicate the structure and function of peptides—is a cornerstone of modern medicinal chemistry. By constraining the conformational flexibility inherent in natural peptides, we can develop therapeutics with enhanced stability, selectivity, and bioavailability.[1] The bicyclo[2.2.1]heptane (norbornane) scaffold is a particularly powerful tool in this endeavor. Its rigid, U-shaped architecture serves as an excellent template for mimicking secondary structures like β- and γ-turns, which are critical for many protein-protein interactions (PPIs).[2][3][4][5]
This guide provides an in-depth comparison of the primary analytical techniques used to verify the conformation of these sophisticated molecules. We will move beyond mere protocols to discuss the causality behind experimental choices, ensuring a robust and validated approach to structural analysis.
The Foundational Role of the Bicyclo[2.2.1]heptane Scaffold
The core advantage of the bicyclo[2.2.1]heptane system is its ability to pre-organize appended amino acid residues into specific spatial orientations, reducing the entropic penalty of binding to a biological target.[1] This rigid framework is adept at nucleating β-turns and even stabilizing helical structures, making it a versatile building block for designing PPI inhibitors.[2][6] Verifying that the synthesized molecule adopts the intended conformation is paramount, and this requires a multi-faceted analytical approach combining solution-state, solid-state, and spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution-State Structure
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptidomimetics in solution, which most closely mimics the physiological environment.[7][8] It provides atomic-level information on molecular geometry through the analysis of nuclear spin interactions.
Expertise & Experience: Why NMR is a Primary Choice
For flexible or semi-rigid molecules like peptidomimetics, understanding their conformational ensemble in solution is crucial. Unlike solid-state methods, NMR can reveal dynamic processes and confirm the presence of key structural motifs, such as intramolecular hydrogen bonds that stabilize a turn structure.[5][9] The key is to select the right combination of 1D and 2D NMR experiments to build a complete structural picture.
Key Comparative NMR Experiments
| Experiment | Purpose | Key Information Gained |
| 1D ¹H NMR | Initial assessment | Provides basic information on proton environments and can indicate conformational heterogeneity. |
| 2D COSY/TOCSY | Scalar Coupling Network | Establishes through-bond connectivity, essential for assigning proton signals to specific amino acid residues.[10] |
| 2D NOESY/ROESY | Through-Space Proximity | Detects protons that are close in space (<5 Å), providing the distance restraints needed to calculate a 3D structure.[10][11] |
| Variable Temp. (VT) NMR | Hydrogen Bond Analysis | Measures the temperature dependence of amide proton chemical shifts (Δδ/ΔT). A small value (< -4.5 ppb/K) is indicative of a stable intramolecular hydrogen bond, a hallmark of a folded structure.[2][11] |
Trustworthiness: A Self-Validating NMR Protocol
The following workflow ensures a rigorous and reproducible structural determination.
-
Sample Preparation: Dissolve 1-5 mg of the peptidomimetic in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it minimizes the exchange rate of amide protons with the solvent.
-
Initial 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to confirm sample integrity and assess signal dispersion. Well-dispersed amide proton signals (e.g., 7-9 ppm) often suggest a folded conformation.[11]
-
Resonance Assignment (COSY/TOCSY): Acquire 2D ¹H-¹H COSY and TOCSY spectra. Use the TOCSY to identify the full spin systems of individual amino acid residues and the COSY to confirm sequential connectivities.[10]
-
NOESY Data Acquisition:
-
Record a 2D NOESY or ROESY spectrum. ROESY is often better for molecules in this size range, as it avoids the issue of zero-crossing where the NOE signal can disappear.
-
Use a mixing time between 150-400 ms. This duration is critical; too short, and cross-peaks will be weak, too long, and spin diffusion can lead to erroneous correlations.
-
-
Data Analysis & Structure Calculation:
-
Integrate the NOESY cross-peaks. The volume of a cross-peak is proportional to r⁻⁶, where r is the distance between the two protons.
-
Calibrate the distances using a known, fixed distance within the molecule (e.g., the distance between geminal protons).
-
Use the derived distance restraints, along with any dihedral angle restraints from coupling constants, as input for a structure calculation program (e.g., CYANA, XPLOR-NIH). This will generate an ensemble of structures consistent with the NMR data.
-
X-ray Crystallography: The Definitive Solid-State View
When a high-resolution, unambiguous structure is required, X-ray crystallography is the technique of choice. It provides precise atomic coordinates, bond lengths, and angles, offering an unparalleled view of the molecule's preferred conformation in the solid state.[2][6]
Expertise & Experience: When to Pursue Crystallography
The primary challenge in crystallography is growing a diffraction-quality single crystal, which can be a significant bottleneck.[12] This method is most appropriate when:
-
NMR data is ambiguous or suggests multiple co-existing conformations.
-
A precise binding mode is needed for computational studies like docking.
-
The goal is to definitively confirm the stereochemistry and conformation of a novel scaffold.[6]
It is crucial to remember that the crystal structure represents a single, low-energy conformation in a highly ordered lattice and may not fully represent the dynamic nature of the molecule in solution.
Comparative Performance with NMR
| Parameter | X-ray Crystallography | NMR Spectroscopy |
| State | Solid | Solution |
| Resolution | Atomic (<1 Å) | Lower, model-based |
| Dynamics | Static snapshot | Provides information on conformational dynamics |
| Key Challenge | Growing suitable crystals | Overlapping signals; size limitations |
| Primary Output | Single 3D structure | Ensemble of 3D structures |
Circular Dichroism (CD) Spectroscopy: A Rapid Screen for Secondary Structure
Circular Dichroism (CD) spectroscopy is a rapid, low-resolution technique that is highly sensitive to the presence of ordered secondary structures.[13] It measures the differential absorption of left and right-handed circularly polarized light by a chiral molecule.
Expertise & Experience: The Role of CD in a Comparative Study
While CD cannot provide atomic-level detail, it is an invaluable tool for qualitatively comparing different peptidomimetic designs. Its strength lies in its ability to quickly confirm the presence of a desired fold, such as a β-turn, and to assess its stability through thermal or chemical denaturation experiments.[10]
A classic Type II β-turn, for example, is often characterized by a CD spectrum with two positive bands around 230 nm and 202 nm.[14] In contrast, a random coil peptide will show a strong negative band near 200 nm. This distinct difference allows for a clear and rapid assessment of whether the bicyclo[2.2.1]heptane scaffold is successfully inducing the intended turn structure.[14][15]
-
Sample Preparation: Prepare a stock solution of the peptidomimetic in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7). The final concentration for analysis should be in the range of 50-100 µM.
-
Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the spectropolarimeter to scan from approximately 260 nm to 190 nm.
-
Spectrum Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C). Acquire 3-5 scans and average them to improve the signal-to-noise ratio.
-
Blank Subtraction: Record a spectrum of the buffer alone and subtract it from the sample spectrum.
-
Data Conversion: Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration and path length.
-
(Optional) Thermal Melt: To assess stability, repeat the spectral acquisition at increasing temperatures (e.g., from 25 °C to 95 °C in 5 °C increments). A cooperative unfolding transition indicates a stable secondary structure.
Computational Modeling: Bridging Theory and Experiment
Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are essential complementary tools.[16][17] They can predict low-energy conformations, rationalize experimental findings, and guide future design iterations.[5][18] An ab initio computational study can predict a turn structure, which can then be validated by NMR and CD spectroscopy.[9][19]
Conclusion
The structural analysis of bicyclo[2.2.1]heptane-based peptidomimetics requires a thoughtful, multi-pronged strategy. While NMR spectroscopy provides the most comprehensive insight into the behavior of these molecules in a physiologically relevant state, CD spectroscopy offers a rapid and effective method for initial screening and comparative analysis. X-ray crystallography, when achievable, delivers the ultimate structural validation. By integrating these experimental techniques with computational modeling, researchers can confidently validate their molecular designs, accelerating the development of novel, structure-based therapeutics.
References
-
Crisma, M., Formaggio, F., Moretto, V., Toniolo, C., & Balaram, P. (n.d.). Peptide Models for Beta-Turns. A Circular Dichroism Study. PubMed. Retrieved from [Link]
-
D'Andrea, L. D., Isernia, C., & Pirone, L. (2020). Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. Physical Chemistry Chemical Physics, 22(3), 1611–1623. [Link]
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Ranganathan, D., Kurur, S., & Karle, I. L. (2000). Demonstration of endo-cis-(2S,3R)-Bicyclo[2.2.1]hept-5-en-2,3- dicarbonyl Unit as a Reverse-Turn Scaffold and Nucleator of Two-Stranded Parallel β-Sheets: Design, Synthesis, Crystal Structure, and Self-Assembling Properties of Norborneno Peptide Analogues. Journal of the American Chemical Society, 122(45), 11267–11277. [Link]
-
Park, J.-S., Kim, K. R., Nam, H. Y., Yeom, C.-E., Chough, C., Kwon, S. H., Ro, S., Shin, D.-K., & Kim, B. M. (2008). Synthesis and Structural Analysis of 6-Aminobicyclo[2.2.1]heptane-2- carboxylic Acid as a onformationally Constrained γ-Turn Mimic. Protein & Peptide Letters, 15(9), 980–984. [Link]
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Park, J. S., Kim, K. R., Nam, H. Y., Yeom, C. E., Chough, C., Kwon, S. H., Ro, S., Shin, D. K., & Kim, B. M. (2008). Synthesis and Structural Analysis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic Acid as a Conformationally Constrained Gamma-Turn Mimic. Protein and Peptide Letters, 15(9), 980–984. [Link]
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Park, J.-S., Kim, K. R., Nam, H. Y., Yeom, C.-E., Chough, C., Kwon, S. H., Ro, S., Shin, D.-K., & Kim, B. M. (2008). Synthesis and Structural Analysis of 6-Aminobicyclo[2.2.1]heptane-2- carboxylic Acid as a onformationally Constrained γ-Turn Mimic. Protein and Peptide Letters, 15(9), 980–984. [Link]
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Safety Operating Guide
Navigating the Disposal of Bicyclo[2.2.1]heptane-1-carboxylic Acid: A Guide for Laboratory Professionals
In the dynamic landscape of research and drug development, the responsible management of chemical waste is as crucial as the discoveries themselves. Bicyclo[2.2.1]heptane-1-carboxylic acid, a bridged cyclic compound, presents unique disposal considerations that demand a systematic and informed approach. This guide provides an in-depth, procedural framework for its safe handling and disposal, ensuring the protection of both laboratory personnel and the environment.
Foundational Safety: The First Line of Defense
Before commencing any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This compound is known to cause skin and serious eye irritation[1][2]. Therefore, adherence to strict safety measures is non-negotiable.
Essential Personal Protective Equipment (PPE)
Proper attire is your primary barrier against accidental exposure. Always wear:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended[3].
-
Splash goggles and a face shield: To protect against splashes and dust[2][3].
-
Laboratory coat: To prevent contamination of personal clothing[3].
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid the formation of dust and aerosols[3][4][5].
Spill Management
Preparedness for accidental spills is a cornerstone of laboratory safety.
-
Minor Spills: Use an inert absorbent material such as sand or vermiculite to contain the spill. The absorbed material must then be collected into a designated and properly labeled hazardous waste container[3].
-
Major Spills: In the event of a large spill, evacuate the area immediately and follow your institution's established emergency procedures[3].
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be treated as a hazardous waste process. Direct disposal down the drain is not a responsible or compliant option[6].
Step 1: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous reactions.
-
Dedicated Waste Stream: Collect all waste containing this compound, including contaminated consumables like gloves and absorbent materials, in a dedicated hazardous waste container[3][6].
-
Incompatible Materials: This compound is incompatible with bases, oxidizing agents, and reducing agents[3]. Never mix waste containing this acid with these substances. It is also crucial to keep organic acid waste separate from inorganic acid waste[3][7].
Step 2: Container Selection and Labeling
The integrity of the waste containment is vital.
-
Container Choice: Use a robust, leak-proof container made of a compatible material like high-density polyethylene (HDPE) or glass[3]. The original container is often the best choice for storing waste[8].
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." The label should also indicate the associated hazards, such as "Corrosive" or "Irritant"[3].
Step 3: Storage of Hazardous Waste
Proper storage while awaiting pickup prevents accidents.
-
Location: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste[3][6].
-
Containment: Employ secondary containment, such as a larger, chemically resistant tub or bin, to contain any potential leaks[8][9].
-
Fill Level: Do not fill the waste container beyond 90% of its capacity to allow for expansion[3].
Step 4: Formal Disposal
The final step is the transfer of the waste to a certified entity.
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[3].
-
Documentation: Ensure all necessary paperwork is completed for the waste transfer, adhering to local, state, and national regulations[6].
Disposal Decision Workflow
The following diagram outlines the critical decision points for the proper disposal of this compound.
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Personal protective equipment for handling Bicyclo[2.2.1]heptane-1-carboxylic acid
A Researcher's Guide to Safely Handling Bicyclo[2.2.1]heptane-1-carboxylic acid
An In-Depth Guide to Personal Protective Equipment, Handling Protocols, and Disposal
Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides drug development professionals, researchers, and scientists with essential, immediate safety and logistical information for handling this compound. By moving beyond a simple checklist, we delve into the causality behind each safety recommendation, ensuring a self-validating system of protocols rooted in scientific integrity.
Understanding the Hazard Landscape
This compound (CAS No. 18720-30-4), also known as 1-Norbornanecarboxylic acid, presents several key hazards that dictate the necessary protective measures.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is recognized as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][3] Some aggregated GHS information also indicates that it may be harmful if swallowed, in contact with skin, or inhaled.[1][4] The crystalline or solid nature of this compound means that dust inhalation is a primary route of exposure to be controlled.
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Irritation | H315: Causes skin irritation | [1][3] |
| Eye Irritation | H319: Causes serious eye irritation | [1][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | [1][3] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | [1][5] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | [1][4] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | [1][4] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical, mitigating the risks of irritation, burns, and systemic toxicity.
Hand Protection: The First Line of Defense
-
Mandatory Glove Selection: Impervious gloves are essential.[4] Nitrile or butyl rubber gloves are highly recommended for handling carboxylic acids due to their chemical resistance.[6][7]
-
The Rationale: The "Causes skin irritation" (H315) and "Harmful in contact with skin" (H312) classifications underscore the necessity of robust hand protection.[1] Direct contact can lead to inflammation, redness, itching, and potential blistering.[3]
-
Best Practices: Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed using a technique that avoids touching the outer surface with bare hands and disposed of in accordance with laboratory protocols.[8] After handling the compound, hands should be thoroughly washed.[3]
Eye and Face Protection: Shielding Against Irreversible Damage
-
Essential Eye and Face Wear: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[9][10] In situations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[6][11]
-
The Rationale: The "Causes serious eye irritation" (H319) classification is a critical warning.[1][3] Exposure of the eyes to this chemical can result in significant pain, redness, and potentially severe damage.[3]
-
Operational Imperative: An eyewash station must be readily accessible in the immediate vicinity of the handling area.[4]
Respiratory Protection: Preventing Inhalation Hazards
-
When to Use a Respirator: All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood.[4][8] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[10]
-
The Rationale: The "May cause respiratory irritation" (H335) and "Harmful if inhaled" (H332) classifications highlight the danger of airborne particles.[1][4] Inhalation can lead to irritation of the lungs and respiratory system.[3]
-
Choosing the Right Respirator: For low-level exposure to dust, an N95 mask may be suitable.[6] For higher concentrations or the potential for vapor release, a full-face respirator with appropriate acid gas cartridges is recommended.[6]
Protective Clothing: Full Body Coverage
-
Laboratory Attire: A standard lab coat should be worn and kept buttoned to protect against incidental contact.[11] For larger quantities or tasks with a higher risk of spillage, chemically resistant aprons or coveralls are advisable.[12]
-
Footwear: Closed-toe shoes made of a non-porous material are required to protect against spills.[11]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
